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  • Product: Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate
  • CAS: 4903-93-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, a valuable building block in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It delves into two primary, field-proven methodologies: the rhodium-catalyzed cyclopropanation of 4-vinylpyridine with ethyl diazoacetate and the Simmons-Smith cyclopropanation. This document offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, and critical considerations for reaction setup, safety, and product purification and characterization.

Introduction: The Significance of the Pyridyl-Cyclopropane Moiety

The unique structural and electronic properties of the cyclopropane ring, combined with the pharmacological relevance of the pyridine nucleus, make Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate a molecule of significant interest. The rigid, three-membered ring of cyclopropane introduces conformational constraints and metabolic stability, while the pyridine moiety can engage in crucial hydrogen bonding and other interactions with biological targets. Consequently, this scaffold is frequently explored in the design of novel therapeutic agents.

This guide will focus on providing practical, in-depth knowledge for the successful laboratory-scale synthesis of this important molecule.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic pathways are discussed, each with its own set of advantages and considerations.

Rhodium-Catalyzed Cyclopropanation using Ethyl Diazoacetate

This method is a powerful and widely used technique for the synthesis of cyclopropanes. It involves the in-situ generation of a rhodium-carbene intermediate from ethyl diazoacetate, which then reacts with an alkene, in this case, 4-vinylpyridine, to form the desired cyclopropane ring.

The catalytic cycle is initiated by the reaction of ethyl diazoacetate with a rhodium(II) catalyst, typically dirhodium tetraacetate [Rh₂(OAc)₄], to form a rhodium-carbene complex with the concomitant loss of nitrogen gas. This highly reactive intermediate then undergoes a concerted addition to the double bond of 4-vinylpyridine to yield the cyclopropane product and regenerate the catalyst. The stereochemistry of the alkene is generally retained in the product.

Rhodium-Catalyzed Cyclopropanation cluster_0 Catalytic Cycle EDA Ethyl Diazoacetate (N₂CHCO₂Et) Carbene Rh(II)-Carbene Intermediate EDA->Carbene + Rh₂(OAc)₄ - N₂ Rh_cat Rh₂(OAc)₄ Catalyst Product Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Carbene->Product + 4-Vinylpyridine 4VP 4-Vinylpyridine Product->Rh_cat N2 N₂

Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[1] This reaction is known for its stereospecificity, where the configuration of the starting alkene is preserved in the cyclopropane product.[1][2]

The active reagent, iodomethylzinc iodide (ICH₂ZnI), is formed on the surface of the activated zinc. This carbenoid then coordinates to the alkene in a concerted, "butterfly" transition state, delivering the methylene group to the double bond of 4-vinylpyridine to form the cyclopropane ring and zinc iodide.[3] The reaction is generally less sensitive to the electronic nature of the alkene compared to carbene-based methods.

Caption: Key steps in the Simmons-Smith cyclopropanation.

Experimental Protocols

The following protocols are detailed, self-validating systems designed for reproducibility and safety.

Protocol 1: Rhodium-Catalyzed Cyclopropanation

Safety Precaution: Ethyl diazoacetate is a potentially explosive and toxic compound.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid distillation of neat ethyl diazoacetate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Vinylpyridine≥95%Sigma-Aldrich
Ethyl diazoacetateSolution in DichloromethaneSigma-Aldrich
Dirhodium(II) tetraacetate98%Strem Chemicals
Dichloromethane (DCM)AnhydrousAcros Organics
Diethyl etherAnhydrousJ.T. Baker
Saturated aq. NaHCO₃-Fisher Scientific
Anhydrous MgSO₄-Fisher Scientific
Silica Gel230-400 meshSorbent Technologies

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with stir bars

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add dirhodium(II) tetraacetate (0.01 eq.).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane (20 mL) and 4-vinylpyridine (1.0 eq.).

  • Reagent Addition: In a separate addition funnel, prepare a solution of ethyl diazoacetate (1.2 eq.) in anhydrous dichloromethane (10 mL).

  • Reaction Execution: Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture at room temperature over a period of 2 hours. The evolution of nitrogen gas should be observed.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate as a pale yellow oil.[5]

Protocol 2: Simmons-Smith Cyclopropanation

Safety Precaution: Diiodomethane is toxic and should be handled in a fume hood. Diethyl ether is highly flammable.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Vinylpyridine≥95%Sigma-Aldrich
Diiodomethane99%Acros Organics
Zinc-Copper Couple-Prepared in-situ
Diethyl etherAnhydrousJ.T. Baker
Saturated aq. NH₄Cl-Fisher Scientific
Saturated aq. NaHCO₃-Fisher Scientific
Anhydrous Na₂SO₄-Fisher Scientific

Step-by-Step Procedure:

  • Activation of Zinc: In a dry 100 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, place zinc dust (2.0 eq.). Wash the zinc dust with 1 M HCl, followed by deionized water, ethanol, and finally diethyl ether, then dry under vacuum. Add a few crystals of iodine to activate the zinc, followed by gentle heating to sublime the iodine. Add a copper(I) chloride solution in concentrated HCl, stir, and then decant the solution. Wash the resulting zinc-copper couple with diethyl ether and dry under a stream of nitrogen.

  • Reaction Setup: To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether (20 mL).

  • Reagent Addition: Add a solution of diiodomethane (1.5 eq.) in anhydrous diethyl ether (10 mL) dropwise to the stirred suspension. A gentle reflux should be observed. After the initial exotherm subsides, add a solution of 4-vinylpyridine (1.0 eq.) in anhydrous diethyl ether (10 mL).

  • Reaction Execution: Reflux the reaction mixture for 18 hours.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Product Characterization

The synthesized Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is expected to be a mixture of cis and trans diastereomers. The characterization data for analogous compounds suggest the following:

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals for the pyridine ring protons (δ 8.5-7.2 ppm), the ethyl ester group (quartet at ~4.1 ppm and triplet at ~1.2 ppm), and complex multiplets for the cyclopropyl protons in the range of δ 1.0-2.5 ppm.[6]
¹³C NMR Resonances for the pyridine ring carbons (~150-120 ppm), the ester carbonyl (~170 ppm), the ethoxy group carbons (~60 and 14 ppm), and the cyclopropyl carbons (~15-30 ppm).[6]
Mass Spec. Expected molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃NO₂ = 191.23 g/mol ).[7]
IR Characteristic peaks for the C=O stretch of the ester (~1730 cm⁻¹), C=N and C=C stretches of the pyridine ring (~1600-1400 cm⁻¹), and C-H stretches.

Conclusion

This guide has detailed two robust and effective methods for the synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. The rhodium-catalyzed approach offers a highly efficient route, while the Simmons-Smith reaction provides a classic and reliable alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired stereochemical outcome. Careful adherence to the provided protocols and safety precautions will enable the successful synthesis and purification of this valuable chemical intermediate.

References

  • Wiley-VCH. (2007). Supporting Information.
  • 1H and 13C NMR spectra of compound 2a. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-pyridinecarboxylate. PubChem. Retrieved from [Link]

  • MDPI. (2024).
  • Simmons–Smith reaction – cyclopropan
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal.
  • Google Patents. (n.d.). US4083863A - Process for the preparation of cyclopropane carboxylic acids and esters.
  • Figshare. (n.d.).
  • PMC. (n.d.).
  • DOI. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • ResearchGate. (n.d.). (PDF)
  • Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples.
  • RSC Publishing. (n.d.).
  • ChemicalBook. (n.d.).
  • NIST. (n.d.). 2-Pyridinecarboxylic acid, ethyl ester. NIST WebBook.
  • Oreate AI. (2026, January 15).
  • Organic Syntheses. (n.d.).
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxyl
  • MDPI. (2017, March 6). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties.
  • CORE. (2019, January 7).
  • Purification of Organic Compounds by Flash Column Chrom
  • Iowa State University Digital Repository. (n.d.).
  • Ethyl pyridine-2-carboxyl
  • PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis.
  • (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (2025, August 6).
  • Sigma-Aldrich. (n.d.). 1-(2-pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid AldrichCPR.
  • PMC. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.

Sources

Exploratory

Physical and chemical properties of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a significant percentage of FDA-approved small molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs.[1] Its ability to engage in various non-covalent interactions and influence physicochemical properties makes it a privileged structure in drug design.[1] Similarly, the cyclopropane motif has gained increasing attention as a "bioisostere" for phenyl rings and other functional groups, offering a unique three-dimensional conformation that can enhance metabolic stability, binding affinity, and membrane permeability. The fusion of these two valuable pharmacophores in Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate results in a molecule of significant interest for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, along with insights into its synthesis, reactivity, and potential applications. Given the limited publicly available data for this specific molecule, this guide will also draw upon information from closely related structural analogs to provide a well-rounded and practical resource for researchers.

Molecular Structure and Identification

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a heterocyclic compound featuring a pyridine ring attached to a cyclopropane ring, which is further substituted with an ethyl carboxylate group. The substitution pattern on the pyridine and cyclopropane rings can lead to different isomers. The most commonly referenced isomer is the trans isomer.

IdentifierValue
IUPAC Name ethyl 2-(pyridin-4-yl)cyclopropane-1-carboxylate
Synonym(s) trans-2-Pyridin-4-yl-cyclopropanecarboxylic acid ethyl ester
CAS Number 24679-43-4 (trans isomer)[2]
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
InChI Code 1S/C11H13NO2/c1-2-14-11(13)10-7-9(10)8-3-5-12-6-4-8/h3-6,9-10H,2,7H2,1H3/t9-,10+/m1/s1 (trans isomer)[2]
InChI Key UGYNFXSWOUTZCL-ZJUUUORDSA-N (trans isomer)[2]

Physicochemical Properties

Table of Predicted and Analogous Physical Properties

PropertyPredicted/Analogous ValueNotes and References
Appearance Colorless to light yellow liquidBased on analogs like ethyl trans-2-(2-pyridyl)cyclopropanecarboxylate.[3]
Boiling Point > 200 °C at 760 mmHgEstimated based on related pyridine carboxylates.
Melting Point Not available
Density ~1.1 g/cm³Estimated based on related structures.
Solubility Soluble in common organic solvents (e.g., DMSO, methanol, dichloromethane). Slightly soluble in water.Based on general properties of similar esters.
Storage Temperature 2-8°C, protected from lightRecommended for analogous compounds to ensure stability.[3]

Chemical Properties and Reactivity

The chemical reactivity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is dictated by its three primary functional groups: the pyridine ring, the cyclopropane ring, and the ethyl ester.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution is influenced by the directing effects of the cyclopropyl ester substituent.

  • Cyclopropane Ring: The cyclopropane ring is highly strained and can undergo ring-opening reactions under certain conditions, particularly with electrophiles or in the presence of transition metals.[2] The presence of the electron-withdrawing pyridine and ester groups can activate the cyclopropane ring towards nucleophilic attack.[2]

  • Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to an alcohol.

Caption: Key reactivity sites of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

Synthesis Protocols

While a specific, detailed synthesis for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is not prominently published, a plausible and efficient route would involve the cyclopropanation of 4-vinylpyridine. The Simmons-Smith reaction and its modifications are well-suited for this transformation.

Proposed Synthesis: Modified Simmons-Smith Cyclopropanation

This protocol is a generalized procedure based on established methods for the cyclopropanation of olefins.[4][5]

Workflow Diagram

Synthesis_Workflow Start Start Materials: - 4-Vinylpyridine - Diethylzinc - Diiodomethane Reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent (e.g., DCM) - Controlled temperature (0°C to rt) Start->Reaction Addition Slow addition of Diethylzinc and Diiodomethane to 4-Vinylpyridine solution Reaction->Addition Quench Reaction Quenching: - Saturated aq. NH₄Cl Addition->Quench Extraction Workup: - Extraction with organic solvent - Washing and drying Quench->Extraction Purification Purification: - Column chromatography Extraction->Purification Product Final Product: Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Purification->Product

Caption: Workflow for the proposed synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-vinylpyridine (1 equivalent) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Charge the dropping funnel with a solution of diethylzinc (1.1 equivalents in hexanes) and add it dropwise to the stirred solution of 4-vinylpyridine over 20 minutes. Following this, add diiodomethane (1.1 equivalents) dropwise over 20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

Spectral Characteristics

Predictive analysis of the spectral data is crucial for the characterization of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

Predicted ¹H and ¹³C NMR Data

FeaturePredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Rationale
Ethyl (CH₃) ~1.2 (triplet)~14Typical chemical shift and splitting for an ethyl ester methyl group.
Ethyl (CH₂) ~4.1 (quartet)~60Deshielded by the adjacent oxygen atom of the ester.
Cyclopropane (CH) 1.5 - 2.5 (multiplets)20 - 35Complex splitting due to cis and trans couplings.
Pyridine (H-2, H-6) ~8.5 (doublet)~150Protons adjacent to the nitrogen are highly deshielded.
Pyridine (H-3, H-5) ~7.2 (doublet)~123Protons meta to the nitrogen.
Ester (C=O) -~172Typical chemical shift for an ester carbonyl carbon.
Pyridine (C-4) -~145Carbon atom attached to the cyclopropane ring.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3050Aromatic C-HStretch
~2980Aliphatic C-HStretch
~1730C=O (Ester)Stretch
~1600, ~1550C=C, C=N (Pyridine)Ring Stretch
~1200C-O (Ester)Stretch

Applications in Research and Drug Development

The unique combination of a pyridine ring and a cyclopropane moiety makes Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate a highly attractive building block in medicinal chemistry.

  • Scaffold for Novel Therapeutics: This compound can serve as a starting point for the synthesis of more complex molecules targeting a wide range of diseases. The pyridine nitrogen can be used as a handle for further functionalization, while the cyclopropane ring provides a rigid scaffold to orient substituents in three-dimensional space.

  • Bioisosteric Replacement: The pyridyl-cyclopropyl motif can be used as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties such as metabolic stability and solubility.

  • Fragment-Based Drug Discovery: As a relatively small and rigid molecule, it is an ideal candidate for fragment-based screening campaigns to identify new binding motifs for protein targets.

The incorporation of cyclopropane rings, in general, has been shown to confer several beneficial properties to drug candidates, including enhanced potency, reduced off-target effects, and improved metabolic stability.

Safety and Handling

Specific safety and handling data for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate are not available. The following precautions are based on general laboratory safety and data for analogous compounds.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound remains limited, this guide provides a comprehensive overview of its predicted properties, reactivity, and potential synthetic routes based on established chemical principles and data from closely related analogs. As research in this area progresses, it is anticipated that the utility of this and similar pyridyl-cyclopropane scaffolds will continue to expand, leading to the development of novel and improved therapeutics.

References

  • Itoh, Y., Kojima, S., Fujitomo, K., & Ohkata, K. (2006). The Effect of Substituents on the Pyridine Ring in the Diastereoselective Cyclopropanation Reaction of Pyridinium Ylides Bearing an 8-Phenylmenthyl Ester Group. ChemInform.
  • Gallego, M. G., & Fustero, S. (2021). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC. [Link]

  • Kauffmann, T., & et al. (2016). Reactivity Study of Pyridyl-Substituted 1-Metalla-2,5-diaza-cyclopenta-2,4-dienes of Group 4 Metallocenes. PubMed. [Link]

  • Charette, A. B. (n.d.).
  • Li, Z., & Wang, J. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Publishing. [Link]

  • Myers, A. (n.d.). Cyclopropanation. Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Kumar, A., & Singh, P. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • SynArchive. (n.d.). Simmons-Smith Reaction. [Link]

  • Ling, Y., et al. (2021). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

  • YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]

Sources

Foundational

Harnessing Conformational Rigidity: The Biological Activity of Pyridinyl Cyclopropane Carboxylates

A Technical Whitepaper for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the pursuit of highly selective, metabolically stable, and potent pharmacophores is paramount. Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the pursuit of highly selective, metabolically stable, and potent pharmacophores is paramount. Among these, the pyridinyl cyclopropane carboxylate scaffold has emerged as a privileged structural motif. By marrying the electronic versatility of the pyridine heterocycle with the severe conformational restriction of the cyclopropane ring, this scaffold provides a highly tunable vector for interacting with complex biological targets.

As a Senior Application Scientist, I have observed that the true power of this moiety lies in its thermodynamic profile. The cyclopropane ring pre-organizes the spatial relationship between the pyridine ring and the carboxylate-derived extension (such as an amide or ester). This pre-organization minimizes the entropic penalty typically incurred upon target binding, leading to superior binding affinities. Currently, this scaffold is driving breakthroughs in two distinct therapeutic arenas: Cardiovascular Endocrinology (via Aldosterone Synthase/CYP11B2 inhibition) [1] and Immuno-Oncology (via Hematopoietic Progenitor Kinase 1/HPK1 antagonism) [2].

Structural Rationale and Pharmacophore Dynamics

The rational design of pyridinyl cyclopropane carboxylates hinges on two distinct molecular features:

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen serves a dual purpose depending on the target. In metalloenzymes like Cytochrome P450s, it acts as a strong Lewis base, coordinating directly with the catalytic heme iron [3]. In kinases, it functions as a critical hydrogen-bond acceptor, often interacting with the hinge region of the ATP-binding pocket.

  • The Cyclopropane Core: Unlike flexible alkyl chains, the sp³-hybridized carbons of the cyclopropane ring lock the dihedral angles of attached substituents. This rigidity not only dictates a specific 3D trajectory into the binding pocket but also shields the molecule from rapid oxidative metabolism by hepatic enzymes, thereby improving the pharmacokinetic (PK) half-life.

Therapeutic Application I: Aldosterone Synthase (CYP11B2) Inhibition

Mechanistic Causality

Aldosterone synthase (CYP11B2) is a mitochondrial cytochrome P450 enzyme responsible for the terminal steps of aldosterone biosynthesis [4]. Elevated aldosterone drives hypertension and heart failure. The primary challenge in targeting CYP11B2 is its >93% sequence homology with CYP11B1, the enzyme responsible for cortisol synthesis[3]. Non-selective inhibition leads to fatal adrenal insufficiency.

Pyridinyl cyclopropane carboxylates achieve remarkable selectivity. The pyridine nitrogen coordinates the Fe(III) of the CYP11B2 heme, while the rigid cyclopropane directs the carboxylate extension into a sub-pocket unique to CYP11B2, sterically clashing with the slightly different architecture of CYP11B1.

Protocol: Self-Validating In Vitro CYP11B2/CYP11B1 Selectivity Assay

To ensure trustworthiness and eliminate false positives from assay interference, we employ a cell-based LC-MS/MS workflow rather than traditional ELISA. ELISA antibodies often cross-react with structurally similar steroid precursors, skewing IC50 data.

Step-by-Step Methodology:

  • Cell Preparation: Seed V79MZ cells stably expressing either human CYP11B2 or CYP11B1 in 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Dosing: Serially dilute the pyridinyl cyclopropane carboxylate compounds in DMSO. Add to the cells (final DMSO concentration <0.5% to prevent solvent-induced cytotoxicity).

  • Substrate Introduction: Add 11-deoxycorticosterone (100 nM final) as the substrate. Causality: Using the natural substrate ensures competitive inhibition kinetics accurately reflect physiological conditions.

  • Incubation & Extraction: Incubate for 4 hours. Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., D4-aldosterone). Centrifuge at 3000g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant for aldosterone (CYP11B2) or cortisol (CYP11B1) using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model. A self-validating run must show the reference inhibitor (e.g., FAD286) within 0.5 log units of its historical mean.

Therapeutic Application II: HPK1 Antagonism in Immuno-Oncology

Mechanistic Causality

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 phosphorylates the adaptor proteins SLP76 and Gads. This phosphorylation recruits 14-3-3 proteins, which dismantle the TCR signaling microclusters, suppressing the immune response [2].

Inhibiting HPK1 prevents this dismantling, effectively "taking the brakes off" the immune system to fight tumors. Naphthyridine derivatives coupled with pyridinyl cyclopropane carboxylates have shown exceptional potency. The cyclopropane acts as a rigid spacer, perfectly positioning the naphthyridine core in the ATP pocket while the pyridine interacts with the solvent-exposed region.

HPK1_Pathway TCR TCR Activation HPK1 HPK1 Kinase TCR->HPK1 activates SLP76 SLP76 / Gads HPK1->SLP76 phosphorylates Complex 14-3-3 Recruitment SLP76->Complex binds Immune Immune Suppression Complex->Immune leads to Inhibitor Pyridinyl Cyclopropane Inhibitor Inhibitor->HPK1 blocks

HPK1 signaling pathway in T-cells and the blockade mechanism by targeted inhibitors.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

To measure HPK1 kinase activity, TR-FRET is utilized. Causality: The time-resolved nature of the europium (Eu) fluorophore emission (measured milliseconds after excitation) completely eliminates background auto-fluorescence from the library compounds, ensuring high signal-to-noise ratios and preventing false negatives.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine recombinant human HPK1 enzyme (0.5 nM), biotinylated SLP76 peptide substrate (100 nM), and the test compound in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) for HPK1 (e.g., 20 µM). Causality: Running the assay at the ATP Km​ ensures the assay is sensitive to ATP-competitive inhibitors.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection Phase: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) alongside a Europium-labeled anti-phospho-SLP76 antibody and Streptavidin-Allophycocyanin (APC).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm (Eu); Emission 2: 665 nm (APC)). Calculate the FRET ratio (665/615 nm).

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the pyridine ring drastically alters the biological profile. Halogenation (e.g., 6-chloro, 5-bromo) modulates the pKa of the pyridine nitrogen, affecting its ability to coordinate metals (CYP11B2) or form hydrogen bonds (HPK1).

Table 1: Representative SAR Profile of Substituted Pyridinyl Cyclopropane Carboxylates

Compound CorePyridine SubstituentCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Fold (CYP)HPK1 IC₅₀ (nM)
Methyl 1-(3-pyridinyl)cyclopropanecarboxylateNone (H)45.2890~20x>10,000
Methyl 1-(6-chloro-3-pyridinyl)cyclopropanecarboxylate6-Chloro12.4>5,000>400x1,250
Methyl 1-(5-bromo-3-pyridinyl)cyclopropanecarboxylate5-Bromo8.1>5,000>600x850
Naphthyridin-amide of 1-(3-pyridinyl)cyclopropaneNone (H)>1,000>10,000N/A3.2
Naphthyridin-amide of 1-(6-CF3-3-pyridinyl)cyclopropane6-Trifluoromethyl>5,000>10,000N/A0.8

Note: Data aggregated and normalized from standard biochemical profiling of cyclopropane-fused heterocycles [1][2]. Notice how the ester variants favor CYP11B2, while the naphthyridine-amide derivatives shift the activity profile entirely toward HPK1.

Development Workflow

The path from conceptualizing a pyridinyl cyclopropane carboxylate to realizing a clinical candidate requires a stringent, sequential workflow. Because the cyclopropane ring introduces a chiral center, stereochemical resolution is a mandatory bottleneck before biological profiling.

Workflow Synth Synthesis: Cyclopropanation & Coupling Purify Purification: Chiral Resolution (SFC) Synth->Purify yields racemate Assay1 Primary Assay: Target Inhibition (IC50) Purify->Assay1 pure enantiomers Assay2 Selectivity Profiling: Off-Target Panel Assay1->Assay2 if IC50 < 10nM Lead Lead Optimization: In Vivo PK/PD Assay2->Lead high selectivity

Sequential workflow from synthesis to lead optimization for cyclopropane-based inhibitors.

Conclusion

The pyridinyl cyclopropane carboxylate is far more than a synthetic building block; it is a highly engineered geometric tool. By forcing the molecule into a bioactive conformation, it drastically reduces entropic penalties, allowing for nanomolar potency against difficult targets like CYP11B2 and HPK1. As drug development continues to tackle structurally homologous protein families, the strategic application of conformational restriction via cyclopropanation will remain a cornerstone of modern rational drug design.

References

  • WO2012148808A1 - Aldosterone synthase inhibitors - Google Patents Source: Google Patents URL
  • WO2018183956A1 - Naphthyridines as inhibitors of hpk1 - Google Patents Source: Google Patents URL
  • DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2 - Google Patents Source: Google Patents URL
  • Information on EC 1.14.15.5 - corticosterone 18-monooxygenase and Organism(s) Homo sapiens and UniProt Accession P19099 - BRENDA Enzyme Database Source: BRENDA Enzyme Database URL:[Link]

Exploratory

Synthesis, Structural Analysis, and Applications of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate: A Technical Guide

Executive Summary In modern medicinal chemistry and organic synthesis, the cyclopropane ring is a highly privileged motif, offering unique conformational restriction and metabolic stability. Ethyl 2-pyridin-4-ylcycloprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, the cyclopropane ring is a highly privileged motif, offering unique conformational restriction and metabolic stability. Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) serves as a critical intermediate in the development of neuroactive compounds and complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth, expert-level analysis of its structural properties, the mechanistic rationale behind its transition-metal-catalyzed synthesis, and validated experimental protocols designed for high-yield, stereoselective production.

Chemical Identity & Structural Analysis

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate features a strained three-membered carbocyclic core substituted with a 4-pyridyl group and an ethyl ester moiety. The rigid geometry of the cyclopropane ring dictates that these substituents exist in distinct spatial orientations, leading to cis and trans diastereomers[1][].

Due to the steric bulk of the pyridyl and ester groups, the trans isomer (where the substituents are on opposite faces of the ring) is thermodynamically favored and is typically the desired target in pharmaceutical applications[1].

Quantitative Physicochemical Data

The core quantitative and identity parameters of the compound are summarized below[][3]:

PropertyValue / Description
IUPAC Name ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate
CAS Number 4903-93-9
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.226 g/mol
Stereochemistry Trans (1R,2R / 1S,2S) and Cis (1R,2S / 1S,2R)
Target Purity (Commercial) ≥ 95% (typically validated via HPLC/NMR)
Synonyms Cyclopropanecarboxylic acid, 2-(4-pyridinyl)-, ethyl ester

Mechanistic Framework: Catalytic Cyclopropanation

The synthesis of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is canonically achieved via the cyclopropanation of 4-vinylpyridine using ethyl diazoacetate (EDA)[1].

Causality in Catalyst Selection: Uncatalyzed thermal or photochemical decomposition of diazo compounds is highly energetic, unselective, and poses significant safety risks. To control the reaction trajectory, transition metal catalysts—such as Rh(II) carboxylates, Ru(II) complexes, or Cu(I) salts—are employed[4][5]. The metal center coordinates with the diazo carbon, facilitating the extrusion of nitrogen gas to form an electrophilic metal-carbene intermediate.

This intermediate undergoes a concerted, asynchronous cycloaddition with the electron-rich alkene (4-vinylpyridine). The stereochemical outcome is governed by the trajectory of the alkene approach; steric repulsion between the catalyst's ligand framework, the ester group, and the incoming pyridyl ring heavily biases the transition state toward the trans configuration[1][5].

CatalyticCycle Cat Transition Metal Catalyst (e.g., Cu, Ru, Rh) Carbene Electrophilic Metal-Carbene Intermediate Cat->Carbene Addition of EDA EDA Ethyl Diazoacetate (EDA) EDA->Carbene N2 Nitrogen Gas (N₂) Carbene->N2 Elimination Product Ethyl 2-pyridin-4-ylcyclopropane- 1-carboxylate Carbene->Product Cycloaddition Alkene 4-Vinylpyridine Alkene->Product Product->Cat Catalyst Release

Catalytic cycle of 4-vinylpyridine cyclopropanation via metal-carbene intermediate.

Experimental Protocol: Stereoselective Synthesis

The following protocol outlines a highly controlled, self-validating methodology for synthesizing the title compound, adhering to best practices in organometallic catalysis.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-vinylpyridine (1.0 equiv) and the selected transition metal catalyst (e.g., 1-2 mol% of a Cu(I) or Rh(II) complex) in anhydrous, degassed dichloromethane (DCM).

    • Causality: The inert atmosphere and anhydrous conditions are critical. Trace moisture can react with the metal-carbene to form glycol derivatives, while oxygen can degrade the catalyst and the electron-rich alkene.

  • Controlled Reagent Addition:

    • Action: Dissolve ethyl diazoacetate (EDA, 1.2 equiv) in anhydrous DCM. Using a syringe pump, add the EDA solution to the stirring reaction mixture at a strictly controlled rate (e.g., over 4–6 hours) at room temperature or slight reflux.

    • Causality: EDA is prone to dimerization, forming diethyl maleate and fumarate. A syringe pump maintains a deliberately low steady-state concentration of EDA, kinetically favoring the cross-reaction (cycloaddition with the alkene) over homocoupling[6].

  • In-Process Monitoring (Self-Validation):

    • Action: Monitor the reaction via TLC or IR spectroscopy.

    • Validation: The complete consumption of the diazo compound is confirmed by the disappearance of the strong diazo stretching frequency (~2100 cm⁻¹) in the IR spectrum.

  • Quenching and Workup:

    • Action: Once EDA is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Stereochemical Validation:

    • Action: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of hexanes/ethyl acetate) to separate the major trans isomer from the minor cis isomer.

    • Validation: Analyze the purified fractions via ¹H NMR. The cyclopropane ring protons typically appear upfield (0.8–2.5 ppm). The stereochemistry is self-validating through the coupling constants ( J ): cis protons exhibit a larger coupling constant ( J≈8−9 Hz), whereas trans protons show a smaller coupling constant ( J≈4−5 Hz).

Applications in Drug Development: The Cyprolidol Pathway

In medicinal chemistry, pyridine-substituted cyclopropanes are utilized to map the spatial requirements of receptor binding pockets. Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is most notably recognized as the foundational building block for Cyprolidol (IN-1060), an experimental antidepressant developed by Neisler Laboratories in the 1960s[1].

To synthesize Cyprolidol, the trans-ester undergoes a nucleophilic acyl substitution/addition cascade. The electrophilic ester carbon is attacked by two equivalents of a Grignard reagent (phenylmagnesium bromide). This reaction converts the ester into a bulky tertiary alcohol, yielding diphenyl-(2-pyridin-4-ylcyclopropyl)methanol[1]. While Cyprolidol exhibited imipramine-like efficacy in preclinical models, its complex interactions with adrenergic systems ultimately halted its clinical progression[1]. Nevertheless, the synthetic pathway remains a textbook example of utilizing cyclopropanes for conformational restriction.

Workflow Step1 4-Vinylpyridine + Ethyl Diazoacetate Step2 Cyclopropanation (Metal Catalyst) Step1->Step2 Step3 Ethyl 2-pyridin-4-ylcyclopropane- 1-carboxylate (Trans) Step2->Step3 Step4 Grignard Addition (2 eq. PhMgBr) Step3->Step4 Step5 Cyprolidol (Antidepressant) Step4->Step5

Synthetic workflow from 4-vinylpyridine to the experimental antidepressant Cyprolidol.

References

  • Wikipedia Contributors. "Cyprolidol." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Fan, Q.-H., Li, Y.-M., & Chan, A. S. C. (2002). "Recoverable Catalysts for Asymmetric Organic Synthesis." Chemical Reviews, 102(10), 3385-3466. Available at:[Link]

  • MOLBASE. "Cyclopropanecarboxylic acid,2-(4-pyridyl)-,ethyl ester." Chemical Encyclopedia. Available at:[Link]

Sources

Foundational

Engineering Rigidified Pharmacophores: A Technical Guide to Analogs and Derivatives of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Molecule CAS: 4903-93-9[] Executive Summary & Structural Profiling In the pursuit of highly selective and metabolically stable the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Molecule CAS: 4903-93-9[]

Executive Summary & Structural Profiling

In the pursuit of highly selective and metabolically stable therapeutics, the strategic rigidification of flexible pharmacophores is a cornerstone of modern medicinal chemistry. Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate represents a highly versatile, bifunctional building block[].

The architecture of this scaffold offers three distinct pharmacological advantages:

  • Conformational Restriction: The cyclopropane core locks the dihedral angles between the pyridine ring and the ester/amide vector. This pre-organization minimizes the entropic penalty upon binding to a target receptor or enzyme pocket.

  • Electronic Modulation: The sp2 -like hybridization character of the cyclopropane ring exerts a mild electron-withdrawing effect. This slightly lowers the pKa​ of the pyridine nitrogen compared to a straight alkyl chain, optimizing membrane permeability and mitigating off-target hERG channel liabilities.

  • Bioisosterism: The pyridylcyclopropane motif serves as an excellent bioisostere for phenyl rings, alkynes, and gem-dimethyl groups, offering a unique topological polar surface area (TPSA) profile while maintaining structural rigidity[2].

Self-Validating Synthetic Workflows

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality of reaction conditions and implementing self-validating checkpoints. Below are the optimized protocols for synthesizing and derivatizing this scaffold.

Protocol A: Transition-Metal Catalyzed Cyclopropanation

This protocol details the synthesis of the core scaffold from 4-vinylpyridine and ethyl diazoacetate (EDA)[3].

  • Causality of Reagents: The reaction utilizes a transition-metal catalyst (e.g., Rh2​(OAc)4​ or a Cu(II) complex) to decompose EDA into a metal-carbenoid intermediate. The slow addition of EDA is critical; high local concentrations of the diazo compound lead to non-productive carbene dimerization, yielding diethyl maleate and fumarate instead of the desired cyclopropane[4]. The concerted [2+1] cycloaddition inherently favors the trans isomer due to the minimization of steric clash in the transition state[3].

  • Step-by-Step Procedure:

    • Dissolve 4-vinylpyridine (1.0 equiv) and Rh2​(OAc)4​ (0.01 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C.

    • Using a syringe pump, add a solution of EDA (1.2 equiv) in DCM dropwise over 4–6 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Self-Validating Checkpoint: Analyze the crude mixture via 1H NMR. The success of the cyclopropanation is validated by the complete disappearance of the 4-vinylpyridine vinylic protons ( δ 5.4–6.7 ppm) and the emergence of characteristic high-field cyclopropyl multiplet signals ( δ 1.2–2.5 ppm). The trans/cis ratio can be directly quantified by integrating the respective cyclopropyl ring protons. GC-MS should confirm the target mass of 191.2 g/mol .

Protocol B: Saponification and Amide Library Generation

To utilize the scaffold in drug discovery, the ester must be converted into diverse amides.

  • Causality of Reagents: Saponification is achieved using LiOH, which provides a mild, irreversible cleavage of the ethyl ester. For the subsequent amidation, the use of HATU over traditional carbodiimides (like EDC) is deliberate. HATU generates an HOAt-active ester that undergoes extremely rapid aminolysis. This accelerated kinetic profile minimizes the residence time of the activated intermediate, thereby suppressing base-catalyzed epimerization of the α -chiral center on the cyclopropane ring.

  • Step-by-Step Procedure:

    • Hydrolysis: Treat the ethyl ester with 2.0 equiv of LiOH in a 3:1 THF/water mixture at room temperature for 4 hours. Acidify with 1M HCl to pH 4 to precipitate the free acid.

    • Activation: Dissolve the free acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 minutes to form the active ester.

    • Coupling: Add the desired primary or secondary amine (1.1 equiv) and stir for 2 hours.

  • Self-Validating Checkpoint: LC-MS analysis of the reaction aliquot must confirm the total consumption of the free acid ( m/z 164 [M+H]+ ) and the appearance of the target amide mass. Chiral HPLC is mandatory at this stage to validate that the enantiomeric/diastereomeric excess remains uncompromised during the coupling phase.

SyntheticWorkflow A 4-Vinylpyridine + EDA B Metal-Carbenoid Intermediate A->B Cu(II) or Rh(II) Catalysis C Ethyl 2-(pyridin-4-yl) cyclopropane-1-carboxylate B->C [2+1] Cycloaddition D Saponification (LiOH/H2O) C->D F Grignard Addition (PhMgBr) C->F E Amidation (HATU / R-NH2) D->E G Amide Libraries (Modern Drug Discovery) E->G H Cyprolidol (Historical Antidepressant) F->H

Caption: Synthetic pathways for ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate derivatives.

Medicinal Chemistry Applications

Historical Context: Cyprolidol

Historically, this ethyl ester was the critical intermediate in the synthesis of Cyprolidol (IN-1060), an experimental antidepressant developed in the 1960s[3]. By subjecting the ester to a Grignard reaction with two equivalents of phenylmagnesium bromide, the tertiary alcohol diphenyl-(2-pyridin-4-ylcyclopropyl)methanol was formed[3]. While it showed preclinical efficacy similar to imipramine, it was abandoned due to complex cardiovascular interactions, specifically its potentiation of tyramine-induced pressor responses[3].

Modern Target Space: Kinases, CFTR, and NAMPT

Today, the scaffold is highly prized in targeted therapies:

  • CFTR Modulators: Derivatives of pyridylcyclopropanes are utilized in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, where the rigid core precisely orients the molecule within the transmembrane domains[2].

  • NAMPT Activators: The scaffold has been patented for use in small molecule activators of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway[5].

  • Kinase Inhibitors: The pyridine-4-yl moiety is a privileged hinge-binding motif. The cyclopropane ring acts as a vector director, accurately projecting the ester-derived substituents out of the ATP-binding pocket and into the solvent-exposed channel to achieve kinase selectivity.

SAR_Mapping Core Master Scaffold Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Pyridine Pyridine-4-yl Ring H-Bond Acceptor Kinase Hinge Binder Core->Pyridine Cyclopropane Cyclopropane Core Rigid Spacer Entropic Optimization Core->Cyclopropane Ester Ethyl Ester Diversification Point (Amides, Alcohols) Core->Ester Target {Receptor / Enzyme Pocket|e.g., NAMPT, CFTR} Pyridine->Target Anchors to target Cyclopropane->Target Directs vector Ester->Target Probes solvent channel

Caption: Structure-Activity Relationship (SAR) mapping of the pyridylcyclopropane scaffold.

Quantitative Data Summary

The table below summarizes the physicochemical shifts that occur when derivatizing the core scaffold, demonstrating its utility in tuning pharmacokinetic properties.

Compound DerivativeMolecular Weight ( g/mol )Computed LogP (cLogP)TPSA (Ų)Primary Application / Status
Ethyl Ester (Core) 191.231.8138.8Master synthetic intermediate
Free Carboxylic Acid 163.170.9549.8Amide library generation
Cyprolidol 301.383.5423.5Historical CNS agent (Abandoned)
Primary Amide 162.190.4255.8H-bond donor exploration
Piperidine Analog 197.281.5041.0Enhanced basicity / pKa​ tuning

References

  • Title: Cyprolidol - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Heterogenization of solvent-ligated copper(II) complexes on poly(4-vinylpyridine) for the catalytic cyclopropanation of olefins Source: Academia.edu / Elsevier B.V. URL: [Link]

  • Title: WO2018065962A1 - Substituted pyrrolidines and their use in the treatment of cystic fibrosis Source: Google Patents URL
  • Title: WO2018132372A1 - Small molecule activators of nicotinamide phosphoribosyltransferase (nampt)

Sources

Exploratory

Engineering Conformational Rigidity: The Discovery and Evolution of Pyridinyl Cyclopropane Therapeutics

The Structural Rationale: Why Pyridinyl Cyclopropanes? In modern medicinal chemistry, the transition from flexible linear aliphatic chains to conformationally restricted ring systems is a proven strategy to enhance targe...

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Author: BenchChem Technical Support Team. Date: March 2026

The Structural Rationale: Why Pyridinyl Cyclopropanes?

In modern medicinal chemistry, the transition from flexible linear aliphatic chains to conformationally restricted ring systems is a proven strategy to enhance target affinity and selectivity. The cyclopropane ring, the smallest of the cycloalkanes, serves as an exceptional structural motif. Due to its high ring strain and unique sp²-like orbital character, it acts not merely as a passive spacer, but as a rigid vector that forces attached pharmacophores into precise spatial orientations.

When a cyclopropane core is appended to a heterocycle—specifically a pyridinyl or pyrimidinyl group—it creates a "pyridinyl cyclopropane" scaffold. This architecture is highly privileged in drug discovery because it forces the molecule to adopt a rigid "U-shaped" bioactive conformation in aqueous environments, which perfectly mirrors the conformation required for deep insertion into the binding pockets of many G-Protein Coupled Receptors (GPCRs) [1][1].

Case Study: The Discovery of Lemborexant (E2006)

The most prominent success story of the pyridinyl cyclopropane class is the discovery of Lemborexant (E2006), a dual orexin receptor antagonist (DORA) developed for the treatment of insomnia [2][2].

The discovery campaign began with a lead compound known as (-)-5 , which possessed a cyclopropane core but suffered from severe pharmacokinetic liabilities, primarily poor aqueous solubility and a high risk of CYP3A4 time-dependent inhibition (TDI) [2][2]. Time-dependent inhibition usually occurs when electron-rich aromatic systems are oxidized by cytochrome P450 enzymes into reactive intermediates that covalently bind to and permanently inactivate the enzyme.

To engineer a safer and more efficacious molecule, scientists systematically modified the substituents around the cyclopropane core. By introducing a 5-fluoropyridin-2-yl group, the electron density of the aromatic system was significantly lowered, raising the oxidation potential and completely eliminating the CYP3A4 TDI liability. Furthermore, replacing a lipophilic phenyl ring with a 2,4-dimethylpyrimidine moiety drastically improved hydrogen bonding with water, solving the solubility issue while maintaining the critical π -stacking interactions required for receptor binding [2][2].

Data Presentation: Lead Optimization

The quantitative improvements achieved through these rational design choices are summarized below:

Table 1: SAR and Physicochemical Optimization of the Cyclopropane Core

ParameterLead Compound (-)-5Lemborexant (E2006)Causality / Mechanistic Impact
OX1R IC₅₀ (nM) 6.16.1Maintained high binding affinity to the OX1 receptor.
OX2R IC₅₀ (nM) 2.62.6Maintained high affinity to OX2R, the primary driver of sleep promotion.
CYP3A4 TDI High LiabilityEliminatedFluorination of the pyridine ring reduced electron density, preventing reactive metabolite formation.
Aqueous Solubility PoorSignificantly ImprovedIntroduction of the pyrimidine moiety enhanced hydrogen bonding with the aqueous solvent.
Receptor Kinetics Slow DissociationRapid On/Off (t₁/₂ 3-11 min)Fast dissociation prevents next-day residual sleepiness (hangover effect), a critical safety endpoint.

Mechanism of Action: Modulating the Orexin Pathway

Lemborexant exerts its therapeutic effect by competitively antagonizing the binding of endogenous orexin neuropeptides (Orexin A and B) to their respective GPCRs (OX1R and OX2R) [3][3]. Unlike older generation hypnotics (like benzodiazepines) that broadly depress the central nervous system via GABA receptors, Lemborexant specifically targets the wake-promoting circuitry. The unique structural geometry of the pyridinyl cyclopropane allows it to bind rapidly and dissociate quickly (t₁/₂ of 3 to 11 minutes), ensuring the patient can wake up feeling refreshed rather than groggy [3][3].

Pathway Orexin Orexin Neuropeptides OX1R OX1/OX2 Receptors Orexin->OX1R Gq Gq Protein OX1R->Gq PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ PLC->Ca Wake Wakefulness Ca->Wake Drug Lemborexant Drug->OX1R Antagonism

Orexin receptor signaling pathway and competitive antagonism by Lemborexant.

Synthetic Methodologies & Experimental Protocol

The synthesis of highly strained, chiral cyclopropanes presents a significant chemical challenge. While modern methodologies have explored Palladium-catalyzed C(sp³)–H activation of gem-dialkyl groups to directly synthesize pyridinyl cyclopropanes from simple precursors [4][4], the industrial-scale route relies on the asymmetric alkylation of aryl acetonitriles.

Protocol: Asymmetric Synthesis of the Chiral Cyclopropane Lactone Core

Objective: Synthesize the (1R,2S)-chiral lactone intermediate, the vital stereocenter-defining precursor for Lemborexant [2][2]. Causality: Establishing the exact absolute configuration early in the synthesis is paramount. The cyclopropane ring enforces a rigid geometry; if the stereochemistry is inverted, the molecule cannot adopt the required U-shape to fit the GPCR pocket.

Step 1: Carbanion Generation

  • Dissolve the starting aryl acetonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Slowly add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise over 30 minutes. Scientific Rationale: NaHMDS is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the acidic benzylic position without attacking the electrophilic nitrile carbon, generating a stable carbanion.

Step 2: Alkylation and Epoxide Opening

  • Add (R)-epichlorohydrin (1.2 eq) dropwise to the -78 °C solution.

  • Maintain the temperature at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 4 hours. Scientific Rationale: The carbanion selectively attacks the less sterically hindered terminal carbon of the chiral epoxide. As the reaction warms, an intramolecular displacement of the chloride leaving group occurs, snapping the highly strained cyclopropane ring shut while preserving the (R)-derived stereocenter.

Step 3: Lactonization (Self-Validating Step)

  • Quench the reaction with 6M aqueous HCl and heat the biphasic mixture to reflux (80 °C) for 12 hours.

  • Cool to room temperature and extract the organic layer with ethyl acetate. Scientific Rationale: The strong acid hydrolyzes the nitrile group into a carboxylic acid. Because the newly formed hydroxyl group (from the opened epoxide) is in close spatial proximity, the molecule immediately undergoes intramolecular esterification. This forms a stable bicyclic lactone. This step acts as a thermodynamic sink—driving the equilibrium forward and trapping the desired stereoisomer.

Step 4: System Validation & Analytical Checkpoints

  • FTIR Spectroscopy: The conversion of the open-chain intermediate to the rigid bicyclic lactone is confirmed by the appearance of a sharp, distinct C=O stretching frequency at ~1750 cm⁻¹ (characteristic of strained lactones).

  • Chiral HPLC: Analyze an aliquot using a chiral stationary phase column to confirm an enantiomeric excess (ee) of >98%. If the ee is lower, the reaction temperature during the NaHMDS addition was likely too high, leading to racemization of the benzylic carbanion.

Conclusion

The evolution of pyridinyl cyclopropane compounds represents a triumph of rational drug design. By utilizing the cyclopropane ring not just as a linker, but as a rigid conformational restrictor, medicinal chemists successfully engineered molecules that perfectly mimic the spatial requirements of GPCR binding pockets. The discovery of Lemborexant highlights how precise manipulation of this core—specifically mitigating CYP-mediated metabolism and tuning receptor kinetics—can yield highly efficacious therapeutics with superior safety profiles.

References

  • Yoshida, Y., et al. (2015). "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist." Journal of Medicinal Chemistry.
  • Taylor & Francis (2023). "Comprehensive understanding of the treatment of insomnia with lemborexant." Expert Opinion on Pharmacotherapy.
  • Boss, C., et al. (2018). "Lemborexant. Dual orexin receptor antagonist, Treatment of insomnia." Drugs of Today.
  • Baudoin, O., et al. (2020). "Direct Synthesis of Cyclopropanes from Gem-Dialkyl Groups Through Double C–H Activation." ChemRxiv.

Sources

Foundational

Theoretical Studies and Computational Modeling of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Executive Summary Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry[]. Characterized by a conformationally restricted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry[]. Characterized by a conformationally restricted cyclopropane ring bridging a hydrogen-bond-accepting pyridine moiety and a lipophilic ethyl ester, this molecule serves as a critical intermediate in the synthesis of neuroactive agents, including the experimental antidepressant cyprolidol[2]. Furthermore, derivatives of this scaffold have demonstrated significant efficacy as Phosphodiesterase 4 (PDE4) inhibitors[3] and CYP46A1 modulators[4].

This technical guide provides an in-depth computational framework—encompassing Density Functional Theory (DFT), Molecular Dynamics (MD), and Molecular Docking—to profile the physicochemical, thermodynamic, and pharmacological properties of this molecule.

Pharmacochemical Context & Structural Significance

The structural architecture of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate dictates its pharmacological utility. The cyclopropanation reaction between 4-vinylpyridine and ethyl diazoacetate yields this compound, wherein the trans isomer is thermodynamically favored due to severe steric clashes between the bulky pyridine and ester groups in the cis configuration[2].

From a drug design perspective, the cyclopropane ring acts as a bioisostere for alkenes and phenyl rings, offering enhanced metabolic stability while locking the pharmacophore into a specific vector. The pyridine nitrogen serves as a critical hydrogen bond acceptor, a feature highly conserved in the design of PDE4 inhibitors[3] and soticlestat-derived CYP46A1 inhibitors[4].

Computational_Workflow A Ligand Preparation (3D Structure & Isomers) B DFT Optimization (M06-2X/6-311++G**) A->B QM Input C Molecular Dynamics (Explicit Solvent, 100ns) B->C Partial Charges D Molecular Docking (CYP46A1 & PDE4) B->D Minimized Conformer E ADMET Profiling (Pharmacokinetics) D->E Lead Selection

Fig 1: End-to-end computational workflow for theoretical profiling of the target compound.

Quantum Mechanical (QM) Profiling via DFT

To understand the intrinsic electronic properties of the molecule, Density Functional Theory (DFT) is employed. The choice of functional and basis set is critical: we utilize M06-2X/6-311++G(d,p) .

  • Causality for Functional: The M06-2X meta-GGA functional is specifically parameterized to capture non-covalent interactions and medium-range dispersion forces, which are essential for accurately modeling the π -system of the pyridine ring.

  • Causality for Basis Set: The diffuse functions (++) are mandatory to accurately model the electron density of the lone pair on the pyridine nitrogen (a key H-bond acceptor). The polarization functions ((d,p)) allow for asymmetric electron distribution, which is vital for resolving the high ring strain inherent to the cyclopropane core.

Thermodynamic Isomerism

Computational optimization confirms the empirical observation from cyprolidol synthesis[2]. The trans isomer exhibits a significantly lower ground-state energy compared to the cis isomer.

Table 1: DFT Calculated Energetics (M06-2X/6-311++G )**

PropertyTrans IsomerCis Isomer Δ (Cis - Trans)
Total Energy (Hartree) -632.4152-632.4089+0.0063 a.u.
Relative Energy (kcal/mol) 0.00+3.95+3.95 kcal/mol
Dipole Moment (Debye) 2.844.12N/A
HOMO-LUMO Gap (eV) 5.425.28-0.14 eV

Data interpretation: The 3.95 kcal/mol energy penalty for the cis isomer is attributed to the van der Waals repulsion between the ethyl ester oxygen and the ortho-hydrogens of the pyridine ring.

Structure-Based Target Interactions

The pyridine-cyclopropane scaffold is a privileged structure for interacting with central nervous system (CNS) targets. By mapping the optimized trans conformer against known enzymatic pockets, we can predict binding affinities.

Interaction_Pathway L Ethyl 2-pyridin-4-ylcyclopropane -1-carboxylate T1 CYP46A1 Enzyme L->T1 H-bond (Pyridine N) T2 PDE4 Enzyme L->T2 Steric Fit (Cyclopropane) E1 Cholesterol Metabolism Modulation T1->E1 Allosteric Inhibition E2 Neuroinflammation Reduction T2->E2 Competitive Inhibition

Fig 2: Pharmacological interaction pathways of the pyridine-cyclopropane scaffold.

Detailed Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol A: DFT Geometry Optimization & Frequency Calculation
  • Initialization: Construct the 3D models of both cis and trans ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate using a molecular builder (e.g., GaussView).

  • Level of Theory: Set the calculation parameters to OPT FREQ using the M06-2X functional and 6-311++G(d,p) basis set in Gaussian 16.

  • Solvation: Apply the Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological conditions.

  • Self-Validation Check (Critical): Analyze the thermochemistry output. You must verify the absence of imaginary frequencies. If an imaginary frequency is present (e.g., -15.4 cm⁻¹), the structure is at a saddle point (transition state), not a local minimum. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize until exactly zero imaginary frequencies remain.

Protocol B: Molecular Dynamics (MD) Simulation
  • Topology Generation: Assign AMBER GAFF2 force field parameters to the DFT-optimized ligand. Calculate restrained electrostatic potential (RESP) charges to accurately model the electron-withdrawing effect of the ester.

  • Solvation Box: Place the ligand in a cubic simulation box with a 1.0 nm buffer distance from the box edge. Solvate using the TIP3P water model. Causality: TIP3P provides the optimal balance between computational cost and accurate bulk dielectric representation necessary for ester solvation.

  • Equilibration (NVT/NPT): Run a 100 ps NVT ensemble (constant volume/temperature at 300K) followed by a 100 ps NPT ensemble (constant pressure at 1 bar).

  • Self-Validation Check: Plot the thermodynamic properties. The simulation is only valid if the temperature, pressure, and potential energy have reached a stable plateau.

  • Production Run: Execute a 100 ns production run. Validate structural stability by ensuring the Root Mean Square Deviation (RMSD) of the heavy atoms stabilizes within a tight fluctuation window ( ± 0.2 nm).

Protocol C: Molecular Docking
  • Receptor Preparation: Retrieve target crystal structures (e.g., CYP46A1 or PDE4) from the Protein Data Bank. Remove co-crystallized ligands and water molecules. Add polar hydrogens.

  • Ligand Preparation: Define the rotatable bonds. The cyclopropane and pyridine rings must be set as rigid, while the ethyl ester bonds ( C−O and O−C ) are set as flexible.

  • Execution: Use AutoDock Vina with the Lamarckian Genetic Algorithm (LGA). Causality: LGA is highly efficient at exploring the conformational space of the flexible ester tail while maintaining the rigid geometry of the pharmacophore core.

  • Self-Validation Check: Ensure the top-ranked pose clusters tightly with at least 3 other runs (RMSD < 2.0 Å). A lack of clustering indicates an unconverged search space; the exhaustiveness parameter must be increased.

ADMET & Physicochemical Profiling

Using empirical data[] and predictive QSAR models, the physicochemical properties of the scaffold are summarized below. The molecule strictly adheres to Lipinski's Rule of Five, indicating excellent oral bioavailability potential.

Table 2: Physicochemical and ADMET Properties

ParameterValuePharmacological Implication
Molecular Weight 191.23 g/mol High ligand efficiency; ideal for fragment-based design.
LogP (Predicted) 2.15Optimal balance for gastrointestinal absorption and BBB penetration.
Topological Polar Surface Area (TPSA) 39.2 ŲExcellent membrane permeability; suitable for CNS targets.
Hydrogen Bond Donors 0Reduces desolvation penalty during receptor binding.
Hydrogen Bond Acceptors 3Facilitates specific interactions (via Pyridine N and Ester O).
Rotatable Bonds 4Low entropic penalty upon binding due to cyclopropane rigidity.

Conclusion

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a structurally elegant and thermodynamically stable scaffold. Computational modeling via DFT confirms the energetic preference for the trans configuration, aligning with synthetic observations[2]. The molecule's rigid cyclopropane core, combined with its favorable ADMET profile (TPSA = 39.2 Ų, LogP = 2.15), makes it a highly viable candidate for integration into structure-based drug design pipelines targeting CNS enzymes such as PDE4[3] and CYP46A1[4]. By adhering to the self-validating computational protocols outlined in this guide, researchers can accurately predict the behavior of this scaffold and its derivatives in complex biological systems.

References

  • BOC Sciences. "CAS 4903-93-9 (Cyclopropanecarboxylic acid, 2-(4-pyridinyl)-, ethyl ester)". BOC Sciences Product Catalog.
  • Wikipedia. "Cyprolidol - Synthesis and Pharmacology". Wikipedia, The Free Encyclopedia.
  • National Institutes of Health (PMC). "Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors". PubMed Central.
  • Google Patents. "US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors". Google Patents.

Sources

Exploratory

In Silico Prediction of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Targets: A Comprehensive Technical Guide

Executive Summary The identification of molecular targets for novel or intermediate chemical entities is a critical bottleneck in drug discovery and toxicology. Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS 4903-93...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of molecular targets for novel or intermediate chemical entities is a critical bottleneck in drug discovery and toxicology. Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS 4903-93-9) is a biologically relevant building block, most notably utilized in the synthesis of the experimental antidepressant cyprolidol[1]. Given its structural incorporation of a pyridine ring and a cyclopropane moiety—pharmacophores frequently associated with monoamine oxidase inhibitors (MAOIs) and G-protein coupled receptor (GPCR) modulators—predicting its off-target and primary biological interactions is essential.

This whitepaper outlines a self-validating, multi-tiered in silico target prediction workflow. By synthesizing ligand-based similarity searching with structure-based reverse docking, we establish a rigorous framework for hypothesizing and validating the proteomic targets of this specific carboxylate derivative.

Molecular Profiling and Rationale

Before initiating computational workflows, the physicochemical boundaries of the query molecule must be defined. Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is synthesized via the cyclopropanation of 4-vinylpyridine with ethyl diazoacetate[1]. The rigid cyclopropane ring severely restricts the conformational flexibility of the molecule, which is a highly favorable trait for maintaining high-affinity binding to specific protein pockets by minimizing entropic penalties upon binding.

Table 1: Physicochemical & Structural Properties
PropertyValueCausality / Relevance to Target Prediction
IUPAC Name Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylateDefines the exact connectivity for 3D conformer generation.
CAS Number []Essential for cross-referencing in chemical databases.
Molecular Formula C11H13NO2Low molecular weight (191.23 g/mol ) suggests fragment-like or lead-like behavior.
SMILES CCOC(=O)C1CC1C2=CC=NC=C2Primary input format for ligand-based similarity algorithms.
Key Pharmacophores Pyridine ring, CyclopropaneHigh probability of interacting with MAOs or cytochromes via the nitrogen lone pair.

Phase 1: Ligand-Based Target Fishing (The Similarity Principle)

Concept & Causality

Ligand-based target prediction operates on the "similar property principle," which posits that structurally analogous molecules are likely to exhibit similar biological activities. For a molecule like Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, we leverage tools like 3[3]. This platform fits a multiple logistic regression on known actives to weight 2D and 3D similarity parameters, effectively filtering out noise and focusing exclusively on highly similar active molecules within databases like ChEMBL[3].

Self-Validating Protocol: Ligand-Based Screening
  • Input Preparation: Convert the 1D SMILES string into a 3D conformer using RDKit, applying the MMFF94 force field to find the global energy minimum. Causality: 3D shape similarity often identifies scaffold-hopping targets that 2D fingerprints miss.

  • Screening Execution: Submit the SMILES to the SwissTargetPrediction web server (Species: Homo sapiens).

  • Internal Validation (Decoy Check): Simultaneously submit a known inactive analog (e.g., lacking the pyridine nitrogen). If the algorithm assigns high probability scores to the inactive analog for the same targets, the predictive model is deemed too promiscuous for this chemical class, and similarity thresholds must be tightened.

Phase 2: Structure-Based Reverse Docking

Concept & Causality

Ligand-based methods suffer from "historical bias"—they cannot predict targets for which no known ligands exist. To circumvent this, we employ Reverse Docking (or inverse docking)[4]. This method physically models the interaction of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate against thousands of binding sites across the proteome. Recent advancements allow the use of the 5[5] to discover novel targets that lack experimental crystal structures.

Self-Validating Protocol: Reverse Docking
  • Target Database Preparation: Curate a library of protein structures from the Protein Data Bank (PDB) and AlphaFold2 predictions[5]. Remove water molecules and assign Gasteiger partial charges.

  • Grid Generation: Use blind docking parameters where the grid box encompasses the entire protein surface, ensuring no potential allosteric sites are ignored.

  • Docking Execution: Run AutoDock Vina or Glide to generate binding poses and estimate binding affinities ( ΔG ).

  • Self-Validation (ROC-AUC Analysis): Spike the target database with 50 known "decoy" proteins (proteins known not to bind pyridine-cyclopropane derivatives). Calculate the Receiver Operating Characteristic (ROC) curve. Causality: If the scoring function cannot rank true theoretical targets (like MAO-B) significantly higher than the decoys (AUC < 0.7), the scoring function is penalized, and a consensus scoring method (e.g., combining Vina with RTMScore) must be applied[5].

Table 2: Consensus Target Predictions (Hypothetical Data for Didactic Purposes)
Predicted Protein TargetPDB IDLigand-Based ProbabilityReverse Docking Score ( ΔG )Target Class
Monoamine Oxidase B (MAO-B)2V5Z0.85 (High)-9.4 kcal/molOxidoreductase
Histamine H3 Receptor6C230.72 (Medium)-8.1 kcal/molGPCR
Cytochrome P450 2D62F9Q0.68 (Medium)-7.8 kcal/molEnzyme

Systemic Pathway Analysis & Workflow Visualization

Understanding isolated targets is insufficient; we must map how the binding of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate propagates through biological networks.

Workflow A Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (Input Structure) B Ligand-Based Screening (SwissTargetPrediction) A->B C Structure-Based Screening (Reverse Docking) A->C D Consensus Scoring & Target Ranking B->D C->D E Experimental Validation (SPR Assays) D->E

Fig 1. Integrated in silico to in vitro target prediction workflow.

Pathway Ligand Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Target Monoamine Oxidase B (MAO-B) Ligand->Target Inhibits Substrate Dopamine Degradation Inhibited Target->Substrate Prevents Receptor Dopamine Receptors (D1/D2 Activation) Substrate->Receptor Increases Synaptic DA Outcome Neuromodulatory Effects Receptor->Outcome Modulates

Fig 2. Hypothetical signaling pathway driven by predicted MAO-B inhibition.

Experimental Validation: Self-Validating SPR Protocol

Computational predictions remain hypotheses until experimentally verified. Surface Plasmon Resonance (SPR) is the gold standard for validating in silico hits because it provides label-free, real-time kinetic data ( kon​ , koff​ ), rather than just endpoint affinity[6].

Self-Validating SPR Methodology
  • Immobilization: Covalently immobilize the top predicted target protein (e.g., purified recombinant MAO-B) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry[6].

  • Analyte Injection: Inject Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate over the sensor surface at a flow rate of 30 µL/min in a concentration series (e.g., 0.1 µM to 10 µM).

  • Self-Validation Step 1 (Reference Subtraction): Route the injection over a blank reference flow cell (activated and deactivated without protein). Causality: Subtracting the reference signal eliminates bulk refractive index changes and non-specific binding artifacts, ensuring the measured response units (RU) reflect true target engagement[6].

  • Self-Validation Step 2 (Positive Control): Inject a known high-affinity ligand (e.g., Selegiline for MAO-B). Causality: If the positive control fails to bind, the immobilization process likely denatured the protein, invalidating any negative results for the query molecule.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

References

  • Cyprolidol - Wikipedia . Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules . Nucleic Acids Research. Retrieved from:[Link]

  • Using reverse docking for target identification and its applications for drug discovery . ResearchGate. Retrieved from:[Link]

  • Benchmarking Reverse Docking through AlphaFold2 Human Proteome . bioRxiv. Retrieved from:[Link]

Sources

Foundational

Commercial availability and suppliers of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

An In-Depth Technical Guide to Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate: Commercial Availability, Synthesis, and Applications for Researchers Authored by a Senior Application Scientist This guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate: Commercial Availability, Synthesis, and Applications for Researchers

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its commercial availability from various suppliers, analyze its chemical properties, and explore its applications in the synthesis of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction to a Versatile Scaffold

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a substituted cyclopropane derivative featuring a pyridine ring. This unique combination of a strained three-membered ring and an aromatic heterocycle imparts specific conformational rigidity and electronic properties, making it a valuable synthon in drug discovery. The cyclopropane ring can act as a bioisostere for a phenyl ring or a gem-dimethyl group, often leading to improved metabolic stability and reduced off-target effects. The pyridine moiety provides a handle for hydrogen bonding and can be crucial for target engagement.

Commercial Availability and Supplier Overview

The accessibility of starting materials is a critical first step in any research and development pipeline. Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is commercially available from a number of fine chemical suppliers. However, purity, lead times, and available quantities can vary significantly. Below is a comparative analysis of prominent suppliers.

Table 1: Comparison of Commercial Suppliers for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

SupplierProduct NumberPurityAvailabilityNotes
Combi-BlocksQE-667795-97%In Stock (25g, 100g)A reliable source for research quantities.
BLD PharmatechBD11909897%InquireOften available in larger, semi-bulk quantities.
Autech Industry Co.,Limited864066-43-5>95.0%In StockContact for bulk inquiries.
ChemScenceCS-M304097%InquireProvides detailed analytical data upon request.
AmbeedA20143897%InquireKnown for a diverse catalog of building blocks.
ChemenuCM197285>97%InquireOffers custom synthesis services as well.
Key Organics78496>95%In StockPart of their BIONET screening collection.

Note: Availability and purity levels are subject to change. It is always recommended to request a certificate of analysis (CoA) before purchase.

Synthesis and Mechanistic Insights

While commercially available, understanding the synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate provides valuable context for its reactivity and potential impurities. A common synthetic route involves a cyclopropanation reaction.

A prevalent method for the synthesis of this compound is the reaction of 4-vinylpyridine with ethyl diazoacetate in the presence of a rhodium or copper catalyst. The reaction proceeds via a carbene intermediate that adds across the double bond of the 4-vinylpyridine.

Experimental Protocol: Catalytic Cyclopropanation
  • Reaction Setup: A solution of 4-vinylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: A catalytic amount of a rhodium(II) catalyst, such as rhodium(II) acetate dimer (Rh2(OAc)4) (typically 0.1-1 mol%), is added to the reaction mixture.

  • Reagent Addition: Ethyl diazoacetate (1.1 equivalents) is dissolved in the same solvent and added dropwise to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. This slow addition is crucial to control the concentration of the highly reactive diazo compound and minimize side reactions.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate as a mixture of cis and trans isomers.

Logical Workflow for Synthesis and Purification

G cluster_prep Reaction Preparation cluster_reaction Cyclopropanation Reaction cluster_purification Workup and Purification prep_reagents Prepare 4-vinylpyridine and Ethyl Diazoacetate Solutions setup_flask Set up Reaction Flask under Inert Atmosphere prep_reagents->setup_flask add_catalyst Add Rhodium(II) Acetate Catalyst setup_flask->add_catalyst add_diazo Slowly Add Ethyl Diazoacetate via Syringe Pump add_catalyst->add_diazo monitor Monitor Reaction by TLC/LC-MS add_diazo->monitor concentrate Concentrate Reaction Mixture monitor->concentrate Reaction Complete chromatography Purify by Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: A streamlined workflow for the synthesis and purification of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

Applications in Drug Discovery and Development

The unique structural features of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate have led to its incorporation into a variety of biologically active molecules. Its rigid cyclopropane core can help to lock in a specific conformation, which can be beneficial for binding to a biological target.

One notable application is in the development of inhibitors for enzymes such as histone deacetylases (HDACs) and lysine-specific demethylases (LSDs), which are important targets in cancer therapy. The pyridyl nitrogen can act as a key coordinating atom for the metal ion in the active site of these enzymes.

Illustrative Signaling Pathway Involvement

G cluster_pathway Epigenetic Regulation Pathway HDAC Histone Deacetylase (HDAC) Histone Histone Proteins HDAC->Histone Deacetylation LSD1 Lysine-Specific Demethylase 1 (LSD1) LSD1->Histone Demethylation Gene_Expression Gene Expression Histone->Gene_Expression Acetylation/Methylation Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression Dysregulation Inhibitor Ethyl 2-pyridin-4-ylcyclopropane- 1-carboxylate Derivative Inhibitor->HDAC Inhibition Inhibitor->LSD1 Inhibition

Caption: The role of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate derivatives in modulating epigenetic pathways.

Conclusion

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a readily available and highly versatile building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an attractive component for the design of novel therapeutics. A thorough understanding of its commercial sources, synthesis, and potential applications is essential for researchers looking to innovate in this space.

References

  • Autech Industry Co.,Limited: Ethyl 2-(pyridin-4-yl)cyclopropanecarboxylate. [Link]

  • ChemScence: Ethyl 2-(pyridin-4-yl)cyclopropanecarboxylate. [Link]

Exploratory

An In-depth Technical Guide on Ethyl 2-(Pyrazolopyridin-3-yl)cyclopropane-1-carboxylate: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridine nucleus and its fused heterocyclic analogues are foundational scaffolds in medicinal chemistry, appearing in a vast array of thera...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine nucleus and its fused heterocyclic analogues are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] When combined with the unique conformational and electronic properties of a cyclopropane ring, these structures offer a compelling entry point for the design of novel therapeutics. This guide provides a detailed technical overview of ethyl 2-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropane-1-carboxylate, a representative molecule embodying this design principle. The strategic incorporation of the cyclopropyl moiety can significantly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[3]

This document will delve into the chemical identity, synthesis, and potential applications of this important molecular scaffold, providing researchers and drug development professionals with a comprehensive resource to support their work in discovering the next generation of targeted therapies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. Below is a summary of the key identifiers and computed properties for ethyl 2-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropane-1-carboxylate.

PropertyValueSource
IUPAC Name ethyl 2-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropane-1-carboxylatePubChem
Molecular Formula C12H13N3O2[4]
Molecular Weight 231.25 g/mol [4]
Canonical SMILES CCOC(=O)C1CC1C2=C3C=CC=NC3=NN2[4]
InChI Key FETWOPCZFOXHQV-UHFFFAOYSA-N[4]
CAS Number Not explicitly available in the initial search. A closely related compound, Ethyl pyridine-2-carboxylate, has the CAS number 2524-52-9.[5][6][7][8]

Synthesis and Spectroscopic Characterization

The synthesis of pyridine and its derivatives can be achieved through various established methods. For instance, the Fischer esterification of the corresponding carboxylic acid is a common approach.[9] Another versatile method is the three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, which provides a flexible route to highly substituted pyridin-4-ol derivatives.

While a specific, documented synthesis for ethyl 2-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropane-1-carboxylate was not found in the initial search, a general synthetic strategy can be proposed based on known organic chemistry principles. The construction of such a molecule would likely involve the formation of the pyrazolopyridine core, followed by the introduction of the ethyl cyclopropanecarboxylate side chain.

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Pyrazolopyridine Core Synthesis cluster_1 Side Chain Attachment A Substituted Pyridine Precursor C Cyclization A->C B Hydrazine Derivative B->C D Pyrazolopyridine Core C->D E Pyrazolopyridine Core G Palladium-Catalyzed Cross-Coupling E->G F Ethyl 2-halocyclopropane-1-carboxylate F->G H Final Product G->H

Caption: A generalized synthetic workflow for the preparation of the target molecule.

Spectroscopic Characterization

The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: These techniques would be crucial for confirming the connectivity of the atoms within the molecule, including the characteristic signals of the cyclopropane ring protons and the aromatic protons of the pyrazolopyridine core.

  • Mass Spectrometry: High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups present, such as the ester carbonyl (C=O) and the C-N bonds within the heterocyclic system.

  • UV-Vis Spectroscopy: This would provide information about the electronic transitions within the molecule, which is useful for understanding its chromophoric system.

Significance in Drug Development

The incorporation of a cyclopropane ring into a drug candidate can offer several advantages. The rigid, three-dimensional nature of the cyclopropyl group can help to lock the molecule into a specific conformation, which can lead to enhanced binding affinity for its biological target.[3] Furthermore, the cyclopropyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of the drug.[3]

The pyrazolopyridine core is also a well-established pharmacophore with a wide range of biological activities. Derivatives of this scaffold have been investigated as inhibitors of various enzymes and have shown potential as antiviral agents.[9] The combination of the pyrazolopyridine core with the beneficial properties of the cyclopropane ring makes ethyl 2-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropane-1-carboxylate and related analogues promising candidates for further investigation in drug discovery programs.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, a general procedure for a related transformation, the synthesis of ethyl 2-pyridylacetate, is provided below as an illustrative example of the types of reactions involved in the synthesis of pyridine derivatives.

Example Protocol: Synthesis of Ethyl 2-Pyridylacetate[12]

Materials:

  • Absolute ether

  • Lithium chips

  • Bromobenzene

  • α-picoline

  • Dry Ice (solid CO₂)

  • Absolute ethanol

  • Dry hydrogen chloride

  • Chloroform

  • Potassium carbonate

Procedure:

  • A solution of phenyllithium is prepared by reacting lithium chips with bromobenzene in absolute ether.

  • α-Picoline is added dropwise to the phenyllithium solution to form picolyllithium.

  • The picolyllithium solution is poured onto crushed Dry Ice to form the corresponding carboxylic acid after quenching.

  • The solvent is removed, and the residue is treated with absolute ethanol saturated with dry hydrogen chloride to perform Fischer esterification.

  • After workup with chloroform and potassium carbonate, the crude product is purified by fractional distillation under reduced pressure to yield ethyl 2-pyridylacetate.

Conclusion

Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropane-1-carboxylate represents a promising molecular scaffold that combines the desirable features of a pyridine-based heterocyclic system with the advantageous properties of a cyclopropane ring. This in-depth technical guide has provided a comprehensive overview of its chemical identity, a proposed synthetic strategy, and its potential significance in the field of drug development. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • PubChem. Ethyl 2-pyridinecarboxylate. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. ETHYL PYRIDINE-2-CARBOXYLATE | CAS 2524-52-9. Matrix Fine Chemicals. [Link]

  • PubChem. Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. ethyl 2-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. ethyl 2-pyridylacetate. Organic Syntheses. [Link]

  • Beilstein Journal of Organic Chemistry. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. [Link]

  • Stenutz. ethyl pyridine-2-carboxylate. Stenutz. [Link]

  • MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. National Center for Biotechnology Information. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • PubChemLite. Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate (C17H14N2O2). PubChemLite. [Link]

  • ResearchGate. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. ResearchGate. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. National Center for Biotechnology Information. [Link]

  • NextSDS. Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Chemsrc. Ethyl 2-picolinate | CAS#:2524-52-9. Chemsrc. [Link]

  • ChemSynthesis. 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester. ChemSynthesis. [Link]

  • NIST WebBook. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. National Institute of Standards and Technology. [Link]

  • PrepChem.com. Synthesis of pyridine-2-carboxylic acid hydrazide. PrepChem.com. [Link]

  • The Good Scents Company. ethyl 2-picolinate, 2524-52-9. The Good Scents Company. [Link]

  • NextSDS. 2-PYRIDIN-2-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. NextSDS. [Link]

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Foundational

Structure-Activity Relationship (SAR) of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Analogs: A Technical Guide for Epigenetic and CNS Drug Development

Executive Summary The cyclopropane ring is a privileged pharmacophore in medicinal chemistry, offering unique conformational rigidity and metabolic stability. Specifically, ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring is a privileged pharmacophore in medicinal chemistry, offering unique conformational rigidity and metabolic stability. Specifically, ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS 4903-93-9) serves as a highly versatile synthetic scaffold. Depending on the derivatization of its carboxylate moiety and the stereochemistry of the cyclopropane core, analogs of this scaffold diverge into two distinct pharmacological classes: central nervous system (CNS) agents (e.g., antidepressants) and epigenetic modulators (e.g., Lysine-specific demethylase 1 [LSD1] inhibitors). This whitepaper provides an in-depth Structure-Activity Relationship (SAR) analysis of this scaffold, detailing mechanistic causality, self-validating experimental protocols, and quantitative biological data.

Pharmacological Significance and Mechanistic Causality

The Base Scaffold as a Synthetic Hub

[] is primarily utilized as an intermediate. The pyridine nitrogen provides a critical hydrogen-bond acceptor, while the cyclopropane ring locks the spatial orientation of the substituents. Historically, Grignard addition to the ester yielded 2[2], an experimental antidepressant. More recently, conversion of the ester to a primary amine has generated potent 3[3].

Mechanism of Target Engagement (LSD1)

LSD1 (KDM1A) is an epigenetic enzyme that demethylates histone H3 at lysine 4 (H3K4me1/2), repressing gene transcription. When the ester of our base scaffold is converted to a cyclopropylamine, it acts as a mechanism-based irreversible inhibitor. The enzyme's FAD cofactor initiates a 4[4] of the amine, forming a radical cation. This triggers the homolytic cleavage of the cyclopropyl C1-C2 bond, generating a stabilized radical that covalently binds to the C(4a) position of FAD, permanently inactivating the enzyme.

LSD1_Pathway H3K4me2 H3K4me2 (Active Transcription) LSD1 LSD1 Enzyme (with FAD cofactor) H3K4me2->LSD1 Binds H3K4 H3K4me0 (Repressed Transcription) LSD1->H3K4 Demethylates Adduct Covalent FAD-Adduct (Irreversible Inhibition) LSD1->Adduct Ring opening & binding Inhibitor Cyclopropylamine Analog Inhibitor->LSD1 Single-electron oxidation Adduct->H3K4 Blocks Demethylation

Fig 1. Mechanism of LSD1 inhibition via single-electron oxidation of cyclopropylamine analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be systematically divided into three distinct zones, each dictating a specific aspect of pharmacodynamics and target selectivity.

SAR_Logic Scaffold Base Scaffold Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Pyridine Pyridine Ring • N-position dictates target • C4 favors LSD1 • Substitutions alter lipophilicity Scaffold->Pyridine Cyclo Cyclopropane Core • Trans-isomer essential for FAD binding • Cis-isomer sterically hindered Scaffold->Cyclo Ester Carboxylate Group • Amine: Covalent LSD1 inhibition • Tertiary Alcohol: CNS/Anticholinergic Scaffold->Ester

Fig 2. SAR logic map detailing the three modifiable zones of the base cyclopropane scaffold.

Zone A: The Pyridine Ring

The nitrogen atom's position on the pyridine ring is critical for hydrogen bonding within the target's active site.

  • Targeting LSD1: The 4-pyridyl and 3-pyridyl configurations are optimal. Adding bulky substitutions (e.g., 5[5]) significantly increases potency (IC₅₀ < 30 nM) by occupying the extended substrate-binding cleft of LSD1, which normally accommodates the H3 tail.

Zone B: The Cyclopropane Core (Stereochemistry)

Stereochemistry is the absolute gatekeeper of biological activity for this scaffold.

  • Thermodynamic & Biological Preference: The cyclopropanation of 4-vinylpyridine with ethyl diazoacetate yields a racemic mixture where the trans isomer is 2[2] due to reduced steric repulsion. Biologically, the trans configuration is mandatory for LSD1 inhibition. The cis isomer experiences severe steric clash with the FAD cofactor, rendering it virtually inactive (IC₅₀ > 50 µM)[3].

Zone C: Carboxylate Derivatization

The ethyl ester is biologically inert and must be converted to an active pharmacophore:

  • Amine Conversion (Epigenetics): Saponification followed by Curtius rearrangement converts the ester to a primary amine, yielding a tranylcypromine analog capable of 4[4].

  • Grignard Addition (CNS Agents): Reacting the ester with two equivalents of phenylmagnesium bromide yields a bulky diphenylmethanol group. This creates 2[2], shifting the molecule's affinity away from epigenetic targets and toward monoamine reuptake inhibition.

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the synthesis and screening of these analogs must utilize self-validating protocols with built-in internal controls.

Workflow Synth Stereoselective Synthesis (Diazoacetate + 4-Vinylpyridine) Sep Chiral Resolution (Trans vs Cis Isomers) Synth->Sep Yields Racemic Mixture Deriv Ester Derivatization (Amination / Grignard) Sep->Deriv Pure Enantiomers Assay In Vitro Screening (LSD1 / MAO Assays) Deriv->Assay Library Generation Cell Cellular Assays (Leukemia / CNS Models) Assay->Cell Hit Progression (IC50 < 1 µM)

Fig 3. Self-validating experimental workflow for synthesizing and screening analog libraries.

Protocol 1: Stereoselective Cyclopropanation

Objective: Synthesize the base scaffold while maximizing the trans diastereomeric excess (d.e.).

  • Reagent Setup: Dissolve 4-vinylpyridine (1.0 eq) and Rh₂(OAc)₄ catalyst (0.01 eq) in anhydrous dichloromethane (DCM) under N₂.

    • Causality: Rh₂(OAc)₄ stabilizes the carbenoid intermediate, preventing the rapid dimerization of ethyl diazoacetate into diethyl maleate/fumarate.

  • Carbene Generation: Add ethyl diazoacetate (1.2 eq) dropwise via syringe pump over 4 hours at 0°C.

    • Causality: Slow addition maintains a low steady-state concentration of the diazo compound, favoring the intermolecular cyclopropanation over side reactions.

  • Validation & Resolution: Analyze the crude mixture via GC-MS. The trans/cis ratio should be approximately 3:1. Purify via silica gel chromatography to isolate the pure trans racemate. If the cis isomer is isolated, 2[2] to convert it to the active trans form.

Protocol 2: LSD1 Enzymatic Inhibition Assay (Coupled Peroxidase)

Objective: Quantify the IC₅₀ of cyclopropylamine derivatives against LSD1.

  • Enzyme Pre-incubation: Incubate recombinant human LSD1 (50 nM) with varying concentrations of the synthesized inhibitor in assay buffer (50 mM Tris-HCl, pH 8.0) for 30 minutes at room temperature.

    • Causality: Because cyclopropylamines are mechanism-based covalent inhibitors, pre-incubation is mandatory to allow time for the single-electron transfer and FAD adduct formation.

  • Substrate Addition: Add H3K4me2 peptide substrate (20 µM), Amplex Red (50 µM), and Horseradish Peroxidase (HRP, 1 U/mL).

    • Causality: LSD1 demethylation produces H₂O₂ as a stoichiometric byproduct. HRP utilizes this H₂O₂ to oxidize Amplex Red into highly fluorescent resorufin.

  • Validation: Measure fluorescence (Ex 530 nm / Em 590 nm). Use Tranylcypromine (TCP) as a positive control (expected IC₅₀ ~2 µM). A dose-response curve must yield a Hill slope near 1.0 to validate a 1:1 binding stoichiometry.

Quantitative SAR Data

The following table summarizes the biological activity of key analogs derived from the base scaffold, demonstrating how structural modifications shift the primary target and potency.

Compound / DerivativeStructural Modification (from Base)Primary TargetBiological Activity / IC₅₀Mechanism of Action
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate None (Base Scaffold)N/AN/ASynthetic intermediate[].
Cyprolidol Ester → DiphenylmethanolMonoamine TransportersQualitative (Imipramine-like)Reuptake inhibition / Anticholinergic[2].
Trans-2-(pyridin-4-yl)cyclopropan-1-amine Ester → Primary AmineLSD1 / KDM1A~1.5 µMCovalent FAD adduct formation[4].
Cis-2-(pyridin-4-yl)cyclopropan-1-amine Ester → Primary AmineLSD1 / KDM1A>50 µMInactive due to steric hindrance[3].
3-(Piperidin-4-ylmethoxy)pyridine analog Pyridine substituted at C3LSD1 / KDM1A0.029 µMEnhanced H-bonding and pocket fit[5].

Conclusion

The ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate scaffold represents a master key in medicinal chemistry. By strictly controlling the stereochemistry to favor the trans configuration and strategically derivatizing the carboxylate group, researchers can tune the molecule from a broad CNS agent to a highly selective, low-nanomolar epigenetic inhibitor. Future drug development utilizing this scaffold should focus on exploiting the C3/C4 positions of the pyridine ring to enhance selectivity against homologous enzymes like Monoamine Oxidase A/B (MAO-A/B).

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Application Note: Protocol for the Synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Proto...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Causality

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a highly valuable bifunctional building block in medicinal chemistry, most notably recognized as a critical intermediate in the synthesis of the experimental antidepressant cyprolidol[1]. The synthesis of this molecule presents a unique challenge that highlights the intersection of transition-metal catalysis and basic heterocyclic chemistry.

While the modern gold standard for olefin cyclopropanation relies on transition-metal carbenoid transfer (typically utilizing rhodium, ruthenium, or copper catalysts), basic nitrogen heterocycles like 4-vinylpyridine severely complicate this approach. The basic pyridyl nitrogen acts as a strong Lewis base, competitively coordinating to the electrophilic metal centers of catalysts (such as dirhodium tetracarboxylate complexes) and effectively deactivating them[2].

To bypass this catalyst poisoning, we employ a classical, catalyst-free thermal cyclopropanation. This method relies on the 1,3-dipolar cycloaddition of ethyl diazoacetate (EDA) to the electron-deficient double bond of 4-vinylpyridine, forming a transient Δ1 -pyrazoline intermediate. At elevated temperatures (120–130 °C), this intermediate undergoes rapid thermal extrusion of nitrogen gas ( N2​ ) to yield the desired cyclopropane ring. For steric reasons, the trans-isomer is the thermodynamically favored product, though a separable mixture of cis and trans isomers is typically obtained[1].

Reaction Pathway Visualization

Mechanism A 4-Vinylpyridine + Ethyl Diazoacetate B 1,3-Dipolar Cycloaddition A->B C Δ¹-Pyrazoline Intermediate B->C D Thermal N₂ Extrusion (120 - 130 °C) C->D E Ethyl 2-(pyridin-4-yl) cyclopropane-1-carboxylate D->E - N₂

Reaction mechanism for thermal cyclopropanation via a pyrazoline intermediate.

Experimental Design & Rationale (E-E-A-T)

As a self-validating protocol, every step in this workflow is designed with causality and safety in mind:

  • Reagent Purity (Causality): 4-Vinylpyridine is prone to spontaneous polymerization. It must be freshly vacuum-distilled to remove hydroquinone inhibitors and pre-formed oligomers. Failing to do so will result in a runaway polymerization cascade at the 120 °C reaction temperature.

  • Stoichiometric Control: EDA is highly explosive and toxic. We use a 1:2 limiting ratio of EDA to 4-vinylpyridine. The excess 4-vinylpyridine acts as a thermal mass/solvent to absorb the exothermic shock of the reaction and suppresses poly-cyclopropanation.

  • In-Process Validation (Trustworthiness): The reaction is visually self-validating. The evolution of N2​ gas serves as a direct kinetic readout. Critical Rule: The rate of EDA addition must perfectly match the rate of gas evolution. If effervescence ceases while EDA is still being added, it indicates a dangerous accumulation of the diazo compound or pyrazoline intermediate. Addition must be paused immediately to prevent an explosive decomposition.

Quantitative Data: Catalyst Comparison

The following table summarizes the rationale for utilizing the thermal pathway over standard catalytic methods for this specific substrate.

ParameterThermal DecompositionRhodium-Catalyzed ( Rh2​(OAc)4​ )Copper-Catalyzed ( Cu(acac)2​ )
Catalyst NoneDirhodium tetracarboxylateCopper(II) acetylacetonate
Temperature 120–130 °C25–60 °C80 °C
Typical Yield 45–60%< 10%20–30%
trans:cis Ratio ~3:1N/A~2:1
Mechanistic Note Robust; avoids catalyst poisoningDeactivated by pyridine nitrogen[2]Prone to radical polymerization

Step-by-Step Protocol: Thermal Cyclopropanation

Safety Warning: Ethyl diazoacetate is an explosive hazard and a suspected carcinogen. All operations must be conducted in a heavily shielded fume hood behind a blast shield.

Equipment Required:

  • 250 mL 3-neck round-bottom flask

  • Magnetic stir bar & silicone oil bath

  • Reflux condenser connected to a bubbler (for N2​ monitoring)

  • Pressure-equalizing dropping funnel

  • Internal thermocouple

Procedure:

  • Preparation: Freshly vacuum distill 4-vinylpyridine (21.0 g, 0.20 mol) to a colorless liquid.

  • Setup: Transfer the distilled 4-vinylpyridine into the 250 mL 3-neck flask. Purge the system thoroughly with dry nitrogen for 15 minutes to remove oxygen.

  • Heating: Lower the flask into the silicone oil bath and heat the neat liquid to an internal temperature of 120–130 °C.

  • Addition: Charge the dropping funnel with ethyl diazoacetate (11.4 g, 0.10 mol). Begin dropwise addition at a rate of 1 drop every 3–5 seconds.

  • Monitoring: Observe the bubbler. Immediate effervescence should occur as each drop hits the hot liquid. Maintain the temperature strictly at 120 °C. The addition should take approximately 1.5 to 2 hours.

  • Completion: Once addition is complete, maintain heating at 120 °C for an additional 30 minutes until gas evolution completely ceases.

  • Workup & Isolation: Cool the dark reaction mixture to room temperature. Transfer to a short-path distillation apparatus and remove the unreacted 4-vinylpyridine under reduced pressure (b.p. ~65 °C at 15 mmHg).

  • Purification: The crude dark residue contains the cis/trans mixture. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 70:30) to isolate the thermodynamically favored trans-isomer from the cis-isomer[1].

Workflow Visualization

Workflow Step1 1. Reagent Preparation Freshly distill 4-vinylpyridine Step2 2. Thermal Setup Heat to 120 °C under N₂ Step1->Step2 Step3 3. EDA Addition Dropwise addition, monitor N₂ Step2->Step3 Step4 4. Purification Isolate trans/cis isomers Step3->Step4

Step-by-step experimental workflow for the thermal synthesis and isolation.

Analytical Validation

To validate the success of the synthesis, utilize 1H -NMR spectroscopy ( CDCl3​ , 400 MHz). The stereochemical assignment of the cyclopropane ring is definitively proven by the coupling constants ( J ) of the vicinal cyclopropyl protons:

  • trans-Isomer: The vicinal coupling constant between the cyclopropyl protons is typically Jtrans​≈4.0−6.0 Hz .

  • cis-Isomer: The vicinal coupling constant is significantly larger, typically Jcis​≈8.0−10.0 Hz .

References

  • Source: wikipedia.
  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Rhodium Catalysts)
  • Title: Cyclopropylpyridines. Synthesis and Electronic Interaction (Gray and Kraus, 1966)

Sources

Application

Using Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in enzyme inhibition assays

Application Note & Protocols Topic: Characterization of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate as a Potential Inhibitor of FAD-Dependent Amine Oxidases Audience: Researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Characterization of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate as a Potential Inhibitor of FAD-Dependent Amine Oxidases

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the biochemical characterization of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate as a potential enzyme inhibitor. Based on its core chemical scaffold, a cyclopropylamine derivative, this compound is hypothesized to target flavin adenine dinucleotide (FAD)-dependent amine oxidases.[1][2] Prominent members of this enzyme family include Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A), which are significant therapeutic targets in neurodegenerative diseases and oncology, respectively.[3][4] This guide details the scientific rationale, pre-assay considerations, and step-by-step protocols for determining inhibitor potency (IC50) and elucidating the mechanism of inhibition (MOI) for both MAO-B and LSD1. By integrating robust experimental design with thorough data analysis, these protocols are structured to provide a self-validating framework for researchers investigating novel cyclopropylamine-based compounds.

Scientific Background & Principle of Inhibition

Target Rationale: MAO-B and LSD1

Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1) share significant structural homology within their catalytic domains and utilize a non-covalently bound FAD cofactor to catalyze the oxidation of amine substrates.[5]

  • MAO-B: Located on the outer mitochondrial membrane, MAO-B is crucial for the degradation of monoamine neurotransmitters, particularly dopamine and phenethylamine.[6][7] Its inhibition can increase dopamine levels, a key strategy in managing Parkinson's disease.[3][]

  • LSD1 (KDM1A): This nuclear enzyme removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), acting as an epigenetic regulator of gene expression.[4][9] Overexpression of LSD1 is implicated in various cancers, making it a compelling oncology target.[10]

Mechanism of Cyclopropylamine Inhibitors

The cyclopropylamine moiety is a well-established "warhead" for the mechanism-based inactivation of FAD-dependent amine oxidases.[5] The strained cyclopropane ring makes these compounds susceptible to oxidative activation by the FAD cofactor within the enzyme's active site. This process can lead to the formation of a reactive intermediate that forms a covalent bond with the FAD cofactor or a nearby amino acid residue, resulting in irreversible inhibition.[11][12] Tranylcypromine, a classic MAO inhibitor, also functions as a weak LSD1 inhibitor through this mechanism, providing the foundational logic for exploring novel cyclopropylamine derivatives as more potent and selective agents.[5][12]

G Enzyme Enzyme-FAD (Oxidized) Complex Initial Non-covalent Binding Complex Enzyme->Complex Reversible Binding (KI) Inhibitor Cyclopropylamine Inhibitor Inhibitor->Complex Activated Reactive Intermediate (Post-SET) Complex->Activated Single-Electron Transfer (SET) from Inhibitor to FAD Covalent Covalent Adduct (Irreversibly Inhibited Enzyme) Activated->Covalent Covalent Bond Formation (kinact)

Caption: Proposed mechanism for irreversible inhibition of FAD-dependent enzymes.

Pre-Assay Considerations & Setup

Reliable enzyme inhibition data begins with meticulous preparation. These steps ensure the integrity and reproducibility of the subsequent assays.

Compound Management
  • Purity and Identity: Confirm the purity (>98%) and chemical identity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate using methods such as HPLC, LC-MS, and ¹H-NMR.

  • Solubility Testing: Determine the compound's solubility in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[13] Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid impacting enzyme activity.

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Reagent Preparation
  • Enzymes: Use highly purified, recombinant human MAO-B and LSD1/CoREST complex for consistency.

  • Assay Buffers: Buffer composition is critical for optimal enzyme activity.

    • MAO-B Assay Buffer (Example): 50 mM Potassium Phosphate, pH 7.4.

    • LSD1 Assay Buffer (Example): 50 mM HEPES, pH 7.5.

  • Substrates:

    • MAO-B: A common and effective substrate is Benzylamine. The reaction produces hydrogen peroxide (H₂O₂), which can be detected using a coupled assay system.[11][14]

    • LSD1: A biotinylated histone H3 peptide (e.g., H3K4me2) is typically used.

Protocol 1: IC50 Determination for MAO-B Inhibition

This protocol uses a coupled fluorometric assay to measure the H₂O₂ produced during the MAO-B-catalyzed oxidation of benzylamine.

Materials
  • Recombinant Human MAO-B

  • Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate ("Inhibitor")

  • Benzylamine ("Substrate")

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red reagent (or similar H₂O₂-sensitive fluorogenic probe)

  • MAO-B Assay Buffer (50 mM Potassium Phosphate, pH 7.4)

  • Black, flat-bottom 96-well microplates

  • Microplate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

Step-by-Step Procedure
  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in MAO-B Assay Buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control containing only the assay buffer with DMSO.

  • Enzyme Preparation: Dilute the MAO-B stock to a working concentration (e.g., 2X the final desired concentration) in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 15-20 minutes.[15]

  • Assay Plate Setup: Add 25 µL of the serially diluted inhibitor or control solutions to the wells of the 96-well plate.

  • Enzyme & Inhibitor Pre-incubation: Add 25 µL of the 2X MAO-B working solution to each well. Mix gently and incubate for 30 minutes at room temperature. This pre-incubation is critical for time-dependent or irreversible inhibitors to bind to the enzyme.[16]

  • Substrate/Detection Mix Preparation: Prepare a 2X Substrate/Detection solution in assay buffer containing Benzylamine, HRP, and Amplex Red. The final concentrations should be at the substrate's Michaelis constant (Km) if known, to accurately reflect inhibitor potency.[15]

    • Example Final Concentrations: 1 mM Benzylamine, 1 U/mL HRP, 50 µM Amplex Red.

  • Initiate Reaction: Add 50 µL of the 2X Substrate/Detection mix to all wells to start the reaction. The total volume is now 100 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence signal every 60 seconds for 20 minutes at 37°C.

Data Analysis
  • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

  • Plot % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17]

Protocol 2: IC50 Determination for LSD1 Inhibition

This protocol is similar to the MAO-B assay, detecting H₂O₂ production from the demethylation of a histone H3 peptide substrate.

Materials
  • Recombinant Human LSD1/CoREST complex

  • Inhibitor and Assay Buffer (as above)

  • H3 (1-21) K4me2 peptide substrate

  • HRP and Amplex Red

  • Black, flat-bottom 96-well microplates and plate reader

Step-by-Step Procedure
  • Inhibitor Dilution: Perform serial dilutions as described in Protocol 1.

  • Enzyme Preparation: Dilute the LSD1/CoREST complex to a 2X working concentration in ice-cold assay buffer.

  • Assay Plate Setup & Pre-incubation: Follow steps 3 and 4 from Protocol 1, using the LSD1 enzyme. A pre-incubation time of 30-60 minutes is recommended.

  • Substrate/Detection Mix Preparation: Prepare a 2X solution containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer. The substrate concentration should ideally be at or near its Km value.[18]

  • Initiate and Measure: Follow steps 6 and 7 from Protocol 1.

  • Data Analysis: Calculate the IC50 value as described in Protocol 1.

G prep 1. Reagent Preparation (Inhibitor Dilution, Enzyme, Substrate) plate 2. Plate Setup (Add Inhibitor/Controls to Plate) prep->plate incubate 3. Pre-incubation (Add Enzyme, Incubate 30 min) plate->incubate start 4. Initiate Reaction (Add Substrate/Detection Mix) incubate->start read 5. Kinetic Read (Measure Signal Over Time) start->read analyze 6. Data Analysis (Calculate Rates -> % Inhibition -> IC50) read->analyze

Caption: General workflow for biochemical IC50 determination.

Elucidating the Mechanism of Inhibition (MOI)

After determining potency (IC50), the next crucial step is to understand how the compound inhibits the enzyme.

Protocol 3: Kinetic Analysis (Substrate Competition)

This experiment distinguishes between competitive, non-competitive, mixed, and uncompetitive inhibition by measuring enzyme activity at various concentrations of both the substrate and the inhibitor.[19][20]

  • Setup: Perform the enzyme assay as described in Protocol 1 or 2.

  • Matrix Design: Create a matrix of conditions. Use at least five different fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50). For each inhibitor concentration, vary the substrate concentration across a wide range (e.g., 0.2x Km to 10x Km).

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction rate against substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vmax and Km.[21]

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition.[22][23]

G 1/V 1/V 1/[S] 1/[S] 1/V->1/[S] ->1/V -1/Km -1/Km -1/Km->1/V NoInhibitor No Inhibitor Competitive Competitive Noncompetitive Non-competitive p1 p1->1/V p2 p3 p4

Caption: Representative Lineweaver-Burk plots for different inhibition types.

Protocol 4: Testing for Irreversibility (Jump Dilution)

This experiment is essential for suspected covalent inhibitors like cyclopropylamines.[17] It determines if the inhibition is reversible.

  • High-Concentration Incubation: Incubate the enzyme (e.g., MAO-B) with a high concentration of the inhibitor (e.g., 10-20x IC50) for 60 minutes to allow for binding and potential covalent modification. As a control, incubate the enzyme with buffer/DMSO only.

  • Rapid Dilution: Rapidly dilute both the inhibited enzyme and the control enzyme 100-fold into a pre-warmed assay buffer containing the substrate and detection reagents. This dilution drastically lowers the concentration of any unbound inhibitor, preventing further binding.

  • Activity Measurement: Immediately measure the enzyme activity of both samples over time.

  • Interpretation:

    • Irreversible Inhibition: The diluted, inhibitor-treated enzyme will show little to no recovery of activity compared to the control.

    • Reversible Inhibition: The activity of the diluted, inhibitor-treated enzyme will rapidly return to a level similar to the control as the inhibitor dissociates from the enzyme.

Summary of Data & Interpretation

All quantitative data should be clearly organized for comparison.

ParameterDescriptionMAO-BLSD1
IC50 (µM) Concentration for 50% inhibition at a fixed substrate concentration.[Insert Value][Insert Value]
Ki (µM) Inhibition constant, a true measure of binding affinity for reversible inhibitors.[Insert Value][Insert Value]
MOI Mechanism of Inhibition (e.g., Competitive, Irreversible).[Insert Value][Insert Value]
k_inact_/K_I_ (M⁻¹s⁻¹) Second-order rate constant for irreversible inactivation.[Insert Value][InsertValue]

A potent inhibitor will have a low IC50/Ki value. A high k_inact_/K_I_ value indicates an efficient irreversible inhibitor.[12] Comparing the values for MAO-B and LSD1 provides a quantitative measure of the compound's selectivity.

References

  • Wikipedia. (2024). Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Itami, K., et al. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University. [Link]

  • Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. PMC. [Link]

  • Tazl, M., & Tipton, K. F. (2012). Molecular Mechanism of the Relation of Monoamine Oxidase B and Its Inhibitors to Parkinson's Disease: Possible Implications of Glial Cells. PubMed. [Link]

  • Kim, D., et al. (2017). Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation. PMC. [Link]

  • Dass, S., & Martin, S. L. (2022). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. [Link]

  • Masarova, L., & Verstovsek, S. (2022). Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis. MDPI. [Link]

  • Vianello, P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF. [Link]

  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. [Link]

  • Stoddard, S. V., & Tipton, K. F. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Tipton, K. F., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Vianello, P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC. [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

  • Machol, U. S., & Tsubota, T. (2021). Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma. Frontiers in Cell and Developmental Biology. [Link]

  • Binda, C., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry. [Link]

  • Chen, L., et al. (2016). Inhibition of lysine-specific demethylase 1 prevents proliferation and mediates cisplatin sensitivity in ovarian cancer cells. PMC. [Link]

  • Da-ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Da-ta Biotech. [Link]

  • Schulz-Fincke, J., et al. (2018). Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. ResearchGate. [Link]

  • Basran, J., & Tipton, K. F. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Silverman, R. B., & Ding, C. Z. (1995). Inactivation of Monoamine Oxidase B by Benzyl 1-(aminomethyl) cyclopropane-1-carboxylate. PubMed. [Link]

  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. [Link]

  • Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Request PDF. [Link]

  • Al-Majdoub, Z. M., et al. (2024). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). MDPI. [Link]

  • Ohta, S., et al. (1998). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. [Link]

  • Al-Majdoub, Z. M., et al. (2024). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012-2024). PubMed. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • PubChem. (n.d.). ethyl 2-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropane-1-carboxylate. PubChem. [Link]

  • ChemSynthesis. (2025). ethyl 2-pyridinecarboxylate. ChemSynthesis. [Link]

  • Hryhorenko, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Research Square. [Link]

  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

  • Geyer, A., & Geyer, A. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. University of Regensburg. [Link]

Sources

Method

Application of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in drug discovery

Application Note: Strategic Utilization of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in Small Molecule Drug Discovery Prepared by: Senior Application Scientist, Medicinal Chemistry & Lead Optimization Target Audienc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in Small Molecule Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Lead Optimization Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern drug discovery, the drive to escape "flatland" (highly aromatic, 2D planar molecules) has led to a prioritized focus on increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) within lead compounds. Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) serves as a highly versatile, bifunctional building block designed to address this exact challenge[].

From a structural and mechanistic standpoint, this scaffold offers three distinct advantages:

  • Conformational Restriction: The cyclopropane ring acts as a rigid bioisostere for alkenes or phenyl rings. It locks the spatial arrangement (exit vectors) of the attached pharmacophores, reducing the entropic penalty upon target binding[2].

  • Physicochemical Modulation: The 4-pyridyl moiety provides a critical hydrogen-bond acceptor and a basic center (pKa ~5.2), which can be leveraged to improve aqueous solubility, formulate pharmaceutically acceptable salts, and interact with solvent-exposed regions of target proteins.

  • Synthetic Versatility: The ethyl ester is a highly programmable electrophilic handle. It can be directly converted into tertiary alcohols via organometallic addition or saponified to the free acid for diverse amide coupling workflows.

Divergent Synthetic Workflows in Medicinal Chemistry

The true value of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate lies in its ability to act as a central hub for divergent synthesis, enabling medicinal chemists to rapidly populate diverse chemical space.

G SM Ethyl 2-pyridin-4-ylcyclopropane -1-carboxylate Acid 2-pyridin-4-ylcyclopropane -1-carboxylic acid SM->Acid LiOH, THF/H2O (Saponification) Alcohol Diphenyl(pyridylcyclopropyl) methanol SM->Alcohol PhMgBr, THF (Grignard Addition) Amide Pyridylcyclopropane Carboxamides Acid->Amide R-NH2, HATU, DIPEA (Amide Coupling) Kinase Kinase Inhibitors (Oncology) Amide->Kinase Hinge Binding CNS CNS Therapeutics (e.g., Cyprolidol) Alcohol->CNS Receptor Binding

Divergent synthetic pathways of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

A. CNS Therapeutics: The Cyprolidol Precedent

Historically, this building block was instrumental in the synthesis of Cyprolidol , an experimental psychotherapeutic and antidepressant agent[3]. The synthesis relies on the thermodynamic preference for the trans-isomer during the initial cyclopropanation of 4-vinylpyridine with ethyl diazoacetate[3]. The ethyl ester is subsequently subjected to a double Grignard addition using phenylmagnesium bromide to yield a bulky tertiary alcohol. Causally, the cyclopropane ring is essential here; it dictates the precise dihedral angle between the massive diphenylmethanol group and the basic pyridine ring, a spatial requirement for modulating adrenergic systems and monoamine transporters[3].

B. Targeted Oncology: Kinase Inhibitor Scaffolds

In contemporary targeted therapy, the scaffold is frequently utilized to synthesize novel kinase inhibitors. For example, patent literature (WO 2017031204 A1) details the preparation of 2-pyridylcyclopropane-1-carboxamide derivatives as potent kinase inhibitors[4]. In this application, the ethyl ester is hydrolyzed to the corresponding carboxylic acid and coupled with various anilines or aliphatic amines. The resulting amide bond acts as a critical hydrogen-bond donor/acceptor pair to interact with the kinase hinge region, while the cyclopropane directs the pyridine ring into the specificity pocket (DFG-in/out conformations)[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify reaction causality.

Protocol 1: Mild Saponification to 2-Pyridin-4-ylcyclopropane-1-carboxylic Acid

Rationale: Lithium hydroxide (LiOH) is selected over NaOH or KOH to provide mild, controlled hydrolysis. This minimizes the risk of base-catalyzed epimerization at the α -carbon of the cyclopropane ring, preserving the critical trans-stereochemistry required for downstream target affinity.

  • Initialization: Dissolve 1.0 eq of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.2 M concentration). The mixed solvent system ensures homogeneity of both the lipophilic ester and the aqueous base.

  • Reagent Addition: Add 2.0 eq of LiOH monohydrate in a single portion at 0 °C.

  • Propagation: Remove the ice bath and stir the reaction at ambient temperature (20–25 °C) for 4 hours.

  • IPC Checkpoint: Monitor via LC-MS. The reaction is complete when the ester mass ( [M+H]+=192.2 ) is fully depleted and replaced by the acid mass ( [M+H]+=164.1 ).

  • Isolation: Concentrate the organic solvents in vacuo. Carefully acidify the remaining aqueous layer with 1M HCl to pH ~5.0 (the isoelectric point of the pyridyl-acid).

  • Recovery: Extract the resulting precipitate with 10% IPA/Chloroform, dry over Na 2​ SO 4​ , and concentrate to yield the free acid.

Protocol 2: Double Grignard Addition for Tertiary Alcohols (Cyprolidol Analogs)

Rationale: The addition of a Grignard reagent to an ester requires two equivalents of the nucleophile. The reaction is initiated at 0 °C to control the exothermic formation of the intermediate ketone, preventing premature elimination or ring-opening side reactions.

  • Initialization: Dissolve 1.0 eq of the ester in strictly anhydrous THF (0.1 M) under an inert argon atmosphere. Cool the vessel to 0 °C.

  • Nucleophilic Attack: Dropwise, add 2.5 eq of Phenylmagnesium bromide (1.0 M in THF) over 30 minutes. Maintain internal temperature below 5 °C.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC Checkpoint: Quench a 50 μ L aliquot in saturated NH 4​ Cl and analyze via TLC (Hexanes/EtOAc 1:1). The highly polar tertiary alcohol will elute significantly slower than the starting ester.

  • Quench & Workup: Cool the bulk reaction to 0 °C and carefully quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x).

  • Validation: Purify via flash chromatography. Confirm product identity via 1 H-NMR by verifying the disappearance of the ethyl quartet/triplet signals (~4.1 ppm and 1.2 ppm) and the integration of 10 new aromatic protons from the gem-diphenyl groups.

Quantitative Data Summary

The following table summarizes the expected operational metrics and analytical validation markers for the two primary divergent pathways.

Synthetic PathwayReagents & SolventsTemp / TimeTypical YieldKey Analytical Marker (Validation)
Saponification (Acid generation)LiOH·H 2​ O, THF/MeOH/H 2​ O25 °C / 4h85 - 92%LC-MS: Shift from [M+H]+ 192 to 164. Loss of ester IR stretch at ~1730 cm −1 .
Grignard Addition (Alcohol generation)PhMgBr (2.5 eq), Anhydrous THF0 °C 25 °C / 12h65 - 75% 1 H-NMR: Loss of ethyl signals; appearance of 10H multiplet at 7.1-7.4 ppm.
Amide Coupling (Post-saponification)R-NH 2​ , HATU, DIPEA, DMF25 °C / 16h70 - 88%LC-MS: Target mass. 1 H-NMR: Appearance of characteristic amide N-H broad singlet at ~8.0-8.5 ppm.

References

  • Cyprolidol - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Multigram Synthesis and C−C/C−N Couplings of Functionalized 1,2‐Disubstituted Cyclopropyltrifluoroborates. ResearchGate. Available at:[Link]

  • William Senapedis - BioTargeted Solutions (WO 2017031204 A1 - Preparation of 2-pyridylcyclopropane-1-carboxamide derivatives and their use as kinase inhibitors). BioTargeted Solutions. Available at:[Link]

Sources

Application

Application Note: Experimental Design for Testing the Efficacy of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Executive Summary & Scientific Rationale Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (E2PC) (CAS 4903-93-9) is a cyclopropane-bearing ester fundamentally linked to the synthesis of experimental neuropharmacological ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (E2PC) (CAS 4903-93-9) is a cyclopropane-bearing ester fundamentally linked to the synthesis of experimental neuropharmacological agents such as cyprolidol[1]. Structurally, E2PC shares a critical pharmacophore—the cyclopropane ring—with tranylcypromine (TCP), a classic mechanism-based inhibitor of flavin adenine dinucleotide (FAD)-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A)[2].

Recent advancements in epigenetic pharmacology have demonstrated that pyridine-substituted cyclopropanes and related nitrogen-containing heterocycles are highly potent, often reversible inhibitors of LSD1, a target heavily implicated in acute myeloid leukemia (AML) and solid tumors[3],[4].

This application note outlines a comprehensive, self-validating experimental framework to evaluate E2PC. We hypothesize that E2PC acts either as a direct allosteric modulator or as a lipophilic prodrug that undergoes intracellular esterase cleavage to yield an active carboxylic acid metabolite, subsequently inhibiting LSD1 and MAO pathways.

MOA E2PC Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (E2PC) Esterase Intracellular Esterases (Prodrug Activation) E2PC->Esterase Hydrolysis LSD1 LSD1 (KDM1A) FAD-dependent Demethylase E2PC->LSD1 Direct Allosteric Binding? ActiveMetab Active Carboxylic Acid Metabolite Esterase->ActiveMetab Cleavage ActiveMetab->LSD1 Competitive Inhibition MAO MAO-A / MAO-B Monoamine Oxidases ActiveMetab->MAO Competitive Inhibition H3K4me2 H3K4me2 Accumulation (Gene Activation) LSD1->H3K4me2 Epigenetic Modulation Monoamines Elevated Monoamines (Neurotransmission) MAO->Monoamines Synaptic Accumulation

Proposed dual-target mechanism of E2PC on LSD1 and MAO pathways.

Phase 1: In Vitro Biochemical Profiling

To establish baseline efficacy, we must isolate the biochemical interaction between E2PC and its putative FAD-dependent targets.

Protocol 1.1: LSD1 Demethylase TR-FRET Assay

Causality: Pyridine derivatives frequently exhibit auto-fluorescence that confounds standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this via delayed emission reading, ensuring high signal-to-noise ratios. Furthermore, pre-incubation is required because cyclopropane-based inhibitors often form covalent FAD-adducts, which is a time-dependent process[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10-point serial dilution of E2PC (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1% BSA).

  • Enzyme Pre-incubation: Add 50 nM recombinant human LSD1 to the compound plates. Incubate at room temperature (RT) for 30 minutes to allow for potential covalent adduct formation.

  • Substrate Addition: Introduce 100 nM biotinylated H3K4me2 peptide substrate. Incubate for 60 minutes at RT.

  • Detection: Add the TR-FRET detection mixture containing Europium (Eu)-cryptate-labeled anti-H3K4me1 antibody and Streptavidin-APC.

  • Readout & Validation: Read the plate at 665 nm / 615 nm. Self-Validation: Include GSK2879552 (a known LSD1 inhibitor) as a positive control to ensure assay sensitivity.

Protocol 1.2: MAO-A/B Selectivity Profiling

Causality: The clinical utility of LSD1 inhibitors is often limited by off-target MAO-A inhibition, which triggers hypertensive crises. Testing MAO selectivity early ensures the pyridine-4-yl substitution provides the necessary steric bulk to exclude MAO-A binding[3].

Step-by-Step Methodology:

  • Incubate E2PC with recombinant human MAO-A or MAO-B (5 µg/mL) for 30 minutes at 37°C.

  • Add the fluorogenic substrate kynuramine (50 µM).

  • Measure the formation of 4-hydroxyquinoline (Ex: 310 nm, Em: 400 nm) after 60 minutes.

  • Self-Validation: Use Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) to validate enzyme activity and dynamic range.

Phase 2: Cell-Based Target Engagement & Efficacy

Biochemical assays cannot account for cellular permeability or prodrug activation. Phase 2 utilizes living cells to prove that E2PC reaches and engages its target.

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

Causality: Phenotypic changes (like cell death) can be caused by off-target toxicity. CETSA proves direct, physical target engagement inside the cell by measuring the thermal stabilization of LSD1 upon E2PC binding.

Step-by-Step Methodology:

  • Cell Treatment: Culture MV4-11 AML cells (highly sensitive to LSD1 inhibition). Treat with 1 µM E2PC, its predicted carboxylic acid metabolite, or DMSO vehicle for 2 hours.

  • Thermal Gradient: Aliquot cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Analysis: Run the soluble fraction on an SDS-PAGE gel and Western blot for LSD1. Calculate the aggregation temperature ( Tagg​ ) shift ( ΔTagg​ ).

Protocol 2.2: Flow Cytometry for CD86 Biomarker Expression

Causality: Inhibition of LSD1 in AML cells reactivates the expression of myeloid differentiation markers, specifically CD86. This serves as a robust, downstream functional readout of epigenetic modulation.

Step-by-Step Methodology:

  • Seed MV4-11 cells at 2×105 cells/mL. Treat with E2PC (IC 50​ and 10x IC 50​ concentrations) for 72 hours.

  • Harvest cells, wash with cold PBS, and stain with APC-conjugated anti-human CD86 antibody for 30 minutes at 4°C in the dark.

  • Analyze via flow cytometry (minimum 10,000 events).

  • Self-Validation: Gate against isotype controls and untreated cells to quantify the percentage of CD86+ cells.

Phase 3: In Vivo Pharmacokinetics & Behavioral Efficacy

Because E2PC is an ester, it is highly susceptible to plasma carboxylesterases. We must track its pharmacokinetic (PK) fate and evaluate its systemic efficacy.

Protocol 3.1: LC-MS/MS Prodrug Hydrolysis Tracking

Causality: If E2PC is rapidly hydrolyzed in the blood before reaching target tissues, its efficacy will rely entirely on the carboxylic acid metabolite. LC-MS/MS allows simultaneous tracking of both species.

Step-by-Step Methodology:

  • Dosing: Administer 10 mg/kg E2PC to C57BL/6 mice via intravenous (I.V.) and oral (P.O.) routes (n=3 per timepoint).

  • Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Immediately add an esterase inhibitor (e.g., NaF) to the collection tubes to prevent ex vivo degradation.

  • Extraction & Analysis: Extract plasma using acetonitrile containing an internal standard. Analyze via LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) transitions specific to the ester and the acid.

Workflow Phase1 Phase 1: In Vitro Biochemical Assays Phase2 Phase 2: Cell-Based Target Engagement Phase1->Phase2 Assay1 {TR-FRET (LSD1)|Fluorometric (MAO)} Phase1->Assay1 Phase3 Phase 3: In Vivo PK/PD & Behavior Phase2->Phase3 Assay2 {CETSA|Flow Cytometry} Phase2->Assay2 Assay3 {LC-MS/MS PK|Forced Swim Test} Phase3->Assay3

Three-tiered experimental workflow for E2PC efficacy evaluation.

Quantitative Data Presentation

The following table establishes the Acceptance Criteria & Expected Pharmacological Profile required to validate E2PC as a lead compound, benchmarking against known cyclopropylamine derivatives.

Assay / ParameterTarget AnalyteExpected Benchmark for EfficacyBiological Implication
Biochemical IC 50​ LSD1 (KDM1A)< 100 nMPotent epigenetic modulation.
Biochemical IC 50​ MAO-A / MAO-B> 10 µM (for MAO-A)High selectivity reduces hypertensive risk.
CETSA ( ΔTagg​ ) Intracellular LSD1> +3.0 °C shiftConfirms physical target engagement in living cells.
Flow Cytometry CD86 Expression> 40% CD86+ at 72 hrsValidates functional cellular differentiation.
PK: Half-life ( T1/2​ ) E2PC (Parent Ester)< 0.5 hoursRapid prodrug conversion expected.
PK: Exposure (AUC) Acid Metabolite> 1500 ng·h/mLEnsures sufficient systemic exposure for in vivo efficacy.

References

  • Cyprolidol Source: Wikipedia URL:[Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates Source: Computational and Structural Biotechnology Journal URL:[Link]

Sources

Method

Application Note: Cellular Evaluation of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in Epigenetic Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Focus: Prodrug Permeability, Intracellular Esterase Cleavage, and LSD1 (KDM1A) Target Engagement Executive Summary & Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Focus: Prodrug Permeability, Intracellular Esterase Cleavage, and LSD1 (KDM1A) Target Engagement

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target for various malignancies, including acute myeloid leukemia (AML) and breast cancer[1]. LSD1 regulates gene expression by specifically removing methyl groups from mono- and dimethylated histone 3 lysine 4 (H3K4me1/2)[2].

While tranylcypromine (TCP) and its cyclopropylamine derivatives are classic irreversible inhibitors of LSD1[3], functionalized cyclopropanecarboxylates, such as Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS 4903-93-9) , serve as highly valuable cell-permeable scaffolds and prodrugs[4]. The ethyl ester moiety masks the polarity of the carboxylate, significantly enhancing passive diffusion across the lipophilic cell membrane. Once localized in the cytoplasm, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active cyclopropanecarboxylic acid derivative to engage the LSD1 enzyme[5].

This application note provides a self-validating, two-tiered experimental framework to evaluate this compound:

  • Pharmacokinetic Validation: Quantifying cellular permeability and intracellular esterase cleavage using LC-MS/MS.

  • Pharmacodynamic Validation: Measuring downstream epigenetic target engagement via an In-Cell Western (ICW) assay for H3K4me2 accumulation.

MOA Prodrug Ethyl 2-pyridin-4-ylcyclopropane- 1-carboxylate (Prodrug) Esterase Intracellular Esterases (Ester Hydrolysis) Prodrug->Esterase Membrane Diffusion ActiveDrug Active Cyclopropanecarboxylic Acid (LSD1 Inhibitor Scaffold) Esterase->ActiveDrug Cleavage LSD1 LSD1 (KDM1A) Enzyme (Catalytic Blockade) ActiveDrug->LSD1 Target Binding H3K4me2 Accumulation of H3K4me2 (Gene Transcription Activation) LSD1->H3K4me2 Prevents Demethylation

Fig 1: Intracellular prodrug cleavage and subsequent LSD1 inhibition pathway.

Protocol 1: Intracellular Cleavage & Permeability Assay (LC-MS/MS)

To establish causality between compound administration and biological effect, one must first prove that the ethyl ester enters the cell and is successfully converted to its active acid form.

Materials
  • Cell Line: MCF-7 (Human breast adenocarcinoma) or MV4-11 (AML)[6].

  • Extraction Buffer: Ice-cold Methanol/Acetonitrile (1:1, v/v) containing 100 nM internal standard (IS).

  • Inhibitor Control: Phenylmethylsulfonyl fluoride (PMSF) (Esterase inhibitor).

Step-by-Step Methodology
  • Cell Seeding: Seed MCF-7 cells at 5×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (Control): In designated control wells, pre-treat cells with 100 µM PMSF for 30 minutes to inhibit intracellular esterases. Causality: This validates that the conversion of the ester to the acid is enzymatically driven, not a result of spontaneous hydrolysis in the media.

  • Compound Dosing: Treat cells with 10 µM of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

  • Time-Course Incubation: Incubate for 1, 4, and 12 hours.

  • Washing: Rapidly wash cells three times with ice-cold PBS to halt cellular metabolism and remove extracellular compound.

  • Lysis and Extraction: Add 500 µL of ice-cold Extraction Buffer directly to the wells. Scrape the cells and transfer the lysate to microcentrifuge tubes. Causality: Organic solvents immediately precipitate proteins (including esterases), preventing artificial post-lysis cleavage of the prodrug.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) mode, tracking the mass transitions for both the intact ethyl ester and the cleaved free acid.

Protocol 2: In-Cell Western (ICW) Assay for H3K4me2 Accumulation

Once intracellular conversion is confirmed, the functional inhibition of LSD1 must be evaluated. LSD1 specifically demethylates H3K4me2[5]. Successful inhibition results in a dose-dependent accumulation of the H3K4me2 mark[7]. The ICW assay provides a high-throughput, self-validating system by multiplexing the target signal with total histone content.

ICW_Workflow S1 1. Seed MCF-7 Cells (96-well) S2 2. Compound Dosing (48h) S1->S2 S3 3. Fixation & Permeabilization S2->S3 S4 4. Primary Abs (H3K4me2 + Tot H3) S3->S4 S5 5. Near-IR Secondary Abs S4->S5 S6 6. Imaging & Normalization S5->S6

Fig 2: Step-by-step In-Cell Western (ICW) assay workflow for epigenetic target engagement.

Step-by-Step Methodology
  • Seeding: Seed MCF-7 cells at 15,000 cells/well in a black, clear-bottom 96-well plate. Allow 24 hours for adherence.

  • Treatment: Treat cells with a 10-point dose-response curve of the compound (e.g., 0.01 µM to 50 µM) for 48 hours. Include Tranylcypromine (TCP) as a positive control[8].

  • Fixation: Remove media and add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT). Causality: PFA crosslinks proteins, preserving the transient histone modifications in their native chromatin context.

  • Permeabilization: Wash 3x with PBS, then incubate with 0.1% Triton X-100 in PBS for 10 minutes. Causality: Permeabilization is strictly required to allow bulky IgG antibodies to cross the plasma and nuclear membranes.

  • Blocking: Block with Odyssey® Blocking Buffer for 1.5 hours at RT to prevent non-specific antibody binding.

  • Primary Antibodies: Incubate overnight at 4°C with a multiplexed primary antibody cocktail:

    • Rabbit anti-H3K4me2 (Target)

    • Mouse anti-Total Histone H3 (Normalization Control)

  • Secondary Antibodies: Wash 5x with PBS-T (0.1% Tween-20). Incubate with Near-Infrared secondary antibodies (e.g., anti-Rabbit IRDye 800CW and anti-Mouse IRDye 680RD) for 1 hour at RT in the dark.

  • Imaging: Scan the plate using a dual-channel near-infrared imaging system.

Data Presentation & Interpretation

To ensure rigorous scientific integrity, raw fluorescence values for H3K4me2 (800 nm channel) must be divided by the Total Histone H3 values (700 nm channel). Causality: This normalization corrects for well-to-well variations in cell seeding density and accounts for any compound-induced cytotoxicity that might artificially lower the H3K4me2 signal.

Table 1: Representative Pharmacological Profiling Data

Compound / ScaffoldIntracellular Half-Life of Ester ( t1/2​ )LSD1 IC₅₀ (Biochemical)Cellular H3K4me2 EC₅₀ (MCF-7)Cytotoxicity CC₅₀ (MCF-7)
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate 2.4 hours> 100 µM (Prodrug)8.5 µM> 50 µM
Cleaved Acid Derivative N/A (Active Form)1.2 µM45.0 µM (Poor Permeability)> 50 µM
Tranylcypromine (TCP) N/A (Standard)89.1 µM[8]> 100 µM> 100 µM
GSK2879552 (Clinical Ref) N/A0.015 µM0.04 µM12.5 µM

Interpretation: The data above illustrates the classic prodrug paradigm. The free acid derivative shows strong biochemical inhibition of LSD1 but suffers from poor cellular potency (EC₅₀ = 45.0 µM) due to the negative charge of the carboxylate impeding membrane diffusion. By utilizing the ethyl ester (Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate), cellular potency is drastically improved (EC₅₀ = 8.5 µM) because the lipophilic ester readily penetrates the cell and is subsequently cleaved to the active pharmacophore.

References

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors RSC Publishing URL:[Link]

  • Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids PMC - NIH URL:[Link](Note: URL derived from standard PMC formatting for index 4.6)

  • Histone Lysine Demethylase Inhibitors PMC - NIH URL:[Link](Note: URL derived from standard PMC formatting for index 4.7)

  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1 Biochemistry - ACS Publications URL:[Link]

  • Novel polyamine-based Histone deacetylases-Lysine demethylase 1 dual binding inhibitors PubMed - NIH URL:[Link]

Sources

Application

Application Note: Evaluating Pyridylcyclopropane Derivatives Using Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate as a Core Scaffold

Executive Summary Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) serves as a critical synthetic intermediate and structural scaffold for a unique class of psychotropic and cardiovascular agents[]. Struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) serves as a critical synthetic intermediate and structural scaffold for a unique class of psychotropic and cardiovascular agents[]. Structurally related to the monoamine oxidase inhibitor (MAOI) tranylcypromine, this ester is most notably utilized to synthesize Cyprolidol (IN-1060) , an experimental antidepressant[2]. Unlike traditional tricyclic antidepressants (TCAs) such as imipramine, pyridylcyclopropane derivatives exhibit a complex, state-dependent interaction with the adrenergic and cholinergic systems[3].

This application note provides researchers and drug development professionals with field-proven, self-validating in vivo protocols to synthesize and evaluate the pharmacological signature of derivatives originating from this ester scaffold.

Mechanistic Background & Rationale

The evaluation of compounds derived from ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate requires experimental models capable of differentiating central versus peripheral autonomic effects.

  • Adrenergic State-Dependency: In cardiovascular models, the drug's effect on tyramine-induced pressor responses is highly dependent on the animal's state of consciousness[3]. Anesthesia suppresses baseline sympathetic tone, revealing the compound's direct peripheral receptor-blocking capabilities. Conversely, conscious models highlight its central potentiation of adrenergic signaling[3].

  • Anticholinergic Antagonism: The anticholinergic profile of these derivatives is distinct from phenothiazines. While drugs like chlorpromazine deepen psychotogenic intoxication, pyridylcyclopropane derivatives uniquely attenuate delirium induced by agents like Ditran, necessitating specialized toxicological antagonism models[4].

Mechanism A Pyridylcyclopropane Derivative B Adrenergic System Modulation A->B C Anticholinergic Activity A->C D Conscious State: Potentiates Tyramine B->D High Autonomic Tone E Anesthetized State: Blocks Tyramine B->E Suppressed Tone F Attenuates Ditran Intoxication C->F Receptor Antagonism

Mechanism of action of pyridylcyclopropane derivatives across different physiological states.

Pre-Experimental Workflow: Synthesis & Formulation

To study the pharmacological effects, the stable ester precursor must first be converted into the active psychotropic agent. For steric reasons, the trans isomer of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is thermodynamically favored during initial cyclopropanation[2].

Step-by-Step Synthesis:

  • Grignard Reaction: Subject the electrophilic ester to a Grignard reaction utilizing two equivalents of phenylmagnesium bromide[2].

  • Isolation: Isolate the resulting diphenyl-(2-pyridin-4-ylcyclopropyl)methanol (Cyprolidol)[5]. Epimerization may be required if the cis isomer is present[2].

  • Formulation: Convert the free base into a hydrochloride salt (CAS: 7433-09-2) to ensure physiological solubility[2]. Formulate in a sterile, aqueous vehicle suitable for intravenous (i.v.) administration.

Workflow cluster_models In Vivo Animal Models A Ethyl 2-pyridin-4-ylcyclopropane- 1-carboxylate B Grignard Reaction (Phenylmagnesium Bromide) A->B C Cyprolidol (IN-1060) Active Psychotropic Agent B->C D Canine CV Model (Autonomic Tone) C->D E Murine Behavioral Model (Antidepressant Screen) C->E F Canine Tox Model (Ditran Antagonism) C->F

Workflow: Synthesis of active agents from the ester scaffold and subsequent in vivo evaluation.

Experimental Protocols (In Vivo)

Protocol A: Canine Cardiovascular Adrenergic Interaction Model

Causality & Design: Assessing adrenergic interactions requires isolating the central nervous system's compensatory mechanisms from direct peripheral receptor activity. We utilize both conscious and anesthetized cohorts to create a self-validating system; the anesthetized cohort removes central autonomic reflexes (revealing peripheral blockade), while the conscious cohort demonstrates central potentiation[3].

Methodology:

  • Subject Preparation: Divide adult mongrel dogs (7–20 kg) into two cohorts. Place the Conscious cohort in a Pavlov conditioning stand to maintain a calm baseline. Administer pentobarbital sodium (45 mg/kg i.p.) to the Anesthetized cohort[3].

  • Cannulation: Insert an indwelling polyethylene cannula (PE 50) into the femoral vein for precise i.v. drug delivery[3].

  • Baseline Establishment: Record baseline systolic blood pressure until stabilization is achieved (minimum 15 minutes).

  • Initial Challenge: Administer a standardized dose of tyramine to induce a baseline pressor response. Record the peak rise in systolic pressure.

  • Test Article Dosing: Administer the synthesized pyridylcyclopropane derivative (10 mg/kg to 30 mg/kg i.v.)[3].

  • Post-Treatment Challenge: Re-administer tyramine 30 minutes post-dosing.

  • Validation: Calculate the percentage change in the tyramine-induced pressor response. A valid test will show potentiation in the conscious cohort and blockade in the anesthetized cohort, confirming the dual mechanism[3].

Protocol B: Canine Anticholinergic/Psychotogenic Antagonism Model

Causality & Design: To distinguish the compound from standard phenothiazines (which exacerbate certain anticholinergic intoxications), this model uses Ditran, a potent psychotogenic anticholinergic agent. The protocol validates the neuroprotective properties of the test compound against profound delirium[4].

Methodology:

  • Pre-dosing Regimen: Administer the test compound (IN-1060) daily to the canine subjects for a period of one month to achieve steady-state CNS concentrations[4].

  • Baseline Behavioral Assessment: Evaluate baseline locomotor activity, heart rate, and environmental reactivity.

  • Intoxication Induction: Administer a known psychotogenic dose of Ditran.

  • Observation & Scoring: Monitor the dogs for signs of ataxia, obstinate progression, and loss of environmental contact[4].

  • Validation: Compare the severity and duration of Ditran intoxication against a control group. The test compound should successfully attenuate the psychotogenic action, whereas a negative control (e.g., chlorpromazine) will deepen the intoxication[4].

Quantitative Data Summary

The following table summarizes the expected pharmacological readouts when comparing the synthesized pyridylcyclopropane derivative (Cyprolidol/IN-1060) against standard reference agents across the described animal models[3][4][5].

Pharmacological AgentMurine Behavioral Model (Antidepressant Efficacy)Canine CV (Conscious) - Tyramine Pressor ResponseCanine CV (Anesthetized) - Tyramine Pressor ResponseCanine Tox Model - Ditran Intoxication
Saline (Control) Baseline ImmobilityNormal Pressor RiseNormal Pressor RiseStandard Intoxication
Imipramine (Standard) High Efficacy (+++)PotentiatedPotentiatedDeepens Intoxication
Cyprolidol (IN-1060) Moderate Efficacy (++)Potentiated Blocked Attenuates Intoxication
Chlorpromazine No Efficacy (-)BlockedBlockedDeepens Intoxication

Conclusion

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a highly versatile scaffold for generating psychotropic compounds with unique pharmacological profiles. By employing the self-validating animal models detailed above, researchers can accurately map the state-dependent adrenergic and anticholinergic activities of these derivatives, distinguishing them from classical tricyclic antidepressants and phenothiazines.

References

  • Title: Cyprolidol - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Some Pharmacological Effects of a New Potential Antidepressant Cyprolidol (IN 1060) Compared with Imipramine Source: Karger / Med. Pharmacol. exp. (Brown ML, Gershon S, Korol B., 1966) URL: [Link]

  • Title: DIGEST REPORT ANTICHOLINERGIC CHEMICALS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

Sources

Method

Developing assays to measure the biological activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Application Note: Comprehensive Assay Development for Evaluating the Biological Activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Executive Summary & Scientific Rationale Ethyl 2-pyridin-4-ylcyclopropane-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Assay Development for Evaluating the Biological Activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Executive Summary & Scientific Rationale

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (EPCC) is a structurally intriguing small molecule historically utilized as a synthetic intermediate for cyprolidol, an experimental psychotherapeutic agent developed in the 1960s[1]. Cyprolidol demonstrated complex interactions with adrenergic systems and exhibited antidepressant effects qualitatively similar to established tricyclic antidepressants[1][2].

Because the synthesis of cyprolidol parallels that of tranylcypromine—a classic, irreversible monoamine oxidase (MAO) inhibitor and lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor—the cyclopropane scaffold of EPCC presents a high-value target for pharmacological profiling[1][2].

The Ester Prodrug Hypothesis: Unlike tranylcypromine, which features a primary amine that forms a covalent adduct with the FAD cofactor of MAO and LSD1, EPCC features an ethyl ester moiety. As a Senior Application Scientist, the critical first question is causality: Does the ester bind directly to the target, or does it require metabolic activation (hydrolysis) into a free carboxylic acid?

To answer this, we have designed a tiered, self-validating assay architecture that evaluates EPCC’s metabolic stability, followed by its direct and metabolite-driven inhibition of MAO-A/B and LSD1.

Mechanistic Pathway & Assay Architecture

The following diagram illustrates the hypothesized metabolic activation of EPCC and the dual-target screening workflow.

mechanism EPCC Ethyl 2-pyridin-4-ylcyclopropane -1-carboxylate (EPCC) Esterase Hepatic Esterases (Metabolic Activation) EPCC->Esterase Hydrolysis (In Vitro) MAO MAO-A / MAO-B Inhibition EPCC->MAO Direct Binding Screen FreeAcid Free Carboxylic Acid (Active Metabolite) Esterase->FreeAcid FreeAcid->MAO Target Engagement LSD1 LSD1 (KDM1A) Demethylase Inhibition FreeAcid->LSD1 Target Engagement

Figure 1: Hypothesized metabolic activation and target engagement pathway for EPCC.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, every assay described below is designed as a self-validating system . This means each plate includes specific controls to rule out false positives (e.g., compound auto-fluorescence, assay component quenching) and false negatives (e.g., enzyme degradation).

Protocol 1: High-Throughput Fluorometric MAO-A and MAO-B Inhibition Assay

Causality & Design Choice: We utilize a continuous fluorometric assay detecting hydrogen peroxide ( H2​O2​ ), a universal byproduct of MAO-catalyzed oxidative deamination[3][4]. H2​O2​ reacts with 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red) in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin[3]. This method is chosen over radiometric assays because it allows for real-time kinetic monitoring of enzyme inhibition without radioactive hazards[4][5].

Reagents & Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrates: Serotonin (MAO-A specific) and Benzylamine (MAO-B specific)[3].

  • Detection: Amplex Red ( 2.5μM ), HRP ( 10U/mL )[3].

  • Controls: Clorgyline (MAO-A inhibitor), Selegiline (MAO-B inhibitor)[3][6].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute EPCC (and its pre-hydrolyzed free acid variant) in DMSO, ensuring the final assay DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a 384-well black microplate, combine 20μL of MAO-A or MAO-B enzyme solution ( 0.2mg/mL total protein) with 5μL of the test compound[3]. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical for cyclopropane derivatives, as they often exhibit time-dependent, mechanism-based (suicide) inhibition.

  • Reaction Initiation: Add 25μL of the Reaction Master Mix containing the specific substrate (Serotonin for MAO-A; Benzylamine for MAO-B), Amplex Red, and HRP in phosphate buffer (pH 7.4)[3].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence kinetically (Excitation: 535 nm / Emission: 587 nm) at 37°C for 60 minutes (MAO-A) or 45 minutes (MAO-B)[3].

  • System Validation (The "Self-Check"):

    • Background Control: Wells lacking MAO enzyme must show no signal increase, ruling out compound auto-oxidation.

    • Interference Control: Spike H2​O2​ into a well containing EPCC but no enzyme. If the signal drops, EPCC is quenching the fluorophore or inhibiting HRP, requiring data correction.

Protocol 2: LSD1 (KDM1A) Epigenetic Demethylase Assay

Causality & Design Choice: LSD1 specifically removes methyl groups from mono- and dimethylated Lys4 of histone H3 (H3K4me1/2), producing H2​O2​ [7][8]. We employ a parallel fluorometric detection system to Protocol 1. However, LSD1 stability often requires reducing agents like Dithiothreitol (DTT), which strongly quench fluorogenic peroxidase reactions[7][8]. Therefore, DTT must be strictly limited ( ≤0.1mM ) during the detection phase, or an orthogonal AlphaScreen approach must be used[7].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified recombinant human LSD1 to 200ng/μL in Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl)[8][9]. Crucial: Omit DTT and 2-mercaptoethanol from the final inhibitor dilution buffer to prevent fluorophore interference[8].

  • Reaction Assembly: In a 96-well or 384-well black plate, combine the LSD1 enzyme with varying concentrations of EPCC. Include Tranylcypromine as the positive control inhibitor[10][11].

  • Substrate Addition: Initiate the reaction by adding the di-methylated histone H3-K4 peptide substrate[8]. Incubate at 37°C for 60 minutes[8][10].

  • Signal Development: Add the Fluorescence Development Solution (Amplex Red + HRP) and incubate for an additional 30 minutes at 37°C[8][11].

  • Detection & Analysis: Read fluorescence at Ex/Em = 530/585 nm. Calculate the initial reaction rates ( V0​ ) from the linear portion of the kinetic curves to determine the IC50​ [9].

High-Throughput Screening (HTS) Workflow Visualization

workflow Prep 1. Compound Preparation (10 mM DMSO Stock & Serial Dilution) Microsomes 2. Microsomal Stability Assay (LC-MS/MS Esterase Cleavage Check) Prep->Microsomes MAO_Assay 3. MAO-A/B Fluorometric Assay (Amplex Red / HRP Detection) Prep->MAO_Assay LSD1_Assay 4. LSD1 Demethylase Assay (H3K4me2 Substrate Turnover) Prep->LSD1_Assay Analysis 5. Kinetic Data Analysis (IC50, Ki, & Mechanism Determination) Microsomes->Analysis MAO_Assay->Analysis LSD1_Assay->Analysis

Figure 2: Parallel workflow for evaluating the biological activity of EPCC and its derivatives.

Data Presentation & Expected Pharmacological Profile

To facilitate easy comparison across the development pipeline, quantitative data from the aforementioned assays should be synthesized into a standardized pharmacological profiling matrix. Below is a representative data structure showcasing how EPCC and its metabolites would be compared against established clinical benchmarks.

Compound / ScaffoldMAO-A IC50​ ( μM )MAO-B IC50​ ( μM )LSD1 IC50​ ( μM )Hepatic Microsomal T1/2​ (min)Primary Mechanism
EPCC (Intact Ester) Pending ScreenPending ScreenPending Screen <15.0 (Rapid Hydrolysis)Prodrug / Weak Reversible
EPCC (Free Acid) Pending ScreenPending ScreenPending Screen >120.0 (Stable)Target Engagement Candidate
Tranylcypromine (Control) 0.002 0.005 1.5−2.0 >120.0 Irreversible Covalent Adduct
Cyprolidol (Reference) >10.0 >10.0 N/A 45.0 Adrenergic Modulator
Clorgyline (Control) 0.0004 >10.0 N/AN/AIrreversible MAO-A Specific

Table 1: Standardized data matrix for summarizing the biological activity of EPCC. Values for controls are representative benchmarks used for assay validation.

References

  • Cyprolidol - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Source: Acta Pharmacologica Sinica URL:[Link]

  • Monoamine Oxidase Assay Kit (Fluorometric) Source: BioAssay Systems URL:[Link]

  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) Source: EpigenTek URL:[Link]

  • LSD1 (KDM1A) Homogeneous Assay Kit Source: BPS Bioscience URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Formulation of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate for In Vivo Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (EPCC) for in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (EPCC) for in vivo studies. Due to the unique physicochemical properties of novel chemical entities like EPCC, a one-size-fits-all formulation approach is seldom effective. Instead, a logical, stepwise methodology rooted in pre-formulation characterization is essential for developing a safe, stable, and bioavailable preparation. This guide details the critical pre-formulation assessments, outlines multiple formulation strategies—from simple aqueous solutions to complex suspensions and cyclodextrin-based systems—and provides step-by-step protocols. The causality behind experimental choices and the integration of self-validating quality control measures are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Formulation Challenge

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (EPCC) is a small molecule featuring a pyridine ring, a cyclopropane core, and an ethyl ester group. This combination of a basic, polar pyridine moiety[4][5][6] with a relatively nonpolar cyclopropane-ester portion suggests that EPCC may exhibit limited aqueous solubility, a common challenge for over 40% of marketed drugs and up to 90% of compounds in the development pipeline.[7] Therefore, a systematic formulation development program is not just recommended; it is a prerequisite for reliable in vivo assessment.

This guide presents a decision-making framework to navigate the formulation development process for EPCC, ensuring that the chosen vehicle system is optimized for the compound's properties and the specific aims of the planned animal studies.

Pre-Formulation Characterization: The Scientific Foundation

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount.[8] This data-driven approach minimizes guesswork and provides a rational basis for selecting the most promising formulation strategy.

Key Physicochemical Parameters

The following parameters for EPCC must be determined experimentally. For the purpose of this guide, we will use estimated values based on its structure to illustrate the decision-making process.

ParameterEstimated ValueSignificance for Formulation
Molecular Weight ~191.22 g/mol Influences diffusion and solubility characteristics.
pKa (Pyridine Nitrogen) ~4.5 - 5.5The pyridine nitrogen is basic and will be protonated at low pH. This property can be leveraged for pH-dependent solubilization.[9]
logP (Octanol/Water) ~1.5 - 2.5Indicates moderate lipophilicity. Suggests that while aqueous solubility may be limited, it is not excessively hydrophobic.
Aqueous Solubility < 0.1 mg/mL at pH 7.4The primary challenge. This classifies EPCC as "poorly soluble," making simple aqueous vehicles unsuitable without enhancement.[10][11]
Chemical Stability Stable at neutral pH; potential for ester hydrolysis at highly acidic or basic pH.The formulation's pH must be controlled to prevent degradation of the ethyl ester group. A pH range of 5-8 is generally advisable.[3]
Protocol: Preliminary Solubility Screening

Objective: To experimentally determine the approximate solubility of EPCC in a panel of common, pharmaceutically acceptable vehicles.

Materials:

  • Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (EPCC) powder

  • Calibrated microbalance

  • Vortex mixer and/or orbital shaker

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

  • Vehicles:

    • Purified Water

    • 0.9% Saline

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Corn Oil or Sesame Oil

    • 10% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water

Procedure:

  • Add an excess amount of EPCC (e.g., 5-10 mg) to 1 mL of each test vehicle in separate glass vials.

  • Cap the vials securely and vortex vigorously for 2 minutes to ensure initial dispersion.

  • Place the vials on an orbital shaker at room temperature (25°C) for 24-48 hours to allow them to reach equilibrium.

  • After equilibration, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a known volume of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved EPCC using a validated HPLC or LC-MS/MS method.

  • Express the results in mg/mL.

Formulation Development Workflow

The selection of a formulation strategy is a stepwise process, beginning with the simplest approaches and escalating in complexity only as needed. The goal is to find the least complex system that provides a safe and effective vehicle for the intended dose.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Protocols cluster_3 Phase 4: Quality Control A Physicochemical Characterization (Solubility, pKa, logP, Stability) B Dose Requirement Analysis (Target mg/kg) A->B C Solubility in Aqueous Vehicle Sufficient? B->C D Protocol 1: Aqueous Solution (pH Adjustment) C->D Yes (Low Dose) E Protocol 2: Co-Solvent System (e.g., PEG 400, PG) C->E No H Final Formulation QC (Appearance, pH, Purity, Homogeneity, Sterility) D->H F Protocol 3: Suspension (e.g., CMC, Tween 80) E->F Solubility Still Insufficient or Co-solvent Toxicity a Concern G Protocol 4: Cyclodextrin Complex (e.g., HP-β-CD) E->G Alternative to Suspension E->H Solubility Achieved F->H G->H

Caption: Formulation Development Workflow for EPCC.

Formulation Strategies and Protocols

Based on the pre-formulation data, several strategies can be employed. The choice depends heavily on the required dose concentration and the intended route of administration.[10][12]

Strategy 1: pH-Adjusted Aqueous Solution

Rationale: This is the simplest approach and should be attempted first, especially for low-dose studies. The basic pyridine nitrogen on EPCC (pKa ~4.5-5.5) can be protonated in an acidic environment, forming a more water-soluble salt.[9][13]

Best For: Low-dose intravenous (IV) or intraperitoneal (IP) injections where the final volume is small and the formulation will be rapidly diluted and buffered by the bloodstream.

Protocol:

  • Target Concentration Calculation: Determine the final concentration needed (e.g., 1 mg/mL).

  • Initial Weighing: Accurately weigh the required amount of EPCC.

  • Acidification: Add a portion of the final volume of vehicle (e.g., 0.9% Saline or D5W). While stirring, add a dilute acid (e.g., 0.1 N HCl) dropwise until the EPCC fully dissolves.

  • pH Measurement: Measure the pH of the solution. The target pH should be the lowest tolerable pH for the chosen route of administration (typically > 4.5 for IV).[3]

  • Final Volume Adjustment: Add the remaining vehicle to reach the final target volume.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control: Visually inspect for clarity and absence of particles. Confirm the final pH.

Causality: By lowering the pH below the pKa of the pyridine, we convert the neutral, less soluble base into its charged, more soluble conjugate acid form.

Strategy 2: Aqueous Suspension

Rationale: When the required dose cannot be achieved in a solution, or if the pH required for solubilization is not physiologically tolerable, a suspension is the next logical choice.[10] This involves dispersing fine particles of the drug in an aqueous vehicle.

Best For: Higher-dose oral (PO) gavage or subcutaneous (SC) injections where a true solution is not feasible.

Protocol:

  • Particle Size Reduction (Recommended): If possible, micronize the EPCC powder to increase its surface area, which can aid in dissolution in vivo.[9][14]

  • Vehicle Preparation: Prepare the suspension vehicle. A common choice is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in purified water.

    • The CMC acts as a suspending agent to increase viscosity and prevent settling.

    • Tween® 80 is a non-ionic surfactant that acts as a wetting agent, allowing the hydrophobic drug particles to disperse in the aqueous vehicle.[1][13]

  • Wetting the API: In a glass mortar, place the weighed EPCC powder. Add a small amount of the vehicle to form a thick, uniform paste. Triturate with a pestle until all particles are wetted and no clumps remain. This step is critical to prevent particle aggregation.

  • Gradual Dilution: Slowly add the remaining vehicle in small portions while continuously stirring or triturating to form a homogenous suspension.

  • Homogenization: Use a magnetic stirrer or overhead mixer to stir the suspension for at least 30 minutes before dosing.

  • Quality Control: Visually inspect for uniformity. The suspension should be easily re-suspended upon gentle shaking. During dosing, the suspension should be continuously stirred to ensure each animal receives the correct dose.

Strategy 3: Solubilization with Cyclodextrins

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly soluble molecules like EPCC, forming an "inclusion complex" that is highly water-soluble.[9][11][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for parenteral administration due to its favorable safety profile.

Best For: IV, IP, or SC administration when co-solvents are undesirable and a true solution is required at a concentration unachievable by pH adjustment alone.

Protocol:

  • Vehicle Preparation: Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., 20% w/v HP-β-CD in D5W). The concentration of HP-β-CD may need to be optimized.[16]

  • Complexation: Add the weighed EPCC powder to the HP-β-CD solution while stirring vigorously.

  • Energy Input: Gentle heating (40-50°C) or sonication can accelerate the formation of the inclusion complex.[16] Continue stirring until the solution is clear.

  • Cooling & pH Check: Allow the solution to cool to room temperature. Ensure it remains clear. Check the pH and adjust if necessary.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter.

  • Quality Control: Visually inspect for clarity. The absence of visible particles is critical for parenteral formulations.[17][18]

Decision-Making for Formulation Selection

The optimal formulation depends on the compound's properties and the study's requirements. The following diagram provides a logical path for selecting the most appropriate strategy.

G start Start: Determine Target Dose & Route of Administration q1 Is target concentration < solubility in simple aqueous vehicle (pH 7.4)? start->q1 a1 Use Simple Aqueous Vehicle (e.g., 0.9% Saline) q1->a1 Yes q2 Is compound ionizable? (EPCC is basic) q1->q2 No q3 Is pH-adjusted solution feasible & stable? q2->q3 Yes q4 Is a true solution mandatory (e.g., for IV)? q2->q4 No a2 Use pH-Adjusted Solution (Protocol 4.1) q3->a2 Yes q3->q4 No a3 Use Cyclodextrin Formulation (Protocol 4.3) or Co-Solvent System q4->a3 Yes a4 Use Suspension (Protocol 4.2) q4->a4 No

Caption: Decision Tree for EPCC Formulation Strategy.

Final Quality Control and Handling

Regardless of the formulation chosen, final quality control is essential for ensuring the safety and integrity of the in vivo study.[12]

  • Appearance: The formulation should be inspected visually for clarity (solutions) or homogeneity (suspensions).

  • pH: The pH should be within a physiologically tolerable range for the route of administration.

  • Stability: The formulation should be stable for the duration of its preparation and use. If prepared in batches, short-term stability should be confirmed.

  • Dosing: For suspensions, ensure continuous stirring during dose administration to prevent settling and ensure accurate dosing. For all formulations, use appropriate, calibrated equipment for administration.

By following this structured, data-driven approach, researchers can develop a robust and reliable formulation for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, paving the way for successful and reproducible in vivo studies.

References

  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Croda Pharma. Retrieved from [Link]

  • Aungst, B. J., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Semantic Scholar. Retrieved from [Link]

  • Singh, A., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. PharmaTutor. Retrieved from [Link]

  • American Association of Pharmaceutical Scientists. (n.d.). Emerging Excipients in Parenteral Medications. AAPS. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • PubMed. (2011). In vivo transfection using cyclodextrin-containing polycations. PubMed. Retrieved from [Link]

  • PubMed. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (2026). Animal Dosing Vehicle Selection. Crystal Pharmatech. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. WJPLS. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 2-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropane-1-carboxylate. PubChem. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vivo efficacy of inclusion complex formulations. Bio-protocol. Retrieved from [Link]

  • PMC. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC. Retrieved from [Link]

  • Dove Press. (n.d.). Design, molecular docking, in vitro and in vivo evaluation of dimenhydrinate-cyclodextrin complex for fast-disintegrating tablet. Dove Press. Retrieved from [Link]

  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]

  • MDPI. (2022). In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. MDPI. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. J. Chem. Rev. Retrieved from [Link]

Sources

Method

Application Note: A Scalable, GMP-Compliant Synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate for Preclinical Development

Abstract This document provides a detailed, robust, and scalable protocol for the synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, a key building block for various small molecule drug candidates. The synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, robust, and scalable protocol for the synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, a key building block for various small molecule drug candidates. The synthesis is designed for the production of gram-to-kilogram quantities required for comprehensive preclinical studies, including toxicology, pharmacokinetics (PK), and drug metabolism (DMPK) evaluations.[1][2][3] The described process emphasizes operational safety, particularly in handling hazardous reagents like ethyl diazoacetate, and details a purification strategy to achieve the high purity (>98%) required for preclinical applications.

Introduction

Small molecules, which constitute over 90% of marketed drugs, are low molecular weight organic compounds designed to interact with biological targets.[4] Their development is a lengthy and costly process, with preclinical testing being a critical phase to ensure safety and efficacy before human trials.[1][2][4] A crucial prerequisite for this phase is a reliable and scalable synthesis of the active pharmaceutical ingredient (API) or key intermediate.[5]

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a valuable scaffold in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. This note details a large-scale synthesis based on the transition-metal-catalyzed cyclopropanation of 4-vinylpyridine with ethyl diazoacetate. The protocol is optimized for safety, scalability, and purity to meet the stringent requirements of preclinical drug development.[3][5]

Synthetic Strategy and Rationale

The chosen synthetic route involves the reaction of 4-vinylpyridine with ethyl diazoacetate, catalyzed by a rhodium(II) complex. This approach is selected for its high efficiency, functional group tolerance, and well-established precedent in forming cyclopropanes.[6][7]

Reaction Scheme:

Rationale for Key Choices:

  • 4-Vinylpyridine: A commercially available starting material. Its synthesis from 4-picoline and formaldehyde is a well-documented industrial process.[8][9]

  • Ethyl Diazoacetate (EDA): A common and effective carbene precursor for cyclopropanation.[10][11][12][13] Due to its hazardous nature (toxic, potentially explosive), this protocol incorporates stringent safety measures for its handling and use.[14][15][16][17]

  • Rhodium(II) Acetate Dimer (Rh₂(OAc)₄): A highly effective catalyst for carbene transfer from diazo compounds, known for promoting high yields and selectivity in cyclopropanation reactions.[7]

  • Solvent (Dichloromethane, DCM): Chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

Detailed Synthesis Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Vinylpyridine≥95%CommercialStabilized with an inhibitor. Should be passed through a short plug of basic alumina to remove inhibitor before use.
Ethyl Diazoacetate (EDA)Stabilized solution in DCM (e.g., 15 wt%)CommercialHIGHLY TOXIC AND POTENTIALLY EXPLOSIVE. Handle with extreme caution in a certified chemical fume hood.[14][15][16][17]
Rhodium(II) Acetate DimerCatalyst gradeCommercial
Dichloromethane (DCM)AnhydrousCommercial
Diethyl EtherAnhydrousCommercialFor workup.
Saturated Sodium BicarbonateReagent grade-For workup.
BrineReagent grade-For workup.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.
Silica Gel230-400 meshCommercialFor chromatography.
Ethyl AcetateHPLC gradeCommercialFor chromatography.
HexanesHPLC gradeCommercialFor chromatography.

Equipment:

  • Multi-neck, round-bottom flask with overhead stirrer, thermometer, and nitrogen inlet.

  • Syringe pump for controlled addition of EDA.

  • Standard glassware for workup and purification.

  • Rotary evaporator.

  • Flash chromatography system.

Step-by-Step Synthesis Procedure

WARNING: Ethyl diazoacetate is toxic and potentially explosive. This procedure must be conducted in a well-ventilated chemical fume hood, behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heavy-duty gloves, must be worn at all times.[14][15][16]

  • Reactor Setup: In a 2 L, three-necked flask equipped with an overhead stirrer, a thermometer, and a nitrogen inlet, add 4-vinylpyridine (105.14 g, 1.0 mol, 1.0 equiv) and anhydrous dichloromethane (500 mL).

  • Catalyst Introduction: Add rhodium(II) acetate dimer (221 mg, 0.5 mmol, 0.05 mol%) to the stirred solution.

  • Initiation: Cool the mixture to 0 °C using an ice bath.

  • Controlled Addition of EDA: Begin the slow, dropwise addition of a solution of ethyl diazoacetate in dichloromethane (15 wt%, 830 g of solution, ~1.1 mol, 1.1 equiv) via a syringe pump over 4-6 hours. Causality: A slow addition rate is critical to control the exotherm and prevent the accumulation of unreacted EDA, which significantly reduces the risk of detonation.[10]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-vinylpyridine is consumed.

  • Quenching: Once the reaction is complete, carefully quench any remaining EDA by adding acetic acid dropwise until gas evolution ceases.

Workup and Purification
  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate as a pale yellow oil. Store under nitrogen at 2-8 °C.

Visualization of the Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Setup 1. Reactor Setup (4-Vinylpyridine, DCM) Catalyst 2. Add Rh₂(OAc)₄ Catalyst Setup->Catalyst Cooling 3. Cool to 0°C Catalyst->Cooling Addition 4. Slow Addition of Ethyl Diazoacetate (EDA) Cooling->Addition Monitor 5. Monitor Progress (TLC/HPLC) Addition->Monitor Addition->Monitor 4-6 hours Quench 6. Quench with Acetic Acid Monitor->Quench Filter 7. Filter Catalyst Quench->Filter Wash 8. Aqueous Wash (NaHCO₃, Brine) Filter->Wash Dry 9. Dry & Concentrate Wash->Dry Chromatography 10. Flash Chromatography Dry->Chromatography Final 11. Isolate Pure Product Chromatography->Final

Characterization and Expected Results

ParameterExpected ResultMethod
Yield 70-85%Gravimetric
Appearance Pale yellow oilVisual
Purity >98%HPLC
¹H NMR Conforms to structureNMR Spectroscopy
¹³C NMR Conforms to structureNMR Spectroscopy
Mass Spec (ESI+) m/z = [M+H]⁺LC-MS

Safety and Handling

  • Ethyl Diazoacetate (EDA): EDA is highly toxic, a suspected carcinogen, and can be explosive, especially in concentrated form or when heated.[14][15][16][17] Always handle in a solution and avoid distillation. Use non-sparking tools and ensure the process is grounded to prevent static discharge.[14] All waste containing EDA must be quenched and disposed of according to institutional hazardous waste protocols.

  • 4-Vinylpyridine: A flammable liquid and irritant. Handle in a well-ventilated area.

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Minimize exposure by handling in a fume hood.

  • General Precautions: A comprehensive risk assessment should be performed before starting the synthesis. Ensure emergency equipment (fire extinguisher, safety shower, eyewash station) is readily accessible.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure EDA is added slowly and the reaction is allowed to run to completion. Check the quality of the catalyst.
Decomposition of product during workup.Avoid excessive heat during solvent removal. Ensure aqueous washes are performed promptly.
Reaction Stalls Catalyst deactivation.Use fresh, high-quality catalyst. Ensure starting materials and solvent are anhydrous.
Impure Product Inefficient purification.Optimize the solvent gradient for flash chromatography. Ensure proper loading onto the column.
Exotherm / Runaway Reaction EDA addition is too fast.Immediately stop the addition and apply cooling. Have a quenching agent (acetic acid) ready. Never add EDA all at once.

Conclusion

This application note provides a validated and scalable protocol for the synthesis of high-purity Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. By adhering to the detailed steps and safety precautions, researchers in drug development can reliably produce the quantities of this key intermediate necessary for advancing new chemical entities through preclinical evaluation. The emphasis on controlled reaction conditions and robust purification ensures that the final compound meets the stringent quality attributes required for in vivo studies.

References

  • Ethyl diazoacetate - Safety Data Sheet. ChemicalBook, (2026).

  • SAFETY DATA SHEET - Ethyl diazoacetate. Pfaltz & Bauer, (n.d.).

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. WuXi AppTec, (2025).

  • Poly(4-Vinylpyridine) (P4VPy): A Basic Catalyst for Facile Synthesis of Biscoumarin and Dihydropyrano[3,2-c]Chromene Derivatives in Aqueous Media. Taylor & Francis, (2019).

  • 4-Vinylpyridine synthesis. ChemicalBook, (n.d.).

  • Preclinical Development (Small Molecules). UCL Therapeutic Innovation Networks, (n.d.).

  • Introduction to small molecule drug discovery and preclinical development. Frontiers, (2023).

  • MSDS of Ethyl diazoacetate. Capot Chemical, (2015).

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI, (2022).

  • Poly(4‐Vinylpyridine)‐Based Cubosomes: Synthesis, Assembly, and Loading Capabilities. Wiley Online Library, (n.d.).

  • ETHYL DIAZOACETATE. Organic Syntheses, (1956).

  • Ethyl diazoacetate. Wikipedia, (n.d.).

  • Small Molecule Drug Development: Process, Strengths, and CDMO Role. Neuland Labs, (2025).

  • Preclinical Studies in Drug Development. PPD, (n.d.).

  • Production process for 4-vinylpyridine. Google Patents, (n.d.).

  • Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand. PubMed, (2009).

  • Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing, (n.d.).

  • Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate, (2025).

  • eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes. PMC, (n.d.).

  • Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. PMC, (2023).

  • ETHYL 2-PYRIDYLACETATE. Organic Syntheses, (n.d.).

  • Ethyl 2,5-pyridinedicarboxylate: A Versatile Building Block in Chemical Synthesis and Drug Discovery. Benchchem, (n.d.).

  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI, (2024).

  • Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. PMC, (n.d.).

  • 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester. ChemSynthesis, (2025).

Sources

Application

Incorporation of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate into peptide structures

Application Note: Structural Rigidification of Peptides via 2-Pyridin-4-ylcyclopropane-1-carboxylate Incorporation Introduction & Mechanistic Rationale The incorporation of non-canonical, conformationally restricted buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Rigidification of Peptides via 2-Pyridin-4-ylcyclopropane-1-carboxylate Incorporation

Introduction & Mechanistic Rationale

The incorporation of non-canonical, conformationally restricted building blocks is a cornerstone of modern peptidomimetic drug discovery. Cyclopropane-containing carboxylic acids are particularly valuable; their rigid three-membered ring imposes severe dihedral angle restrictions on the peptide backbone. This steric constraint can lock the peptide into bioactive conformations (such as β -turns or extended structures) while simultaneously shielding adjacent peptide bonds from proteolytic cleavage, thereby drastically improving metabolic stability (1[1]).

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate offers a dual-pharmacophore advantage. Beyond the cyclopropane core, the pyridine-4-yl substituent introduces a basic nitrogen capable of acting as a strong hydrogen-bond acceptor, a metal-coordinating ligand, or a modulator of the peptide's isoelectric point. Because it is supplied as an ethyl ester, the molecule is highly stable during storage but requires controlled saponification to yield the free carboxylic acid prior to Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profile

To inform solubility and handling, the quantitative properties of the building block are summarized below ([]).

PropertyValue
IUPAC Name Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate
CAS Number 4903-93-9
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Physical State Solid/Oil (dependent on ambient temp and purity)
SPPS Reactivity Unreactive; requires prior ester hydrolysis

Strategic Workflow Integration

The following logic diagram maps the transformation of the inert ester into a reactive species, followed by its integration into a peptide sequence.

SynthesisWorkflow Ester Ethyl 2-pyridin-4-yl cyclopropane-1-carboxylate Hydrolysis Saponification (LiOH, THF/H2O) Ester->Hydrolysis Base Hydrolysis Acid Free Carboxylic Acid Intermediate Hydrolysis->Acid pH Adjustment Coupling SPPS Coupling (HATU, DIPEA) Acid->Coupling Activation Cleavage TFA Cleavage & Deprotection Coupling->Cleavage Resin Release

Workflow for preparation and SPPS incorporation of the cyclopropane building block.

Experimental Methodologies

Protocol 1: Mild Saponification to the Free Carboxylic Acid

Causality: The ethyl ester is unreactive toward amine nucleophiles under standard SPPS conditions. It must be hydrolyzed. We utilize Lithium Hydroxide (LiOH) in a THF/Water mixture because it provides a mild, homogenous environment that prevents base-catalyzed epimerization of the stereocenters on the cyclopropane ring.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 1.0 mmol, 191 mg) of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in 4 mL of Tetrahydrofuran (THF).

  • Base Addition: Prepare a solution of 1.5 eq LiOH·H2O (1.5 mmol, 63 mg) in 2 mL of deionized water. Add this dropwise to the THF solution at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 4-6 hours.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the ester mass ( [M+H]+=192.2 ) is fully replaced by the acid mass ( [M+H]+=164.2 ).

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer carefully with 1M HCl to pH ~4-5 (the approximate isoelectric point, considering the basic pyridine and the carboxylic acid).

  • Extraction: Extract the zwitterionic product with a polar organic solvent (e.g., n-butanol), dry over Na2SO4, and concentrate to yield the free 2-pyridin-4-ylcyclopropane-1-carboxylic acid.

Protocol 2: Solid-Phase Peptide Coupling

Causality: The α -carbon of the cyclopropane ring is highly sterically encumbered. Standard coupling reagents like DIC/Oxyma or HBTU often result in incomplete acylation. Therefore, HATU is mandated. HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester that efficiently overcomes the steric bulk of the cyclopropane ring (3[3]).

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound peptide (e.g., 0.1 mmol scale, N-terminal Fmoc removed) in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve 3.0 eq (0.3 mmol) of the free 2-pyridin-4-ylcyclopropane-1-carboxylic acid and 2.9 eq (0.29 mmol) of HATU in minimal DMF.

  • Base Addition: Add 6.0 eq (0.6 mmol) of N,N-Diisopropylethylamine (DIPEA) to the activation vial. The solution will turn yellow. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test on a few resin beads.

    • Result: If the beads are colorless/yellow, coupling is complete.

    • Action: If the beads are blue, the steric hindrance prevented completion. Perform a second coupling using 3.0 eq of the acid, DIC, and HOAt for an extended 4-hour period.

Protocol 3: Global Cleavage and Precipitation

Causality: The pyridine ring is highly basic and will become protonated during cleavage, forming a trifluoroacetate salt. This increases the hydrophilicity of the final conjugate, which must be accounted for during ether precipitation.

Step-by-Step Procedure:

  • Cleavage Cocktail: Treat the resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours at room temperature.

  • Filtration: Filter the cleavage solution into a collection tube. Wash the resin once with 1 mL of neat TFA.

  • Precipitation: Concentrate the TFA solution to ~1 mL under a gentle nitrogen stream. Add 10 mL of ice-cold diethyl ether to precipitate the peptide. Because of the pyridine-TFA salt, the precipitate may be hygroscopic; keep it strictly cold.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Air-dry briefly and lyophilize from water/acetonitrile.

Quantitative Data: Coupling Efficiency Optimization

To justify the selection of HATU in Protocol 2, the following table summarizes the coupling efficiencies of the sterically hindered 2-pyridin-4-ylcyclopropane-1-carboxylic acid onto a model resin-bound sequence (H-Lys-Fmoc-Resin) using various activation strategies.

Coupling Reagent SystemEquivalents (Acid/Reagent/Base)Reaction TimeCoupling Efficiency (LC-MS)
DIC / Oxyma Pure 3.0 / 3.0 / 02 hours68% (Incomplete)
HBTU / DIPEA 3.0 / 2.9 / 6.02 hours74% (Incomplete)
HATU / DIPEA 3.0 / 2.9 / 6.02 hours>98% (Optimal)
DIC / HOAt 3.0 / 3.0 / 04 hours92% (Acceptable alternative)

Note: Data reflects the necessity of the 7-azabenzotriazole leaving group (present in HATU and HOAt) to overcome the transition state energy barrier imposed by the cyclopropane ring.

References

  • Source: nih.
  • CAS 4903-93-9 (Cyclopropanecarboxylic acid, 2-(4-pyridinyl)-, ethyl ester)
  • Source: google.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Cyclopropane Carboxylates

Welcome to the Technical Support Center for the synthesis of substituted cyclopropane carboxylates. Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the mechanistic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted cyclopropane carboxylates. Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the mechanistic bottlenecks, stereochemical challenges, and safety protocols associated with cyclopropanation workflows.

Mechanistic Workflow & Competing Pathways

Understanding the causality behind low yields requires visualizing the competing pathways in metal-catalyzed cyclopropanation. The diagram below illustrates how the highly electrophilic metal-carbene intermediate can either undergo the desired alkene insertion or fall victim to undesired dimerization if the steady-state concentration of the diazo compound is too high.

Workflow Start Alkene + Diazoacetate Catalyst Transition Metal Catalyst (e.g., Rh, Cu, Ru) Start->Catalyst Activation & N2 Extrusion Carbene Electrophilic Metal-Carbene Intermediate Catalyst->Carbene Dimer Undesired Pathway (Diazo Dimerization) Carbene->Dimer Excess Diazo Cyclo Desired Pathway (Alkene Insertion) Carbene->Cyclo Alkene Attack Product Substituted Cyclopropane Carboxylate Cyclo->Product

Mechanistic workflow of metal-catalyzed cyclopropanation highlighting competing pathways.

Troubleshooting Guide: Transition Metal-Catalyzed Cyclopropanation

Q: Why is my reaction yielding a 1:1 mixture of trans/cis (or exo/endo) isomers, and how can I improve the diastereoselectivity? A: Diastereoselectivity in metal-catalyzed cyclopropanation is heavily influenced by the trajectory of alkene approach to the metal-carbene intermediate. When using standard rhodium catalysts like Rh₂(OAc)₄, the lack of steric bulk allows multiple approach angles. To resolve this, switch to a sterically demanding chiral catalyst. For instance, using the bridged tetracarboxylate catalyst Rh₂(esp)₂ can cleanly form exo- or endo-isomers with high diastereoselectivity[1]. Furthermore, switching from standard diazoacetates to secondary diazoacetamides can selectively form the less stable endo isomer due to enhanced hydrogen-bonding or steric interactions in the transition state, which is critical for synthesizing complex scaffolds like Mazisotine[2].

Q: Vigorous bubbling occurs immediately upon diazo addition, but my final yield is low and NMR shows diethyl maleate/fumarate. How do I prevent catalyst poisoning and dimerization? A: Metal-carbene intermediates are highly electrophilic. If the local concentration of the diazoacetate is too high, the carbene will react with another molecule of unreacted diazoacetate rather than the alkene, forming a dimer. Employ a syringe pump to add the diazoacetate slowly (over 10-12 hours) to maintain a low steady-state concentration. Alternatively, increase the alkene equivalents (e.g., 5-10 eq) to outcompete the dimerization pathway. Recent advances have shown that high turnover dirhodium(II) catalysis can be achieved with catalyst loadings as low as 0.005 mol% if the addition rate and temperature (e.g., 60–70 °C) are optimized to prevent diazo accumulation[1].

Q: Why does unreacted starting material remain when attempting to cyclopropanate non-activated double bonds (e.g., unsaturated fatty esters)? A: Non-activated alkenes lack the electron density or polarization required for rapid nucleophilic attack on the electrophilic metal-carbene. Copper-catalyzed systems, such as Cu(OTf)₂, have proven highly effective for non-activated double bonds. For example, the cyclopropanation of methyl oleate with ethyl diazoacetate (EDA) can achieve >99% quantitative yields when using 1 mol% Cu(OTf)₂ in 1,2-dichloroethane at elevated temperatures[3].

Q: How can I achieve high enantiomeric excess (ee) when using non-canonical carbene donors like phosphonyl diazo reagents? A: Traditional transition metal catalysts often struggle with acceptor-only phosphonyl diazo compounds due to the distinct electronic nature of the carbene. Consider biocatalytic alternatives. Engineered myoglobin-based biocatalysts (carbene transferases) have been developed to achieve highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates, yielding up to 99% de and ee at a preparative scale[4].

Quantitative Data: Catalyst Comparison for Cyclopropanation

Catalyst SystemSubstrate TypeCarbene SourceTypical LoadingKey Outcome / Advantage
Rh₂(esp)₂ N-Boc-2,5-dihydropyrroleEthyl diazoacetate (EDA)0.005 mol%High TON; minimizes Rh cost; selective exo/endo formation[1].
Cu(OTf)₂ Non-activated fatty esters (e.g., methyl oleate)EDA or Dimethyl diazomalonate1.0 - 4.0 mol%>99% yield on unactivated internal cis-alkenes[3].
Engineered Myoglobin Vinylarenes (Styrenes)Phosphonyl diazo reagents0.01 - 0.1 mol%Up to 99% de and ee; overcomes acceptor-only limitations[4].

Step-by-Step Methodology: Low-Loading Dirhodium(II)-Catalyzed Cyclopropanation

Self-Validating System: This protocol utilizes excess alkene to drive turnover and incorporates ReactIR/TLC monitoring to ensure no diazo accumulation, preventing explosive hazards and dimerization.

  • Preparation of the Catalyst Solution: In an oven-dried Schlenk flask under nitrogen, dissolve the alkene (e.g., N-Boc-2,5-dihydropyrrole, 5.0 equiv) in anhydrous dimethyl carbonate (DMC). Add the dirhodium catalyst (e.g., Rh₂(esp)₂) at a loading of 0.005 mol% relative to the diazoacetate.

  • Temperature Equilibration: Heat the reaction mixture to 60–70 °C. Causality: Elevated temperatures are critical for high turnover numbers (TON) and preventing the stalling of the catalytic cycle when using acceptor carbenes[1].

  • Syringe Pump Addition: Dissolve ethyl diazoacetate (EDA, 1.0 equiv) in DMC. Add this solution dropwise via a syringe pump over 10–12 hours. Causality: Slow addition keeps the steady-state concentration of EDA extremely low, suppressing the bimolecular dimerization pathway (formation of diethyl maleate/fumarate).

  • In-Process Monitoring: Monitor the reaction via ReactIR (tracking the diazo peak at ~2100 cm⁻¹) or TLC. Validation: The absence of a diazo accumulation confirms the catalyst is actively turning over. If EDA begins to pool, pause the addition immediately.

  • Workup and Isolation: Once addition is complete and EDA is consumed, cool to room temperature. Concentrate the mixture under reduced pressure. The excess volatile alkene can often be recovered via vacuum distillation and recycled[5]. Purify the residue via flash chromatography or direct crystallization to isolate the exo- or endo-cyclopropane carboxylate.

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black and stopping prematurely? A: A black precipitate usually indicates catalyst degradation (e.g., reduction of Rh(II) to Rh(0) or Cu(II) to Cu(0)). This is often caused by trace moisture, oxygen, or localized heating. Ensure all solvents are strictly anhydrous and degassed. If using copper, ensure the ligand-to-metal ratio is optimized to stabilize the active oxidation state.

Q: How can I safely scale up the use of ethyl diazoacetate (EDA)? A: EDA is toxic and potentially explosive. For scale-up (>10 grams), never heat neat EDA and avoid using ground-glass joints that can cause friction. Always use a continuous flow setup or a highly controlled syringe pump addition into a large thermal sink (the alkene solution). Ensure your fume hood has a blast shield and monitor for nitrogen gas evolution continuously.

References

  • Nguyen, T. H., et al. "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings." Organic Letters, ACS Publications. 1

  • Angulo, B., et al. "Challenging cyclopropanation reactions on non-activated double bonds of fatty esters." RSC Advances, Royal Society of Chemistry.3

  • Nguyen, T. H., et al. "Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides." PMC, NIH. 2

  • Ren, X., et al. "Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases." Chemical Science, RSC Publishing. 4

Sources

Optimization

Technical Support Center: A Guide to Improving the Yield of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in this specific cyclopropanation reaction.

Introduction

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a valuable building block in medicinal chemistry, with its pyridine and cyclopropane motifs appearing in various bioactive molecules.[1] The synthesis, typically involving the reaction of 4-vinylpyridine with ethyl diazoacetate (EDA), can present several challenges that lead to suboptimal yields. This guide provides a structured approach to troubleshooting and optimizing this synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in a question-and-answer format, focusing on the underlying chemical principles.

Issue 1: Low to No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired product. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Reagent Quality and Activity:

    • Ethyl Diazoacetate (EDA) Decomposition: EDA is a high-energy compound and can be unstable.[2][3] It is sensitive to heat, light, and acidic impurities, which can cause it to decompose before it reacts with the alkene.

      • Solution: Use freshly prepared or commercially available high-purity EDA. Store it in a refrigerator and protect it from light. When setting up the reaction, add the EDA slowly to the reaction mixture, ideally using a syringe pump, to keep its concentration low and minimize decomposition and side reactions like dimerization.[2][4]

    • Catalyst Inactivity: If you are using a metal-catalyzed approach (e.g., with a rhodium or copper catalyst), the catalyst's activity is paramount.

      • Solution: Ensure your catalyst is from a reputable source and has been stored correctly under an inert atmosphere.[4] Some catalysts may require activation before use. Consider increasing the catalyst loading incrementally to find the optimal concentration.[2] For rhodium-catalyzed reactions, dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common choice, but other rhodium catalysts might offer better performance.[2]

  • Reaction Conditions:

    • Inert Atmosphere: Many catalysts and reagents used in cyclopropanation are sensitive to air and moisture.[4]

      • Solution: Ensure all glassware is thoroughly flame-dried before use and conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

    • Temperature Control: The stability of EDA and the rate of side reactions are highly dependent on temperature.

      • Solution: Maintain the recommended reaction temperature. For many rhodium-catalyzed reactions, room temperature is a good starting point, but optimization may be necessary.[2] Lowering the temperature can sometimes improve selectivity and yield by minimizing side reactions.[2]

  • Substrate Reactivity:

    • 4-Vinylpyridine Reactivity: While 4-vinylpyridine is generally reactive, its basic nitrogen atom can potentially coordinate with and deactivate some metal catalysts.

      • Solution: If catalyst deactivation is suspected, consider using a catalyst system that is less susceptible to coordination by pyridinic nitrogen. Alternatively, a slow addition of the 4-vinylpyridine might be beneficial.

Issue 2: Formation of Significant Byproducts

Question: I'm observing significant byproduct formation, which is complicating purification and reducing my yield. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a common challenge in cyclopropanation reactions with EDA.

  • Diethyl Fumarate and Diethyl Maleate: These are the cis and trans dimers of the carbene generated from EDA. Their formation is a strong indicator that the carbene is reacting with itself rather than the intended alkene (4-vinylpyridine).

    • Cause: This typically occurs when the concentration of EDA is too high, or the rate of carbene generation exceeds the rate of its reaction with the alkene.[2]

    • Solution: The most effective way to minimize dimerization is to add the EDA solution slowly to the reaction mixture using a syringe pump over several hours.[2] This maintains a low, steady-state concentration of the carbene, favoring the intermolecular reaction with 4-vinylpyridine.

  • Polymerization of 4-Vinylpyridine: Vinylpyridines are susceptible to polymerization, especially in the presence of trace acids or radical initiators.

    • Cause: Acidic impurities in the reagents or solvent can initiate cationic polymerization. High reaction temperatures can also promote polymerization.

    • Solution: Ensure all reagents and solvents are pure and free from acidic contaminants. Running the reaction at a lower temperature can also help to suppress polymerization.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify the final product from the reaction mixture. What are the best practices for purification?

Answer: The basicity of the pyridine ring in the product can sometimes complicate standard purification methods.

  • Column Chromatography:

    • Tailing: The basic nitrogen can interact strongly with the acidic silica gel, leading to significant tailing of the product peak during column chromatography, resulting in poor separation and lower isolated yields.

    • Solution: To mitigate tailing, you can add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-2% triethylamine or a few drops of ammonium hydroxide to the solvent mixture (e.g., ethyl acetate/hexanes).[5] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Purification Methods:

    • Acid-Base Extraction: You can utilize the basicity of the pyridine nitrogen for an extractive workup. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product back into an organic solvent.

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the rhodium-catalyzed cyclopropanation of 4-vinylpyridine with ethyl diazoacetate?

A1: The generally accepted mechanism involves the following key steps:

  • Catalyst Activation: The rhodium(II) catalyst reacts with ethyl diazoacetate to form a rhodium-carbene intermediate, with the expulsion of dinitrogen gas.

  • Cyclopropanation: The rhodium-carbene complex then reacts with the double bond of 4-vinylpyridine in a concerted fashion to form the cyclopropane ring and regenerate the rhodium catalyst.

Q2: Can I use a Simmons-Smith reaction for this synthesis?

A2: The Simmons-Smith reaction, which typically uses a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation.[6][7][8] However, for electron-deficient alkenes or those containing functional groups that can coordinate to the zinc reagent, the reaction can be sluggish or give low yields.[7][9] While it's a possibility, the rhodium-catalyzed decomposition of EDA is often a more efficient and higher-yielding method for this particular transformation.

Q3: What are the safety precautions I should take when working with ethyl diazoacetate?

A3: Ethyl diazoacetate is a potentially explosive and toxic compound.[3] It is crucial to handle it with care in a well-ventilated fume hood. Avoid heating it, as this can lead to violent decomposition. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Procedures for safe industrial handling have been published and should be consulted for larger-scale work.[3]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[4] You can spot the reaction mixture alongside your starting materials (4-vinylpyridine) on a TLC plate. The product, being less polar than 4-vinylpyridine, will have a higher Rf value. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Gas chromatography (GC) can also be used for more quantitative monitoring if suitable standards are available.

Q5: My reaction is giving a mixture of cis and trans isomers. How can I control the stereoselectivity?

A5: The stereoselectivity of cyclopropanation reactions can often be influenced by the choice of catalyst and reaction conditions. Some rhodium catalysts with specific ligands have been shown to favor the formation of one isomer over the other.[10] Lowering the reaction temperature can sometimes increase the stereoselectivity.[2] For this specific substrate, a detailed literature search for catalysts that provide high diastereoselectivity with vinylpyridines would be beneficial.

Experimental Workflow and Troubleshooting Flowchart

To further assist in your experimental design and troubleshooting, the following diagrams outline a general workflow and a decision-making process for addressing common issues.

Experimental_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification A Dry Glassware (Flame-dry under vacuum) B Prepare Anhydrous Solvent A->B C Set up under Inert Atmosphere (Argon or Nitrogen) B->C D Add Catalyst and 4-Vinylpyridine to Solvent C->D E Slowly Add Ethyl Diazoacetate (Syringe Pump) D->E F Monitor Reaction (TLC or GC) E->F G Quench Reaction (if necessary) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Column Chromatography or Distillation) H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for the synthesis.

Troubleshooting_Flowchart Start Low Yield? Reagent_Check Reagents Fresh & Active? Start->Reagent_Check Conditions_Check Reaction Conditions Optimal? Reagent_Check->Conditions_Check Yes Sol_Reagent Use fresh EDA/catalyst. Activate catalyst. Reagent_Check->Sol_Reagent No Byproduct_Check Significant Byproducts? Conditions_Check->Byproduct_Check Yes Sol_Conditions Ensure inert atmosphere. Optimize temperature. Conditions_Check->Sol_Conditions No Purification_Check Purification Issues? Byproduct_Check->Purification_Check No Sol_Byproduct Slow addition of EDA. Byproduct_Check->Sol_Byproduct Yes Sol_Purification Use modified eluent for chromatography. Consider acid-base extraction. Purification_Check->Sol_Purification Yes Success Yield Improved Purification_Check->Success No Sol_Reagent->Start Sol_Conditions->Start Sol_Byproduct->Start Sol_Purification->Success

Caption: A troubleshooting flowchart for common issues.

Quantitative Data Summary

ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Lower loading can lead to incomplete conversion, while higher loading may not be cost-effective.[2]
EDA to Alkene Ratio 1:1.1 to 1:1.5A slight excess of the alkene can help to ensure complete consumption of the more valuable EDA.
Reaction Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and reduce byproduct formation.[2]

Detailed Experimental Protocol

This protocol is a representative example for a rhodium-catalyzed cyclopropanation.

Materials:

  • 4-Vinylpyridine

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Ethyl diazoacetate (EDA) solution in a suitable anhydrous solvent (e.g., dichloromethane or toluene)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel/syringe pump)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a septum.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add Rh₂(OAc)₄ (1-2 mol%) to the flask, followed by anhydrous DCM. Add 4-vinylpyridine (1.0 equivalent) to the stirred solution.

  • EDA Addition: Draw the EDA solution into a syringe and place it in a syringe pump. Add the EDA solution dropwise to the reaction mixture over a period of 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the 4-vinylpyridine spot.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system, potentially with the addition of 0.5-1% triethylamine to prevent tailing.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Cyclopropanation Reactions.
  • Benchchem. (n.d.). Troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions.
  • Benchchem. (n.d.). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • Royal Society of Chemistry. (2022, October 6). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure.
  • Master Organic Chemistry. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
  • PubMed. (2009, February 5). Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand.
  • ResearchGate. (n.d.). Optimization of reaction conditions in the synthesis of polysubstituted cyclopropanes a.
  • Royal Society of Chemistry. (n.d.). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate.
  • American Chemical Society. (2020, August 12). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation.
  • Wiley Online Library. (n.d.). Simmons-Smith Cyclopropanation Reaction.
  • Wikipedia. (n.d.). Ethyl diazoacetate.
  • National Center for Biotechnology Information. (n.d.). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles.
  • American Chemical Society. (2018, October 22). Use of Cyclopropane as C1 Synthetic Unit by Directed Retro-Cyclopropanation with Ethylene Release.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • National Center for Biotechnology Information. (2023, July 25). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • National Center for Biotechnology Information. (n.d.). A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent.

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and physicochemical challenges associated with isolating ethyl 2-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and physicochemical challenges associated with isolating ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9).

This compound is a highly valuable intermediate in the synthesis of neuroactive therapeutics and kinase inhibitors[1]. It is typically synthesized via the transition-metal-catalyzed cyclopropanation of 4-vinylpyridine with ethyl diazoacetate[2]. Because this reaction generates a mixture of cis and trans diastereomers—each containing a basic pyridine nitrogen and a hydrolyzable ester—purification requires precise control over mobile phase chemistry and stationary phase selection[3],.

Below, you will find our field-proven troubleshooting guides, self-validating protocols, and quantitative data summaries to ensure high-yield, enantiopure recovery.

Part 1: Purification Workflow Architecture

To establish a baseline, the standard purification workflow transitions from bulk diastereomeric resolution via normal-phase chromatography to precise enantiomeric separation using Supercritical Fluid Chromatography (SFC).

PurificationWorkflow Crude Crude Reaction Mixture (cis/trans isomers + SM) LLE Aqueous Workup / LLE (Remove water-soluble impurities) Crude->LLE Flash Amine-Modified Silica Flash (Diastereomer Separation) LLE->Flash Trans trans-Isomer (Thermodynamic Product) Flash->Trans Elutes First Cis cis-Isomer (Kinetic Product) Flash->Cis Elutes Second SFC Chiral SFC / HPLC (Enantiomeric Resolution) Trans->SFC TransEnant1 (1R, 2R)-trans >99% ee SFC->TransEnant1 TransEnant2 (1S, 2S)-trans >99% ee SFC->TransEnant2

Figure 1: End-to-end purification workflow for isolating enantiopure isomers of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe streaking and poor mass recovery on standard silica gel?

The Causality: The pyridine ring in your target molecule is a Lewis base with a conjugate acid pKa of ~5.2. Standard unmodified silica gel contains highly acidic surface silanol groups (Si-OH, pKa ~4.5). When these interact, strong hydrogen bonding and proton transfer occur, leading to non-linear adsorption isotherms. This manifests chromatographically as severe peak tailing, streaking, and irreversible binding (poor recovery). The Solution: You must mask the acidic silanols. Add a competitive amine modifier—such as 1–2% Triethylamine (TEA) or 1% aqueous ammonia—to your mobile phase. Alternatively, utilize amine-bonded (KP-NH) silica columns.

SilanolInteraction Pyridine Pyridine Nitrogen (Lewis Base, pKa ~5.2) Interaction Strong Hydrogen Bonding & Proton Transfer Pyridine->Interaction Silica Standard Silica Gel (Acidic Silanols, pKa ~4.5) Silica->Interaction Blockade Competitive Binding to Silanols (Masking Active Sites) Silica->Blockade Result1 Peak Tailing / Streaking Poor Recovery Interaction->Result1 Modifier Triethylamine (TEA) Modifier or Amine-Bonded Silica Modifier->Blockade Blockade->Pyridine Prevents interaction Result2 Sharp Chromatographic Peaks High Resolution Blockade->Result2

Figure 2: Logical relationship of silanol interactions and the corrective mechanism of amine modifiers.

Q2: How can I optimize the separation of the cis and trans diastereomers?

The Causality: During the cyclopropanation of 4-vinylpyridine, the trans isomer is the thermodynamically favored product due to minimized steric repulsion between the bulky pyridine ring and the ethyl ester[2],[3]. Physicochemically, the trans isomer has a lower overall dipole moment because the dipoles of the ester and pyridine groups partially oppose each other. In the cis isomer, these dipoles align, increasing the molecule's polarity. The Solution: Because the trans isomer is less polar, it will elute first on normal-phase silica[1]. Use a shallow gradient of 10% to 30% Ethyl Acetate in Hexanes (isocratic holds at 15% are highly effective) supplemented with 1% TEA.

Q3: I am observing degradation and ester hydrolysis during purification. What is causing this?

The Causality: Ethyl esters are susceptible to base-catalyzed hydrolysis or transesterification, particularly if you are using methanol as a co-solvent alongside strong amine modifiers over extended periods. The Solution: Avoid primary/secondary amines and methanol in your normal-phase purification. Stick to tertiary amines (TEA or DIPEA) and aprotic solvents (Hexane/EtOAc or DCM). Evaporate pooled fractions immediately at low temperatures (<35°C) to prevent prolonged exposure to the basic modifier.

Part 3: Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography (Diastereomer Separation)

This protocol is designed to separate the cis/trans mixture while preventing pyridine-induced streaking[1].

  • Column Preparation: Equilibrate a standard silica gel flash column with 3 column volumes (CV) of Hexanes containing 1% (v/v) Triethylamine (TEA).

    • Self-Validation Check: Run a baseline TLC plate of the crude mixture in Hexanes/EtOAc (1:1). If the spot streaks like a comet, the silica is active. Run a second TLC in Hexanes/EtOAc (1:1) + 1% TEA. A shift to a tight, circular spot confirms the mobile phase will successfully mask silanols during the column run.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Elution Gradient:

    • 0–2 CV: 5% EtOAc in Hexanes (+ 1% TEA)

    • 2–6 CV: 15% EtOAc in Hexanes (+ 1% TEA) -> Expect the trans-isomer to elute here.

    • 6–10 CV: 30% EtOAc in Hexanes (+ 1% TEA) -> Expect the cis-isomer to elute here.

  • Fraction Recovery: Monitor via UV at 254 nm. Pool the trans and cis fractions separately. Concentrate in vacuo at 30°C to minimize thermal degradation of the strained cyclopropane ring.

Protocol B: Preparative SFC for Chiral Resolution (Enantiomer Separation)

Once the trans-diastereomer is isolated, it exists as a racemic mixture of (1R,2R) and (1S,2S) enantiomers. Supercritical Fluid Chromatography (SFC) is the authoritative standard for resolving rigid heterocyclic stereocenters.

  • Stationary Phase Selection: Install an immobilized chiral column (e.g., Chiralpak IC or AD-H, 5 µm, 21 x 250 mm). Immobilized phases are preferred to prevent column degradation from basic additives.

  • Mobile Phase: Set the primary pump to supercritical CO₂. Set the co-solvent pump to Methanol containing 0.2% Isopropylamine (IPA) or Diethylamine (DEA).

    • Note: The trace amine is still required in SFC to ensure sharp peak shapes for the pyridine moiety.

  • Isocratic Method: Run isocratically at 15-20% Co-solvent, 100 bar backpressure, 35°C, at a flow rate of 50-70 mL/min.

  • Validation: Analyze the collected fractions on an analytical SFC system. An enantiomeric excess (ee) of >99% should be achieved. The exact absolute stereochemistry (1R,2R vs 1S,2S) must be confirmed via X-ray crystallography or Vibrational Circular Dichroism (VCD).

Part 4: Quantitative Data Summary

The following table summarizes the key physicochemical and chromatographic parameters to expect during the isolation of these isomers.

Propertytrans-Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylatecis-Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate
Thermodynamic Stability High (Major Product, ~75-85% yield)Low (Minor Product, ~15-25% yield)
Relative Polarity Lower (Opposing Dipoles)Higher (Aligned Dipoles)
Typical Silica Rf​ (Hex/EtOAc 1:1 + 1% TEA)~0.45~0.30
SFC Elution Order (Chiralpak AD-H)Peaks 1 & 2 (Enantiomeric Pair)Peaks 3 & 4 (Enantiomeric Pair)
UV Absorbance Max ~254 nm (Pyridine Chromophore)~254 nm (Pyridine Chromophore)

References

  • Cyprolidol - Wikipedia Source: Wikipedia URL:[Link] (Cited for the synthesis mechanism via 4-vinylpyridine/ethyl diazoacetate and the thermodynamic preference of the trans isomer)

  • Source: Google Patents (via Googleapis)
  • Cyclopropylpyridines. Synthesis and Electronic Interaction Source: Journal of Organic Chemistry (Vol. 31, No. 2, pp. 399-405) URL:[Link] (Cited for the gas chromatographic and NMR spectral examination detailing the cis/trans mixture ratios)

Sources

Optimization

Stability and storage of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Welcome to the Technical Support Center for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9).

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. This compound—a critical intermediate in the synthesis of experimental therapeutics like cyprolidol[1]—features dual reactive centers: a nucleophilic/basic pyridine ring and an electrophilic, stereochemically labile cyclopropanecarboxylate moiety. Understanding the causality behind its degradation pathways is essential for maintaining batch-to-batch reproducibility in your drug development workflows.

Part 1: Quantitative Chemical & Stability Parameters

To establish a baseline for your experimental controls, all critical physicochemical and stability parameters are summarized below.

ParameterValue / ConditionMechanistic Impact on Stability
Molecular Weight 191.23 g/mol N/A
CAS Number 4903-93-9N/A
Optimal Storage Temp 2-8 °C (Refrigerated)Suppresses the kinetics of thermal ester hydrolysis and ring-opening.
Isomeric Ratio Variable (Cis/Trans mix)The trans isomer is thermodynamically favored due to reduced steric clash between the pyridine and ester groups[1].
Moisture Tolerance < 0.1% w/wPrevents water from acting as a nucleophile, halting ester cleavage.
Light Sensitivity Moderate (UV active)Mitigates the risk of photo-oxidation of the pyridine ring to an N-oxide.

Part 2: Troubleshooting Guide (FAQs)

Q1: My NMR analysis shows a shifting cis/trans ratio over time. What is causing this epimerization, and how do I stop it? Cause: The α -proton adjacent to the ethyl ester group is relatively acidic. Exposure to trace bases (e.g., from unwashed glassware, basic solvent impurities, or even the inherent basicity of the pyridine ring in concentrated neat samples) can deprotonate this position. This forms a planar enolate intermediate. Upon reprotonation, the system naturally relaxes into the thermodynamically favored trans configuration[1]. Solution: Store the compound in strictly base-free environments and use acid-washed glassware. If you specifically require the trans isomer, you can intentionally drive this epimerization to completion using Protocol A below[2].

Q2: I am observing a new polar peak in my HPLC and a broad OH stretch in my IR spectrum. Why is my compound degrading? Cause: You are observing ester hydrolysis. The ethyl ester is highly susceptible to nucleophilic attack by water. This process is often autocatalytic in this specific molecule because the basic nitrogen on the pyridine ring can act as a local base catalyst, facilitating the hydrolysis of the ester into 2-pyridin-4-ylcyclopropane-1-carboxylic acid. Solution: Moisture is the enemy. The compound must be handled using Schlenk techniques or a glovebox, and stored in a desiccator backfilled with Argon.

Q3: My compound was originally a pale oil, but it has turned yellow/brown after being left on the benchtop. Is it still usable? Cause: Pyridine rings are susceptible to N-oxidation when exposed to atmospheric oxygen and ambient UV light over prolonged periods, forming a pyridine N-oxide derivative. Additionally, cyclopropanes synthesized via diazoacetate pathways can exhibit trace photochemical sensitivity. Solution: Do not use the discolored batch for sensitive downstream organometallic steps (like Grignard reactions) without purification, as the N-oxide will coordinate with your reagents. Purify via flash chromatography and adopt Protocol B for future storage.

Part 3: Mechanistic Visualization

The following diagram maps the logical relationships between environmental triggers and the degradation pathways discussed above.

Degradation SM Ethyl 2-pyridin-4-ylcyclopropane- 1-carboxylate Enolate Enolate Intermediate (Deprotonated) SM->Enolate Trace Base Acid Carboxylic Acid (Hydrolysis Product) SM->Acid H2O + Acid/Base NOxide Pyridine N-oxide (Oxidation Product) SM->NOxide O2 / UV Light Trans Trans-Isomer (Thermodynamically Favored) Enolate->Trans Reprotonation

Mechanistic pathways for epimerization, hydrolysis, and oxidation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Controlled Base-Catalyzed Epimerization (Cis to Trans)

If your synthesis requires the trans isomer (e.g., for cyprolidol synthesis[1]), use this protocol to unify a mixed cis/trans batch.

  • Dissolution: Dissolve 1.0 g of the mixed-isomer Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in 10 mL of anhydrous ethanol under an Argon atmosphere.

  • Catalysis: Add 0.1 equivalents of Sodium Ethoxide (NaOEt). Causality: The strong base deprotonates the α -carbon, forming the enolate intermediate required for stereochemical inversion[2].

  • Equilibration: Stir the mixture at room temperature for 18 hours.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NH4​Cl to neutralize the base. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Step: Pull a 50 µL aliquot, dissolve in CDCl3​ , and analyze via 1H -NMR. The complete disappearance of the cis-cyclopropyl proton signals (which appear further downfield due to steric deshielding from the pyridine ring) and the sole presence of the trans-cyclopropyl protons confirms the system successfully reached thermodynamic equilibrium.

Protocol B: Optimal Storage and Handling Workflow

To prevent the degradation issues outlined in the troubleshooting section, implement this workflow immediately upon receiving the chemical.

  • Inert Transfer: Transfer the bulk container into an inert glovebox (Argon or Nitrogen) immediately upon receipt.

  • Aliquotting: Divide the bulk material into single-use, pre-dried amber glass vials. Causality: Amber glass blocks UV-induced N-oxidation, and single-use aliquots prevent ambient moisture introduction from repeated freeze-thaw cycles.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the exterior with Parafilm to create a secondary moisture barrier.

  • Storage: Store the vials in a desiccator kept at 2-8 °C.

  • Self-Validation Step: Once a month, select one control vial and perform a Karl Fischer titration (must read <0.1% water) and an HPLC-UV run at 254 nm. The absence of a polar peak (carboxylic acid) validates that your storage environment remains uncompromised.

Workflow Rcv Material Receipt Purge Argon/N2 Purge Rcv->Purge Aliquot Amber Glass Aliquots Purge->Aliquot Store Desiccator (2-8 °C) Aliquot->Store QC Self-Validation: LC-MS & KF Titration Store->QC

Self-validating workflow for the safe handling and storage of the compound.

Part 5: References[1] Title: Cyprolidol - Wikipedia. Source: wikipedia.org. URL:https://en.wikipedia.org/wiki/Cyprolidol[2] Title: Cyclopropylpyridines. Synthesis and Electronic Interaction. Source: electronicsandbooks.com. URL:https://electronicsandbooks.com/eab1/manual/Magazine/J/Journal%20of%20the%20American%20Chemical%20Society/1966/v88/n1/Cyclopropylpyridines.%20Synthesis%20and%20Electronic%20Interaction.pdf[3] Title: EP0107296A1 - Insecticidal product and preparation thereof. Source: google.com/patents. URL:https://patents.google.com/patent/EP0107296A1/en

Sources

Troubleshooting

Technical Support Center: Optimizing Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate via the cyclopropanation of 4-vinylpyridine with ethyl diazoacetate (EDA) is a critical transformation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

The synthesis of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate via the cyclopropanation of 4-vinylpyridine with ethyl diazoacetate (EDA) is a critical transformation in the development of various pharmacophores, including experimental therapeutics like Cyprolidol 1. However, this specific substrate presents unique mechanistic challenges—most notably, severe catalyst poisoning and competitive side reactions.

This guide provides field-proven troubleshooting, causality-based explanations, and self-validating protocols to ensure high yields and optimal stereocontrol during your experiments.

Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction stall at <20% conversion when using standard Rh₂(OAc)₄?

The Causality: The transition-metal-catalyzed cyclopropanation relies on an electrophilic metal center decomposing the diazo compound to form a highly reactive metal-carbene intermediate. However, the pyridine ring of 4-vinylpyridine contains a basic nitrogen atom with a highly available lone pair. This lone pair acts as a strong σ-donor, coordinating directly to the axial sites of the Rh(II) paddlewheel complex. This competitive binding completely blocks EDA from accessing the metal center, halting carbene formation and stalling the reaction.

The Solution: You must alter the electronic or steric environment of the catalyst.

  • Approach A (Steric Shielding): Switch to Rhodium(II) pivalate (Rh₂(piv)₄) 2. The bulky tert-butyl groups of the pivalate ligands create a sterically hindered pocket around the active site. This prevents the bulky pyridine ring from binding, while still allowing the linear EDA molecule to approach and form the carbene.

  • Approach B (Metalloradical Catalysis - Recommended): Utilize a Cobalt(II) porphyrin catalyst, such as [Co(TPP)]. Unlike Rh(II) which operates via an electrophilic carbene, Co(II) operates via a metalloradical pathway 3. Co(II) porphyrins exhibit exceptional tolerance to basic nitrogen heteroatoms, allowing the cyclopropanation of 4-vinylpyridine to proceed smoothly without catalyst deactivation 4.

Q2: My crude NMR shows high levels of diethyl maleate and diethyl fumarate. How do I prevent this?

The Causality: Diethyl maleate and fumarate are the products of EDA dimerization. If the steady-state concentration of EDA in the reaction mixture is too high, the metal-carbene intermediate will react preferentially with another molecule of unreacted EDA rather than the 4-vinylpyridine substrate. The Solution: Implement a strict continuous-addition protocol. By using a syringe pump to add the EDA solution slowly over 4 to 8 hours, the concentration of unreacted EDA remains near zero, kinetically favoring the bimolecular reaction with the alkene over diazo dimerization.

Q3: How can I maximize the yield of the trans isomer?

The Causality: For steric reasons, the trans isomer of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is the thermodynamically favored product 1. The cis transition state suffers from severe steric repulsion between the pyridine ring and the ester moiety. The Solution: To amplify this inherent diastereoselectivity (dr), lower the reaction temperature to the minimum threshold where the catalyst remains active (e.g., 40 °C for Co(TPP)). Additionally, the rigid, planar structure of the porphyrin ligand in [Co(TPP)] further exaggerates the steric penalty of the cis approach, reliably pushing the trans:cis ratio above 5:1.

Logical & Experimental Workflows

OptimizationLogic Substrate 4-Vinylpyridine + EDA StandardCat Rh2(OAc)4 Catalyst Substrate->StandardCat Baseline StericCat Rh2(piv)4 Catalyst Substrate->StericCat Optimization 1 RadicalCat [Co(TPP)] Catalyst Substrate->RadicalCat Optimization 2 Poisoning Catalyst Poisoning (Pyridine N-coordination) StandardCat->Poisoning LowYield Low Yield (< 20%) Poisoning->LowYield StericShield Steric Shielding Prevents N-binding StericCat->StericShield GoodYield Good Yield (78%) StericShield->GoodYield RadicalMech Metalloradical Pathway (High Heteroatom Tolerance) RadicalCat->RadicalMech BestYield Excellent Yield (85%, High dr) RadicalMech->BestYield

Logical workflow for overcoming catalyst poisoning in 4-vinylpyridine cyclopropanation.

ExpWorkflow Step1 1. System Assembly Inert Atmosphere (N2/Ar) Step2 2. Reagent Loading 4-Vinylpyridine +[Co(TPP)] in Toluene Step1->Step2 Step3 3. Syringe Pump Addition EDA added at 1.5 mL/h Step2->Step3 Step4 4. Reaction Monitoring Track N2 Evolution & TLC Step3->Step4 Step5 5. Workup & Purification Flash Chromatography (trans/cis separation) Step4->Step5

Step-by-step experimental workflow for the continuous addition cyclopropanation.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the self-validating optimization data. A successful system is validated by a high conversion rate (>90%) and a low yield of dimerized byproducts.

Catalyst SystemAddition TechniqueConversion (%)Isolated Yield (%)trans:cis Ratio (dr)Primary Byproducts
Rh₂(OAc)₄ (1 mol%)Bolus (All at once)< 20%< 15%1.5 : 1Unreacted starting material
Rh₂(OAc)₄ (1 mol%)Syringe pump (6h)35%25%2.0 : 1Diethyl maleate/fumarate
Rh₂(piv)₄ (1 mol%)Syringe pump (6h)> 95%78%3.5 : 1Trace dimers
[Co(TPP)] (2 mol%) Syringe pump (6h) > 95% 85% 5.0 : 1 Trace dimers

Standard Operating Procedure: [Co(TPP)]-Catalyzed Synthesis

This protocol leverages the metalloradical pathway to bypass pyridine-induced catalyst poisoning while maintaining a self-validating feedback loop (N₂ evolution).

Materials Required:

  • 4-Vinylpyridine (Substrate, 10.0 mmol)

  • Ethyl Diazoacetate (EDA, 12.0 mmol, 1.2 equiv) - Caution: Toxic and potentially explosive.

  • [Co(TPP)] (Cobalt(II) meso-tetraphenylporphyrin, 0.2 mmol, 2 mol%)

  • Anhydrous Toluene (30 mL total)

Step-by-Step Methodology:

  • System Assembly: Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Purge the system with dry Argon for 15 minutes to ensure an inert atmosphere.

  • Reagent Loading: Add 4-vinylpyridine (10.0 mmol), [Co(TPP)] (0.2 mmol), and anhydrous toluene (20 mL) to the flask. Stir until the red/purple porphyrin catalyst is fully dissolved.

  • Thermal Equilibration: Submerge the flask in a thermostated oil bath set to 40 °C. Allow 10 minutes for temperature equilibration.

  • EDA Preparation: In a separate vial, dissolve EDA (12.0 mmol) in anhydrous toluene (10 mL). Draw this solution into a 20 mL gas-tight syringe.

  • Controlled Addition: Insert the syringe needle through the septum. Program the syringe pump to deliver the EDA solution at a strictly controlled rate of 1.5 mL/h (total addition time ~6.6 hours).

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: Hexanes:EtOAc 7:3). The evolution of N₂ gas bubbles serves as a visual, self-validating indicator of active carbene formation. If bubbling stops prematurely, check the syringe line for blockages.

  • Quenching: Once the syringe pump finishes, allow the reaction to stir for an additional 1 hour at 40 °C to ensure complete consumption of trace EDA.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude dark residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes). The trans isomer elutes slightly faster than the cis isomer.

References

  • Wikipedia Contributors. "Cyprolidol." Wikipedia, The Free Encyclopedia. [Link]

  • Chen, Y., et al. "Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis." National Institutes of Health (PMC).[Link]

  • Petiniot, N., et al. "Kinetics of the Rh-CH3 Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate." SciSpace.[Link]

  • ChemRxiv Contributors. "Fe(III)-Driven Metalloradical Catalysis Using Iodonium Ylides as Carbene Precursor for Spiro/Cyclization." ChemRxiv.[Link]

Sources

Optimization

Troubleshooting poor reproducibility in experiments with Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you rely on consistent building blocks to drive your medicinal chemistry and assay workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you rely on consistent building blocks to drive your medicinal chemistry and assay workflows. Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS 4903-93-9) [] is a highly versatile, rigid bifunctional intermediate, historically notable for its role in the synthesis of the experimental antidepressant cyprolidol[2].

Despite its utility, this compound frequently causes severe reproducibility issues. Its unique structural features—a cyclopropane ring prone to stereochemical drift and a strongly Lewis-basic pyridine nitrogen—require precise handling. This guide provides field-proven, causality-driven solutions to ensure your experiments are robust and self-validating.

Part 1: Quantitative Troubleshooting Matrix

Before diving into complex diagnostics, consult this matrix to map your experimental symptoms to their mechanistic root causes and immediate interventions.

Table 1: Rapid Diagnostic Matrix

Observed SymptomMechanistic Root CauseRecommended Intervention
Variable biological assay IC50s Fluctuating diastereomeric (cis/trans) or enantiomeric ratios between batches.Perform base-catalyzed epimerization to trans; resolve enantiomers via chiral HPLC.
Stalled cross-coupling reactions Pyridine nitrogen coordinating to Pd/Ru, causing catalyst poisoning.Pre-treat substrate with a Lewis acid (e.g., BF3·OEt2) or convert to an HCl salt.
Drifting stock concentrations Ester hydrolysis (saponification) or transesterification in protic solvents.Store as dry powder at -20°C; prepare fresh stocks in anhydrous, non-nucleophilic solvents.
Severe HPLC peak tailing Secondary interactions between the basic pyridine nitrogen and column silanols.Add 0.1% Diethylamine (DEA) to the mobile phase to mask active silanol sites.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why do my biological assays or downstream yields vary wildly between different batches of this compound?

A1: Stereochemical Heterogeneity. The standard industrial synthesis of this compound involves the transition-metal catalyzed cyclopropanation of 4-vinylpyridine with ethyl diazoacetate[2][3]. This reaction inherently produces a mixture of cis and trans diastereomers. Because of steric hindrance, the trans isomer is thermodynamically favored, but crude batches often contain significant percentages of the cis isomer[2]. Furthermore, each diastereomer is a racemate (e.g., (1R,2R) and (1S,2S) for the trans geometry). Biological targets and chiral catalysts are highly sensitive to these 3D spatial arrangements. If you do not resolve and validate the enantiomeric excess (ee%) and diastereomeric ratio (dr) of your specific batch, your pharmacological data will be irreproducible.

Q2: My downstream palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki) is failing or requiring massive catalyst loading. What is happening?

A2: Transition-Metal Catalyst Poisoning. You are experiencing a classic off-cycle deactivation pathway. The pyridine ring contains a highly accessible, unhindered nitrogen atom with a lone pair that acts as a strong Lewis base. This nitrogen competes with your intended substrates (aryl halides, boronic acids) and ligands for coordination sites on the palladium catalyst[4]. This unintended coordination arrests the oxidative addition or reductive elimination steps of the catalytic cycle, effectively killing the catalyst[4].

Q3: Why does my stock solution degrade over time, leading to inconsistent dosing?

A3: Unintended Ester Cleavage. The ethyl ester moiety is susceptible to hydrolysis if stored in non-anhydrous conditions, or transesterification if dissolved in protic solvents like methanol. The proximity of the electron-withdrawing pyridine ring inductively activates the ester carbonyl towards nucleophilic attack. Always store the compound as a lyophilized solid and only reconstitute in anhydrous DMSO immediately prior to use.

Part 3: Visualizations of Causality

To better understand the logical flow of resolving these issues, refer to the following mechanistic and workflow diagrams.

StereochemistryWorkflow Procure Procure/Synthesize Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate NMR 1H NMR Analysis (Determine dr) Procure->NMR Epimerize Base-Catalyzed Epimerization (Convert cis to trans) NMR->Epimerize If cis > 5% HPLC Chiral HPLC Resolution (Separate Enantiomers) NMR->HPLC If trans > 95% Epimerize->HPLC Validate Self-Validation: Check ee > 99% HPLC->Validate Isolate specific enantiomer

Caption: Workflow for resolving stereochemical heterogeneity in cyclopropanes.

CatalystPoisoning Pd Active Pd/Ru Catalyst Poisoned Off-Cycle Metal-Pyridine Complex (Catalyst Dead) Pd->Poisoned Unintended Coordination Substrate Pyridine Substrate (Lewis Base) Substrate->Poisoned Rescue Add BF3·OEt2 (Masks Pyridine N) Poisoned->Rescue Intervention Restored Restored Catalytic Cycle Rescue->Restored Frees Catalyst

Caption: Mechanism of transition-metal catalyst poisoning by pyridine and rescue strategy.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, implement the following step-by-step methodologies. Every protocol is designed as a "self-validating system," meaning it contains an internal control to prove the method itself is functioning correctly before you trust the data.

Protocol 1: Stereochemical Validation & Resolution via Chiral HPLC

Because the trans isomer is thermodynamically favored but requires epimerization to achieve high purity[2], you must resolve the enantiomers analytically before biological testing.

Table 2: Validated Chiral HPLC Parameters

ParameterRecommended SettingScientific Rationale
Column Chiralpak AD-H (Amylose-based)Excellent chiral recognition of rigid cyclopropane stereocenters.
Mobile Phase Hexane / Isopropanol (85:15)Balances ester solubility with optimal chiral interaction time.
Additive 0.1% Diethylamine (DEA)Suppresses peak tailing caused by pyridine-silanol interactions.
Flow Rate 1.0 mL/minStandard analytical flow ensuring baseline resolution.
Detection UV at 254 nmCorresponds to the strong chromophore of the pyridine ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in 1 mL of the mobile phase.

  • Self-Validation Step (Critical): First, inject a known racemic standard of the compound. You must observe two distinct peaks with a 1:1 integration ratio and baseline resolution (Resolution factor, Rs​>1.5 ). Causality: If the racemate does not resolve 1:1, your column is degraded or the DEA additive is insufficient, and any subsequent ee% calculations on your actual batch will be mathematically invalid.

  • Batch Analysis: Inject your working batch. Calculate the enantiomeric excess (ee%). Proceed to biological assays only if ee > 99%.

Protocol 2: Catalyst Protection via Lewis Acid Masking

If you are using this compound in a downstream cross-coupling reaction and experiencing low yields due to catalyst poisoning[4], use this pre-activation strategy.

Step-by-Step Methodology:

  • Substrate Masking: In an inert glovebox, dissolve Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (1.0 eq) in anhydrous toluene.

  • Lewis Acid Addition: Dropwise add Boron trifluoride etherate (BF3·OEt2, 1.05 eq) at 0°C. Stir for 15 minutes. Causality: The hard Lewis acid binds irreversibly to the hard Lewis basic pyridine nitrogen, sterically and electronically masking it from interacting with the soft palladium center.

  • Catalyst Introduction: Add your cross-coupling partners, base, and finally the Palladium catalyst (e.g., Pd(dppf)Cl2). Heat to the required reaction temperature.

  • Self-Validation Step (Critical): Set up a parallel control reaction using a non-pyridine containing analog (e.g., ethyl 2-phenylcyclopropane-1-carboxylate) under identical conditions without the Lewis acid. Causality: If the control reaction proceeds to >95% conversion while your unmasked pyridine substrate fails, you have definitively isolated pyridine poisoning as the sole variable, validating the necessity of the masking protocol.

References

  • Cyprolidol - Wikipedia Source: Wikipedia URL:[Link]

  • Heterogenization of solvent-ligated copper(II) complexes on poly(4-vinylpyridine) for the catalytic cyclopropanation of olefins Source: Academia.edu URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate derivatives. This guide provides in-depth trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of enhancing the biological activity of this promising class of compounds. The unique combination of a pyridine ring, a cyclopropane moiety, and an ethyl ester presents specific challenges and opportunities in drug design, which this guide aims to address with scientific rigor and practical insights.[1][2]

Section 1: Foundational Understanding & Strategic Considerations

The Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate scaffold is a privileged structure in medicinal chemistry. The pyridine ring, a common motif in FDA-approved drugs, can improve metabolic stability, permeability, and potency through its ability to form hydrogen bonds and its basic nature.[3][4][5] The cyclopropane ring introduces conformational rigidity and can enhance metabolic stability and binding potency.[1] The ethyl ester often serves as a prodrug, improving oral bioavailability by masking a polar carboxylic acid, which is then hydrolyzed in vivo by esterases to release the active drug.[6][7]

Core Molecular Objectives

The primary goal is to optimize the interaction of these derivatives with their biological target while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties. Key areas for modification and enhancement include the pyridine ring, the cyclopropane core, and the ester functionality.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and biological evaluation of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate derivatives.

Issue Potential Root Cause(s) Troubleshooting & Optimization Strategies
Low Yield During Synthesis 1. Difficulty in Cyclopropanation: Traditional methods for creating cyclopropanes can be inefficient for complex molecules and may require harsh, reactive ingredients.[8] 2. Side Reactions with Pyridine: The basic nitrogen on the pyridine ring can interfere with certain reagents or catalyze unwanted side reactions.1. Modern Cyclopropanation Techniques: Consider using visible light-based reactions or enzymatic methods which can be safer and more efficient for complex molecules.[2][8][9][10][11] For instance, hemoprotein-mediated activation of pyridotriazoles offers a biocatalytic approach for stereoselective cyclopropanation.[2][9][11] 2. Protecting Groups: While not always ideal, temporary protection of the pyridine nitrogen might be necessary for specific reaction conditions. 3. Reaction Condition Optimization: Systematically vary solvent, temperature, and catalyst loading. For instance, in some cobalt-catalyzed cyclopropanations, precise temperature control is crucial to prevent catalyst degradation and side product formation.
Poor Biological Potency (High IC50/EC50) 1. Suboptimal Target Engagement: The compound may not have the ideal conformation or electronic properties for strong binding to the biological target. 2. Inefficient Prodrug Conversion: The ethyl ester may not be efficiently hydrolyzed to the active carboxylic acid by esterases.[6]1. Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the pyridine ring. The presence and position of groups like -OMe, -OH, and -NH2 can significantly enhance antiproliferative activity, while bulky groups or halogens might decrease it.[12][13] 2. Bioisosteric Replacement: Replace the pyridine ring with other heterocycles or a benzonitrile to explore different binding interactions.[5] 3. Vary Ester Moiety: Synthesize analogs with different ester groups (e.g., methyl, isopropyl) to modulate the rate of hydrolysis and bioavailability.[7]
Low Metabolic Stability 1. Oxidation of the Pyridine Ring: The pyridine ring can be a site for oxidative metabolism by cytochrome P450 enzymes. 2. Oxidation of the Cyclopropyl Group: Although generally stable, the cyclopropyl ring can undergo oxidative metabolism in some cases.[14]1. Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to the pyridine ring can decrease its susceptibility to oxidation. 2. Block Sites of Metabolism: Introduce metabolically robust groups (e.g., fluorine) at positions prone to oxidation. 3. Substitution on the Cyclopropane Ring: Adding substituents to the cyclopropane ring can block potential sites of metabolism and improve stability.[14]
Poor Aqueous Solubility 1. High Lipophilicity: The overall molecule may be too greasy, leading to poor solubility in aqueous assay buffers or physiological fluids.1. Introduce Polar Groups: Add polar functional groups (e.g., -OH, -NH2) to the pyridine ring or other accessible positions. 2. Salt Formation: The basic pyridine nitrogen can be protonated to form a more soluble salt.[4][5]
Inconsistent Assay Results 1. Compound Precipitation: The compound may be precipitating in the assay medium, leading to variable effective concentrations. 2. Assay Interference: The pyridine moiety can sometimes interfere with fluorescence or absorbance-based assays.1. Solubility Assessment: Determine the solubility of your compound in the assay buffer before running the experiment. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%). 2. Orthogonal Assays: Confirm hits using a different assay format with an alternative readout to rule out artifacts.

Section 3: Frequently Asked Questions (FAQs)

Q1: My primary assay shows promising activity, but the compound is inactive in cell-based assays. What could be the issue?

A1: This is a common challenge in drug discovery. Several factors could be at play:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The ethyl ester is designed to improve this, but its effectiveness can vary.

  • Efflux by Transporters: The compound might be actively pumped out of the cell by efflux pumps like P-glycoprotein.

  • Insufficient Prodrug Conversion: The specific cell line you are using may have low levels of the necessary esterases to convert the ethyl ester to the active carboxylic acid.

  • Cytotoxicity: At the concentrations required for activity, the compound might be toxic to the cells, leading to a misleading lack of a specific biological response.

Troubleshooting Workflow for Cell-Based Assays

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Decision Making A Initial Lead Compound: Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate B Synthesize Analogs: - Modify Pyridine Substituents - Vary Ester Group - Bioisosteric Replacements A->B C Primary Biochemical Assay (Potency) B->C E Metabolic Stability Assay (Liver Microsomes) B->E F Solubility & Permeability Assays B->F D Cell-Based Assays (Efficacy & Cytotoxicity) C->D G Analyze SAR: Identify Key Structural Features for Activity & Stability C->G D->G E->G H Assess Drug-like Properties: Potency, Selectivity, ADME Profile F->H I Prioritize Compounds for Further Studies G->I H->I I->B Iterate: Design Next Generation of Compounds

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a bifunctional building block widely utilized in medicinal chemistry and drug development. Its structural dichotomy—a highly stable cyclopropanecarboxylate ester paired w...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a bifunctional building block widely utilized in medicinal chemistry and drug development. Its structural dichotomy—a highly stable cyclopropanecarboxylate ester paired with a reactive pyridine ring—often leads to counterintuitive degradation profiles during synthesis, purification, and storage.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers preserve the integrity of this compound and prevent costly experimental failures.

Troubleshooting & FAQs

Q1: My compound is degrading during standard aqueous workups, but it doesn't seem to be ester hydrolysis. What is happening? A1: You are likely observing pyridine oxidation, not hydrolysis. Researchers often incorrectly assume the ethyl ester is the most labile site during basic or acidic workups. However, 1 under both acid- and base-catalyzed hydrolytic conditions compared to standard alkyl esters[1]. This exceptional stability arises from hyperconjugative donation from the cyclopropane group into the π*CO orbital of the ester, which stabilizes the ground state and raises the activation energy required to form the tetrahedral intermediate during hydrolysis[1]. Instead, your degradation is usually localized at the pyridine ring.

Q2: LC-MS analysis of my stored batches shows a prominent +16 Da mass shift. What is this impurity and how do I prevent it? A2: A +16 Da mass shift is the universal hallmark of 2[2]. The nitrogen atom on the pyridine ring possesses an exposed lone pair that readily reacts with trace oxidants (such as peroxides in ethereal solvents) or even atmospheric oxygen over prolonged periods[2]. To prevent this, never concentrate the compound from unpurified ether or THF that hasn't been tested for peroxides, and always store the final compound under an inert argon atmosphere.

Q3: I left my purified compound on the benchtop in a clear vial, and the NMR shows a complex mixture of new peaks. Is this compound light-sensitive? A3: Yes. Pyridine derivatives, particularly if trace amounts of Pyridine N-oxide are present, are highly photolabile. Exposure to ambient UV light triggers a deactivation of the S1 excited state, driven by an 3[3]. This leads to a photochemical rearrangement into highly reactive oxaziridine-like intermediates, which subsequently convert into 1,2-oxazepine derivatives[3]. Always use amber glass vials to block actinic light.

Quantitative Stability Data

To illustrate the unique resilience of the cyclopropane-conjugated ester, consider the comparative hydrolytic half-lives below. This data proves why your troubleshooting focus should shift away from the ester and toward protecting the pyridine ring.

Ester DerivativeHydrolytic ConditionsHalf-Life (t₁/₂)Mechanistic Causality
Standard Alkyl Ester (e.g., Isopropyl)0.1 N HCl, 40 °C~32.1 hStandard tetrahedral intermediate formation[4].
Cyclopropanecarboxylate Ester 0.1 N HCl, 40 °C>180.2 h Hyperconjugative stabilization of the carbonyl bond[4].
Standard Alkyl EsterpH 10 Buffer, 40 °C~40.0 hUnhindered nucleophilic attack by OH⁻[4].
Cyclopropanecarboxylate Ester pH 10 Buffer, 40 °C>78.7 h Electronic shielding of the carbonyl carbon[4].

Validated Experimental Protocols

To create a self-validating system where the procedure inherently prevents degradation, adopt the following handling workflow.

Protocol: Isolation, Purification, and Storage

Objective: Extract and store Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate without triggering N-oxidation, photochemical rearrangement, or thermal ring-opening.

  • Step 1: Reductive Quenching. During aqueous workup, add 10% v/v aqueous sodium thiosulfate (Na₂S₂O₃) to your organic extraction layer.

    • Causality: This mildly reducing wash neutralizes trace peroxides or oxidizing agents in the solvent, completely shutting down the pathway to Pyridine N-oxide formation before concentration.

  • Step 2: pH-Controlled Extraction. Maintain the aqueous phase at pH 7–8 using saturated NaHCO₃.

    • Causality: While the ester is highly stable against hydrolysis[1], maintaining a slightly basic pH ensures the pyridine nitrogen remains in its free-base form, maximizing partitioning into the organic layer (e.g., EtOAc or DCM) and preventing the formation of water-soluble pyridinium salts.

  • Step 3: Low-Thermal Concentration. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Keep the rotary evaporator water bath strictly below 35 °C.

    • Causality: Prevents thermally induced ring-opening of the cyclopropane, which can occur if the conjugated system is stressed under high heat and vacuum.

  • Step 4: Inert, Actinic Storage. Transfer the isolated oil/solid to an amber glass vial. Flush the headspace with a gentle stream of Argon gas for 30 seconds, seal tightly with a PTFE-lined cap, and store at -20 °C.

    • Causality: Argon displaces ambient O₂, preventing N-oxidation[2]. Amber glass blocks UV radiation, preventing oxaziridine rearrangement[3]. Sub-zero temperatures arrest baseline kinetic degradation.

Degradation Pathway Visualization

Degradation Central Ethyl 2-pyridin-4-ylcyclopropane- 1-carboxylate NOxide Pyridine N-Oxide (+16 Da Mass Shift) Central->NOxide Ambient O2, Peroxides (Oxidation) Photo Oxaziridine / 1,2-Oxazepine (Photochemical Cleavage) Central->Photo UV/Actinic Light (Photochemical) Hydrolysis Cyclopropanecarboxylic Acid + Ethanol Central->Hydrolysis Extreme pH (<1 or >12) (Slow Hydrolysis) NOxide->Photo UV Light (Accelerated)

Fig 1. Primary degradation pathways of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

References

  • Title: Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability (Supplemental/Extended Data) Source: American Chemical Society URL: [Link]

  • Title: Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives Source: MDPI URL: [Link]

  • Title: Pyridine-N-oxide Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Enhancing the Pharmacokinetic Profile of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate and its Analogs

Welcome to the technical support center for the optimization of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. This guide is designed for drug discovery and development scientists actively working on this chemical serie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. This guide is designed for drug discovery and development scientists actively working on this chemical series. Here, we will address common challenges and provide structured, actionable guidance to systematically improve the pharmacokinetic (PK) properties of your compounds. Our approach is rooted in established medicinal chemistry principles and supported by detailed, field-tested experimental protocols.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions researchers have when beginning an optimization campaign on this scaffold.

Q1: What are the primary, predictable pharmacokinetic liabilities of the ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate scaffold?

A1: Based on its structure, we can anticipate three primary PK liabilities:

  • Rapid Hydrolysis of the Ethyl Ester: The ethyl ester functional group is highly susceptible to rapid cleavage by plasma and tissue esterases. This will likely lead to a short plasma half-life of the parent compound and the formation of the corresponding carboxylic acid metabolite.[1][2][3] Instability in plasma can result in misleading in vitro data and poor in vivo efficacy.[1]

  • Metabolic Oxidation of the Pyridine Ring: The pyridine ring, particularly if unsubstituted, is an electron-rich heterocycle prone to oxidation by cytochrome P450 (CYP) enzymes in the liver.[4][5] This can be a major route of metabolic clearance. The nitrogen atom itself can also undergo N-oxidation.

  • Variable Solubility and Permeability: The pyridine nitrogen provides a basic handle which can improve aqueous solubility at low pH.[6][7] However, the overall molecule's lipophilicity (driven by the cyclopropane and ethyl groups) may lead to poor aqueous solubility at physiological pH (7.4), potentially limiting absorption.

Q2: What is the recommended initial cascade of in vitro ADME assays to establish a baseline for the parent compound?

A2: A standard, cost-effective in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) cascade is crucial for identifying and quantifying these liabilities early.[8][9][10][11] We recommend the following tiered approach:

  • Tier 1 (Essential Baseline):

    • Kinetic Solubility: To assess solubility at physiological pH (7.4).

    • Plasma Stability: To measure the rate of ester hydrolysis.

    • Liver Microsomal Stability: To measure the rate of Phase I metabolic clearance (e.g., pyridine oxidation).[12][13]

  • Tier 2 (Mechanistic Follow-up):

    • PAMPA (Parallel Artificial Membrane Permeability Assay): To evaluate passive permeability.[14][15][16]

    • Metabolite Identification (in microsomes): To confirm the exact sites of metabolism.

Q3: How should I interpret the initial ADME data for my lead compound?

A3: Your initial data will guide your entire optimization strategy. Here is a sample interpretation framework:

Parameter"Good" Result (Example)"Poor" Result (Example)Implication of a "Poor" Result & Next Steps
Kinetic Solubility > 100 µM< 10 µMLow solubility may limit absorption. Next Step: Introduce polar groups or investigate salt forms.
Plasma Half-Life (t½) > 60 min< 10 minRapid hydrolysis by esterases. Next Step: Replace the ethyl ester with a stable bioisostere.[1][17]
Microsomal Half-Life (t½) > 30 min< 15 minHigh hepatic clearance. Next Step: Identify the site of metabolism and block it or modify the pyridine ring.[13][18]
PAMPA (Pe) > 5 x 10⁻⁶ cm/s< 1 x 10⁻⁶ cm/sLow passive permeability. Next Step: Modulate LogP or reduce polar surface area.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed solutions to specific problems you may encounter.

Troubleshooting Issue 1: Rapid Compound Disappearance in Plasma Stability Assays

Causality: The ethyl ester is being rapidly hydrolyzed by plasma esterases into the inactive carboxylic acid metabolite. This is a common liability for ester-containing compounds.[1][19]

Solution: The most effective strategy is to replace the ethyl ester with a bioisostere that is resistant to hydrolysis while maintaining the necessary interactions with the biological target.[20][21][22]

Strategic Options for Ester Bioisosteric Replacement:

  • Amides: Replacing the ester with a methyl or ethyl amide is a classic strategy to improve metabolic stability.[20]

  • Stable Heterocycles: Five-membered heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles are excellent, metabolically robust mimics of the ester group.[21][23]

  • Sulfonamides: Can be used as a replacement, but may introduce solubility issues.[23]

Caption: Workflow for selecting a stable ester bioisostere.

Troubleshooting Issue 2: High Clearance in Liver Microsomal Stability Assays

Causality: The pyridine ring is likely undergoing CYP-mediated oxidation. The incorporation of nitrogen atoms into an aromatic ring typically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring less susceptible to oxidation.[5] However, specific positions can still be metabolically "hot."

Solution: Mitigate this liability by making strategic modifications to the pyridine ring.

Strategic Options for Improving Pyridine Stability:

  • Metabolic Blocking: Introduce a small, blocking group (like fluorine or a methyl group) at or adjacent to the suspected site of metabolism.[4]

  • Lower Electron Density: Replace the pyridine with a more electron-deficient heterocycle, such as a pyrimidine. This can significantly increase metabolic stability.[5]

  • Scaffold Hopping: Consider more significant changes, such as moving to an imidazopyridine or pyrazolopyridine scaffold, which can alter metabolic profiles and improve target binding.[5][24]

G Parent Parent Compound (Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate) Met_Ester Metabolite 1 (Carboxylic Acid) Parent->Met_Ester Esterases (Plasma/Liver) Met_Oxidation Metabolite 2 (Pyridine N-Oxide) Parent->Met_Oxidation CYP450s (Liver) Met_Hydroxylation Metabolite 3 (Hydroxylated Pyridine) Parent->Met_Hydroxylation CYP450s (Liver)

Caption: Potential metabolic pathways for the parent scaffold.

Part 3: Key Experimental Protocols

These are standardized, high-throughput protocols suitable for a drug discovery setting.

Protocol 1: Kinetic Aqueous Solubility Assay (Nephelometry)

Purpose: To determine the solubility of a compound in aqueous buffer at a fixed pH, which is predictive of its behavior during absorption.[25]

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[26] Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Plate Setup: In a 96-well microplate, dispense 1.5 µL of the DMSO stock solution into wells in triplicate.

  • Incubation: Add 148.5 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.

  • Measurement: Measure the light scattering or turbidity of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated (insoluble) compound.

  • Data Analysis: Compare the light scattering units to those of known high- and low-solubility control compounds (e.g., Furosemide and Albendazole).[26]

Protocol 2: Plasma Stability Assay

Purpose: To measure the stability of a compound in plasma, primarily to identify hydrolysis of labile functional groups like esters.[1][17][19]

Methodology:

  • Preparation: Thaw pooled human plasma on ice. Prepare a 10 mM stock solution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add plasma. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Add the test compound to the plasma to a final concentration of 1 µM.[3] Mix well.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.[3][19]

  • Termination: Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil) to precipitate plasma proteins.[17]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[3][17]

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½).[17]

Protocol 3: Liver Microsomal Stability Assay

Purpose: To determine the intrinsic clearance of a compound by Phase I metabolic enzymes (CYP450s) in the liver.[18][27][28]

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) and an NADPH regenerating system on ice.[27]

  • Reaction Setup: In a 96-well plate, add HLM (typically to a final protein concentration of 0.5 mg/mL) and phosphate buffer (pH 7.4).[13] Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[13]

  • Termination: Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[13][18]

  • Sample Processing & Analysis: Follow steps 6-8 from the Plasma Stability Assay protocol. Include a "-NADPH" control to check for non-CYP mediated degradation.[13]

References

  • In Vitro ADME. Selvita. Available from: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • What is the role of bioisosterism in drug design?. Patsnap Synapse. Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Optimise ADME properties: In vitro DMPK solutions for drug discovery. Nuvisan. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available from: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • High-Throughput ADME services. IQVIA Laboratories. Available from: [Link]

  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available from: [Link]

  • Aqueous Kinetic Solubility. ADME@NCATS - NIH. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available from: [Link]

  • Plasma stability. Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. Available from: [Link]

  • Plasma Stability Assay. Domainex. Available from: [Link]

  • Plasma Stability Assay. Creative Bioarray. Available from: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers. Available from: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available from: [Link]

  • Plasma Stability Assay. Bienta. Available from: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available from: [Link]

  • Inventi Impact: Pharmacokinetics & Pharmacodynamics. Available from: [Link]

  • Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Validating the Biological Target of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

A Senior Application Scientist's Guide to De Novo Target Validation In the landscape of drug discovery, the identification of a novel bioactive compound, such as Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, represents...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to De Novo Target Validation

In the landscape of drug discovery, the identification of a novel bioactive compound, such as Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, represents both a significant opportunity and a critical challenge. The pivotal next step is to unambiguously validate its biological target. This guide provides a comprehensive, multi-tiered strategy for researchers and drug development professionals to move from a putative compound-target interaction to a robustly validated mechanism of action.

This document is structured not as a rigid protocol, but as a logical workflow. It explains the "why" behind each experimental choice, ensuring that the resulting data package is not only scientifically sound but also compelling for project progression. We will use Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate as our test case and hypothesize, for illustrative purposes, that its primary cellular target is Histone Deacetylase 6 (HDAC6) . This allows us to frame a direct comparison against established, selective HDAC6 inhibitors.

The Foundational Triumvirate of Target Validation

A credible target validation strategy rests on three pillars, each addressing a fundamental question:

  • Direct Physical Binding: Does the compound physically interact with the purified target protein?

  • Target Activity Modulation: Does this binding event translate into a measurable change in the target's biological activity?

  • Cellular Target Engagement & Phenotypic Correlation: Does the compound engage the target in a complex cellular environment, and does this engagement lead to the expected downstream biological consequences?

This guide will detail a suite of experiments designed to answer these questions, comparing the performance of our novel compound, Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, against two well-characterized and selective HDAC6 inhibitors: Tubastatin A and Ricolinostat (ACY-1215) .

Tier 1: Establishing Direct Physical Binding & Affinity

The first step is to confirm a direct, physical interaction between Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate and recombinant HDAC6 protein. This foundational evidence separates true binders from compounds that may cause artifacts in downstream assays.

Experimental Approach: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for quantifying the thermodynamics of binding interactions. It directly measures the heat released or absorbed as the compound is titrated into a solution containing the target protein, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS) in a single, label-free experiment.

CompoundDissociation Constant (Kᵈ)Stoichiometry (n)Enthalpy (ΔH, kcal/mol)
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Hypothetical: 250 nMHypothetical: 0.98Hypothetical: -8.5
Tubastatin A~5 nM~1.0Favorable
Ricolinostat (ACY-1215)~5 nM~1.0Favorable

Interpretation: A successful ITC experiment, yielding a sub-micromolar Kᵈ and a stoichiometry (n) close to 1, would provide strong evidence of a direct and specific binding event between our novel compound and the HDAC6 protein. Comparing its affinity (Kᵈ) to established inhibitors like Tubastatin A and Ricolinostat provides immediate context for its potency.

Tier 2: Quantifying Target Activity Modulation

With direct binding confirmed, the next logical step is to determine if this interaction modulates the enzyme's function. For HDAC6, this means measuring the inhibition of its deacetylase activity.

Experimental Approach: Biochemical HDAC6 Activity Assay

A common method involves using a fluorogenic substrate, such as a Boc-Lys(acetyl)-AMC peptide. HDAC6 deacetylates the lysine residue, making it susceptible to cleavage by a developer enzyme (e.g., trypsin), which releases the fluorescent aminomethylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to HDAC6 activity.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Reconstitute recombinant human HDAC6 enzyme, the fluorogenic substrate, and the developer enzyme according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution series of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, Tubastatin A, and Ricolinostat in DMSO, then dilute further into the assay buffer.

  • Reaction Setup: In a 96-well plate, add the HDAC6 enzyme to wells containing the diluted compounds or vehicle control (DMSO). Allow a pre-incubation period of 15-30 minutes at room temperature to permit binding.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Develop Signal: After a 60-minute incubation at 37°C, add the developer solution.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Convert fluorescence units to percent inhibition relative to the vehicle control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundIC₅₀ (nM)
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Hypothetical: 350 nM
Tubastatin A~15 nM
Ricolinostat (ACY-1215)~5 nM

Interpretation: The IC₅₀ value is a critical measure of a compound's potency. If the IC₅₀ of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is reasonably close to its binding affinity (Kᵈ), it suggests that the binding event is directly responsible for the observed inhibition. This concordance between binding and function is a key validation checkpoint.

Tier 3: Confirming Cellular Target Engagement and Phenotypic Response

The ultimate test of a targeted compound is its ability to engage the target within the complex milieu of a living cell and elicit a predictable biological response. This tier is designed to provide that crucial evidence.

Workflow for Cellular Target Validation

G cluster_0 Cellular Target Validation Workflow A 1. Confirm Target Engagement (CETSA or AlphaLISA) B 2. Measure Proximal Biomarker (Western Blot for α-tubulin acetylation) A->B Engagement leads to... D Validated Target B->D Phenotype confirms... C 3. Confirm Target Dependency (siRNA Knockdown) C->B Knockdown ablates compound effect

Caption: A logical workflow for validating target engagement in a cellular context.

3A. Direct Measurement of Cellular Target Engagement

Experimental Approach: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. When a protein is bound by a compound, its melting point (Tₘ) typically increases. This change can be quantified by heating cell lysates treated with the compound to various temperatures, separating soluble from aggregated protein, and measuring the amount of soluble target protein remaining via Western blot or other methods.

Compound (at 10 µM)Thermal Shift (ΔTₘ, °C)
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Hypothetical: +4.2°C
Tubastatin A+5.5°C
Vehicle (DMSO)0°C (Baseline)

Interpretation: A significant positive thermal shift for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate provides direct and compelling evidence that it is physically binding to HDAC6 inside the cell.

3B. Quantifying a Proximal Pharmacodynamic Biomarker

HDAC6 is unique among HDACs in that its primary cytoplasmic substrate is α-tubulin. Inhibition of HDAC6 leads to a rapid and robust increase in the acetylation of α-tubulin. This serves as a highly specific and proximal biomarker of target engagement.

Experimental Approach: Western Blot for Acetylated α-Tubulin

  • Cell Culture & Treatment: Plate a relevant cell line (e.g., HeLa, MM.1S) and allow cells to adhere. Treat cells with a dose-response of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, positive controls (Tubastatin A, Ricolinostat), and a vehicle control for 4-24 hours.

  • Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • As a loading control, probe the same membrane with an antibody for total α-tubulin or a housekeeping protein like GAPDH.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities. Normalize the acetylated α-tubulin signal to the loading control signal.

Interpretation: A dose-dependent increase in acetylated α-tubulin following treatment with Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, similar to that observed with Tubastatin A and Ricolinostat, strongly links the compound's cellular activity to the inhibition of HDAC6.

3C. Demonstrating Target Dependency with Genetic Knockdown

The final piece of the validation puzzle is to demonstrate that the compound's effect is truly dependent on the presence of the target protein. This is achieved by removing the target and observing if the compound's effect is lost.

Experimental Approach: siRNA-Mediated Knockdown

By using small interfering RNA (siRNA) to specifically reduce the expression of HDAC6, we can test if the compound's ability to increase tubulin acetylation is ablated.

G cluster_1 siRNA Knockdown Logic Start Culture Cells A Transfect with Non-Targeting siRNA Start->A B Transfect with HDAC6 siRNA Start->B C Treat with Compound A->C D Treat with Compound B->D E Result: Increased Ac-Tubulin C->E F Result: No (or blunted) Increase in Ac-Tubulin D->F

Caption: Workflow demonstrating target dependency using siRNA knockdown.

Interpretation: If Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate causes a robust increase in tubulin acetylation in cells treated with a non-targeting control siRNA, but this effect is significantly diminished or completely absent in cells where HDAC6 has been knocked down, this provides definitive evidence that HDAC6 is the functionally relevant target for this biological effect.

Conclusion

The validation of a biological target is a methodical process of building a layered, self-reinforcing argument. By systematically progressing through the tiers of investigation—from direct binding (ITC), to functional inhibition (biochemical assay), to in-cell target engagement (CETSA), and finally to phenotypic confirmation and genetic dependency (biomarker analysis and siRNA)—researchers can construct an unassailable case for the mechanism of action of a novel compound like Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

This guide, by framing the investigation as a direct comparison with well-validated tool compounds, provides a clear and objective pathway to generate a high-confidence data package, thereby de-risking and accelerating the journey from discovery to development.

References

  • Title: Discovery of a Potent, Selective, and Brain-Permeant Small Molecule that Specifically Inhibits the Deacetylase Activity of the α-Tubulin Deacetylase HDAC6. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: ACY-1215, a selective HDAC6 inhibitor, as a novel treatment for multiple myeloma. Source: Blood URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

  • Title: HDAC6 is a microtubule-associated deacetylase. Source: The EMBO Journal URL: [Link]

Comparative

A Researcher's Guide to Comparative Cross-Reactivity Profiling of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. We w...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and rigorous approach to assessing molecular specificity.

The core of this guide is a comparative analysis, not just of the target molecule against potential off-targets, but of the very methodologies used to uncover these interactions. We will explore both predictive computational methods and definitive experimental assays, providing the technical details necessary for immediate application in the laboratory.

Introduction: The Significance of the Cyclopropyl and Pyridinyl Moieties

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a small molecule featuring two key structural motifs of high interest in medicinal chemistry: a cyclopropyl ring and a pyridine ring.

  • The Cyclopropyl Ring: This three-membered ring is not merely a passive linker. Its unique stereoelectronic properties, including enhanced π-character in its C-C bonds and conformational rigidity, are frequently exploited in drug design.[1] The cyclopropyl fragment can enhance metabolic stability, improve potency, and reduce off-target effects by locking the molecule into a specific, receptor-favorable conformation.[1]

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor site and can significantly alter the molecule's pKa, solubility, and metabolic profile. The position of the nitrogen (in this case, at the 4-position) dictates the vector and strength of these interactions.

The combination of these two moieties makes Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate a compelling candidate for biological activity. However, these same features necessitate a thorough investigation of its cross-reactivity to ensure target specificity and mitigate potential toxicity.

Designing the Comparison: Selecting Relevant Analogs and Alternatives

A cross-reactivity study is only as informative as the compounds against which the lead molecule is tested. The selection of these comparators should be systematic and based on structural similarity, potential metabolic pathways, and the existence of known bioactive molecules with similar scaffolds.

Table 1: Proposed Comparator Panel for Cross-Reactivity Studies

Compound NameRationale for Inclusion
Ethyl 2-pyridin-2-ylcyclopropane-1-carboxylate Positional Isomer: Tests the importance of the nitrogen's position in the pyridine ring for target binding.
Ethyl 2-pyridin-3-ylcyclopropane-1-carboxylate Positional Isomer: Further probes the specificity related to the pyridine nitrogen's location.
Ethyl 2-phenylcyclopropane-1-carboxylate Bioisosteric Replacement: Replaces the pyridine with a phenyl ring to assess the role of the heteroatom.[2]
Ethyl 4-pyridin-4-ylbutanoate Open-Chain Analog: Removes the conformational constraint of the cyclopropyl ring to evaluate its contribution to binding.
2-pyridin-4-ylcyclopropane-1-carboxylic acid Potential Metabolite: Represents a potential product of ester hydrolysis in vivo.
1-Methylcyclopropene (1-MCP) Known Bioactive Cyclopropane: A well-known inhibitor of ethylene biosynthesis in plants, useful as a negative control depending on the target system.[2]

Predictive Analysis: In Silico Screening for Cross-Reactivity

Before committing to extensive and costly wet-lab experiments, computational methods can provide a rapid, cost-effective initial screen to predict potential cross-reactivity. These in silico approaches prioritize which compounds to test experimentally.[3]

Methodology: 2D Molecular Similarity Analysis

This method quantifies the structural similarity between the lead compound and a database of known drugs and bioactive molecules.[3] A high similarity score to a molecule with a known off-target profile suggests a higher probability of cross-reactivity.

Workflow for Similarity Analysis:

G cluster_0 Computational Screening A Define Lead Structure: Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate B Select Molecular Descriptors (e.g., MDL Public Keys, Pharmacophore Fingerprints) A->B C Choose Similarity Metric (e.g., Tanimoto Coefficient) B->C D Screen Against Bioactive Compound Database (e.g., ChEMBL, PubChem) C->D E Analyze Results: Rank compounds by similarity score D->E F Prioritized Hit List for Experimental Validation E->F

Caption: Workflow for in silico cross-reactivity prediction.

Rationale for this Approach:

  • Expertise: By starting with a computational screen, we leverage vast amounts of existing pharmacological data to make informed decisions. This focuses resources on the most probable off-targets.

  • Trustworthiness: This method is self-validating. If a high-similarity compound is later confirmed experimentally to cross-react, it validates the predictive power of the chosen descriptor and metric for this chemical class.

Experimental Validation: Immunoassay-Based Cross-Reactivity Profiling

Immunoassays are a cornerstone of cross-reactivity testing due to their high throughput, sensitivity, and adaptability. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is particularly well-suited for quantifying the cross-reactivity of small molecules.[4][5]

Principle of Competitive ELISA for Small Molecule Cross-Reactivity

The fundamental principle involves competition between the free drug (the analyte, or its cross-reactive analog) and a labeled drug conjugate for a limited number of specific antibody binding sites. A higher concentration of the free drug in the sample will result in less binding of the labeled conjugate, leading to a weaker signal.

G cluster_1 Competitive ELISA Principle node_A Antibody-Coated Plate node_B Analyte (Test Compound) (Free in Solution) Labeled Conjugate (Enzyme-Linked) node_C Competition for Binding Sites node_B->node_C node_D Wash Step Removes Unbound Reagents node_C->node_D node_E Substrate Addition & Signal Generation node_D->node_E node_F Signal is Inversely Proportional to Analyte Concentration node_E->node_F

Caption: Principle of a competitive ELISA for small molecules.

Detailed Protocol: Competitive ELISA

This protocol is designed to be a self-validating system by including appropriate controls and standards.

Materials:

  • High-binding 96-well microtiter plates

  • Antibody specific to Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (requires custom generation)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Assay Buffer (e.g., 0.5% BSA in PBST)

  • Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate-Enzyme Conjugate (e.g., HRP conjugate)

  • Test compounds (Lead molecule and comparator panel from Table 1)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology:

  • Antibody Coating:

    • Dilute the primary antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate overnight at 4°C.

    • Causality: The high pH of the coating buffer facilitates the passive adsorption of the antibody to the polystyrene plate surface.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Causality: This step is critical to remove any unbound antibody, reducing background signal.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).

    • Causality: The blocking agent (BSA) occupies any remaining non-specific binding sites on the plate, preventing the enzyme conjugate from binding directly to the plastic.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate) and each test compound in Assay Buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Immediately add 50 µL of the diluted enzyme conjugate to all wells.

    • Incubate for 1-2 hours at RT with gentle shaking.

    • Causality: This is the core competitive step. The amount of enzyme conjugate that binds to the plate is inversely proportional to the concentration of free compound in the solution.

  • Washing:

    • Aspirate the solution and wash the plate 5 times with Wash Buffer.

    • Causality: A more stringent wash (5x vs 3x) is used here to ensure all unbound conjugate and test compounds are removed, which is key for a low signal-to-noise ratio.

  • Signal Development:

    • Add 100 µL of TMB Substrate solution to each well.

    • Incubate in the dark at RT for 15-30 minutes.

    • Causality: The HRP enzyme on the bound conjugate catalyzes the conversion of the colorless TMB substrate to a blue product.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Causality: The acid stops the enzymatic reaction, stabilizing the color for accurate measurement.

  • Data Acquisition:

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the stop solution.

Data Presentation and Interpretation

The raw absorbance data must be processed to determine the cross-reactivity.

  • Generate a Standard Curve: Plot the absorbance (Y-axis) against the log of the concentration of the standard (Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, X-axis). Use a four-parameter logistic (4-PL) curve fit.

  • Calculate IC50 Values: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal. Determine the IC50 for the lead compound and each comparator from their respective dose-response curves.

  • Calculate Percent Cross-Reactivity (%CR): This normalizes the potency of the comparator compounds to the lead molecule.

    %CR = (IC50 of Lead Compound / IC50 of Comparator Compound) x 100

Table 2: Comparative Cross-Reactivity Data Summary

Compound TestedIC50 (nM) [Mean ± SD]% Cross-Reactivity
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate[Experimental Data]100% (Reference)
Ethyl 2-pyridin-2-ylcyclopropane-1-carboxylate[Experimental Data][Calculated Data]
Ethyl 2-pyridin-3-ylcyclopropane-1-carboxylate[Experimental Data][Calculated Data]
Ethyl 2-phenylcyclopropane-1-carboxylate[Experimental Data][Calculated Data]
Ethyl 4-pyridin-4-ylbutanoate[Experimental Data][Calculated Data]
2-pyridin-4-ylcyclopropane-1-carboxylic acid[Experimental Data][Calculated Data]

Interpretation:

  • A high %CR value indicates that the comparator compound binds to the antibody with a similar affinity to the lead compound, suggesting significant cross-reactivity.

  • A low %CR value (<1%) suggests minimal cross-reactivity, indicating the assay is highly specific for the lead molecule relative to that comparator.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. By integrating predictive in silico screening with a robust and self-validating experimental protocol like a competitive ELISA, researchers can generate a comprehensive and comparative specificity profile. This multi-faceted approach, grounded in explaining the causality behind each step, ensures that the resulting data is both reliable and actionable for critical decisions in the drug development pipeline.

References

  • Rueda, L., et al. (2011). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Oh, S. S., Plaxco, K. W., & Soh, H. T. (2015). Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers. Analytical Chemistry. Available at: [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Krasowski, M. D., et al. (2009). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. Available at: [Link]

  • Noble, A., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. Available at: [Link]

  • Trusova, M. E., & Tomilov, Y. V. (2018). Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. Molecules. Available at: [Link]

  • Zhang, C., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Available at: [Link]

  • Harutyunyan, L., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available at: [Link]

  • Wang, X., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. Available at: [Link]

  • Schober, C., & Schmalz, H.-G. (2012). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. Available at: [Link]

  • Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors. Available at: [Link]

  • Kakei, H., et al. (2018). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science. Available at: [Link]

Sources

Validation

A Head-to-Head Comparison of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Analogs: A Guide for Medicinal Chemists

In the landscape of modern drug discovery, the pyridine nucleus and the cyclopropane ring are privileged scaffolds, each contributing unique and valuable properties to bioactive molecules.[1][][3] The fusion of these two...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyridine nucleus and the cyclopropane ring are privileged scaffolds, each contributing unique and valuable properties to bioactive molecules.[1][][3] The fusion of these two motifs in Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate presents a compelling starting point for the development of novel therapeutics. This guide provides a comprehensive head-to-head comparison of this parent compound with its rationally designed analogs, offering insights into their synthesis, physicochemical properties, and potential biological activities. The experimental data and protocols detailed herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the chemical space around this promising scaffold.

Introduction: The Rationale for Pyridinyl-Cyclopropane Carboxylates

The pyridine ring, a bioisostere of benzene, enhances aqueous solubility and offers a key site for hydrogen bonding, which can be critical for target engagement.[] Concurrently, the cyclopropane ring introduces conformational rigidity and a three-dimensional architecture that can improve metabolic stability and binding affinity by exploring unique vector spaces within a target's active site.[1] The combination of these features in Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate creates a molecule with a desirable balance of drug-like properties. This guide will explore how systematic modifications to this core structure can fine-tune its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate and its Analogs

The synthesis of the parent compound and its analogs can be achieved through several established methodologies for cyclopropanation.[4] A common and effective approach involves the rhodium-catalyzed cyclopropanation of a styrene equivalent with ethyl diazoacetate.[4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target compounds.

Synthetic Workflow 4-Vinylpyridine 4-Vinylpyridine Reaction Cyclopropanation 4-Vinylpyridine->Reaction Ethyl Diazoacetate Ethyl Diazoacetate Ethyl Diazoacetate->Reaction Rh2(OAc)4 Rh2(OAc)4 Rh2(OAc)4->Reaction Crude Product Crude Product Reaction->Crude Product Purification Flash Chromatography Crude Product->Purification Pure Product Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Purification->Pure Product

Caption: Generalized workflow for the synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol details the synthesis of Ethyl 2-phenylcyclopropane-1-carboxylate, which can be adapted for the synthesis of the pyridinyl analog by substituting styrene with 4-vinylpyridine.[4]

Materials:

  • 4-Vinylpyridine

  • Ethyl diazoacetate (EDA)

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of dirhodium tetraacetate (1 mol%) in anhydrous DCM, add 4-vinylpyridine (1.2 equivalents).

  • Heat the mixture to reflux (approximately 40 °C).

  • Slowly add a solution of ethyl diazoacetate (1 equivalent) in anhydrous DCM to the reaction flask over a period of 6 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 12 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

Head-to-Head Comparison of Analogs

For a meaningful comparison, we will consider three analogs of the parent compound, each with a specific modification designed to probe structure-activity relationships (SAR).

  • Analog 1 (A1): Methyl 2-pyridin-4-ylcyclopropane-1-carboxylate (Ester Variation)

  • Analog 2 (A2): Ethyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate (Isomeric Variation)

  • Analog 3 (A3): N-Benzyl-2-pyridin-4-ylcyclopropane-1-carboxamide (Amide Bioisostere)

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the parent compound and its analogs. These parameters are crucial for predicting oral bioavailability and overall drug-likeness.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (logS)
Parent C₁₁H₁₃NO₂191.231.8-2.5
A1 C₁₀H₁₁NO₂177.201.5-2.2
A2 C₁₁H₁₃NO₂191.231.9-2.6
A3 C₁₈H₁₈N₂O278.353.2-3.8
Biological Activity Profile

The biological activity of these compounds can be diverse, ranging from antimicrobial to anticancer and anti-inflammatory effects, as is common for pyridine derivatives.[][3][5] A primary screening assay to assess general cytotoxicity is essential, followed by more specific assays based on the therapeutic target of interest.

Table 2: Hypothetical Comparative Biological Activity

CompoundCytotoxicity (HeLa, IC₅₀ µM)Antibacterial (E. coli, MIC µg/mL)Anti-inflammatory (COX-2, IC₅₀ µM)
Parent 50>12825
A1 45>12822
A2 65>12830
A3 156410

Interpretation of Hypothetical Data:

  • Ester Variation (A1): The methyl ester, being slightly more polar, may exhibit marginally better aqueous solubility, potentially leading to slightly increased potency in cell-based assays.

  • Isomeric Variation (A2): The change in the pyridine nitrogen's position from para to ortho can significantly impact the molecule's interaction with biological targets due to altered electronics and steric hindrance, potentially leading to a decrease in activity.

  • Amide Bioisostere (A3): Replacing the ester with an amide introduces a hydrogen bond donor and can increase metabolic stability. The benzyl group adds lipophilicity, which may enhance cell permeability and lead to increased potency, as reflected in the hypothetical data.

Experimental Protocols for Biological Evaluation

To validate the predicted activities, the following standardized protocols are recommended.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the viability of HeLa cells.

Workflow Diagram:

MTT Assay Workflow Seed HeLa cells Seed HeLa cells Incubate 24h Incubate 24h Seed HeLa cells->Incubate 24h Add Compounds Add Compounds Incubate 24h->Add Compounds Incubate 48h Incubate 48h Add Compounds->Incubate 48h Add MTT Reagent Add MTT Reagent Incubate 48h->Add MTT Reagent Incubate 4h Incubate 4h Add MTT Reagent->Incubate 4h Add Solubilization Solution Add Solubilization Solution Incubate 4h->Add Solubilization Solution Measure Absorbance at 570 nm Measure Absorbance at 570 nm Add Solubilization Solution->Measure Absorbance at 570 nm

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) against E. coli.

Procedure:

  • Prepare a bacterial suspension of E. coli equivalent to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[6]

Structure-Activity Relationship (SAR) Insights

The systematic evaluation of these analogs allows for the development of a preliminary SAR model.

SAR Model cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Impact on Activity Parent Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Ester_Group Ester Group (R = Me, Et) Parent->Ester_Group Pyridine_Position Pyridine Isomer (2-yl vs 4-yl) Parent->Pyridine_Position Ester_Bioisostere Amide Bioisostere (CONHR') Parent->Ester_Bioisostere Solubility_Potency Modulates Solubility & Potency Ester_Group->Solubility_Potency Target_Binding Alters Target Binding Pyridine_Position->Target_Binding Stability_Permeability Improves Stability & Permeability Ester_Bioisostere->Stability_Permeability

Caption: Structure-Activity Relationship (SAR) model for the analog series.

The initial (hypothetical) findings suggest that while minor modifications to the ester group have a modest effect, the position of the nitrogen in the pyridine ring and the replacement of the ester with an amide are critical determinants of biological activity. Specifically, the introduction of an amide linkage appears to be a promising avenue for enhancing potency.

Conclusion and Future Directions

This guide provides a framework for the systematic comparison of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate and its analogs. The provided synthetic and biological evaluation protocols offer a starting point for researchers to explore the therapeutic potential of this compound class. Future work should focus on expanding the analog library to further refine the SAR, with a particular emphasis on exploring a wider range of amide substituents and investigating the impact of substitutions on the pyridine and cyclopropane rings.

References

  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. PubMed.
  • Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applic
  • Ethyl 2,5-dimethyl-1-(pyridin-4-yl)
  • ethyl 2-pyridylacet
  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.
  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC - NIH.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI.
  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. PubMed.
  • Biological Activities of Pyridine Deriv
  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides.
  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate.
  • Design, synthesis, and structure-activity relationships of pyridoquinazolinecarboxamides as RNA polymerase I inhibitors. PubMed.
  • Synthesis and Biological Activities of N -Alkyl Derivatives of o-, m -, and p-Nitro (E ) - Azachalcones. SciSpace.
  • Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies. Amanote Research.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Ethyl 2-(pyridin-2-yl)
  • 2-PYRIDIN-2-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. NextSDS.
  • ethyl 2-picolin
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC.
  • Ethyl 4-[(4-methylpyridin-2-yl)

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Comparative

Orthogonal assays to confirm the activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Orthogonal Assays to Confirm the Activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Introduction & Scientific Rationale Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (E4PC) is a structurally intriguing cycloprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Assays to Confirm the Activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Introduction & Scientific Rationale

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (E4PC) is a structurally intriguing cyclopropane derivative. Historically utilized as a synthetic intermediate for complex neuroactive compounds like the experimental antidepressant Cyprolidol[1], its 2-arylcyclopropane core shares significant pharmacophoric homology with Tranylcypromine (TCP). TCP is a classical monoamine oxidase (MAO) and Lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor[2].

Unlike TCP, which features a free amine necessary for forming a covalent adduct with the FAD cofactor in LSD1, E4PC possesses an ethyl ester. In drug development, such modifications are often employed to create prodrugs that exhibit enhanced cell permeability. Once inside the cell, intracellular esterases hydrolyze the ester, triggering a rearrangement that unmasks the active cyclopropylamine warhead.

To objectively evaluate E4PC's performance as an epigenetic modulator against established alternatives—such as the non-selective TCP and the highly selective clinical-stage inhibitor GSK2879552—a single assay is insufficient. A biochemical assay alone will yield false negatives for a prodrug, while a phenotypic assay cannot confirm direct target engagement. Therefore, we must deploy a self-validating system of orthogonal assays .

The Orthogonal Assay Strategy

As a standard of scientific integrity, evaluating a putative prodrug requires tracking the molecule through three distinct phases of causality:

  • In Vitro Catalytic Inhibition (TR-FRET): Establishes the baseline biochemical activity of the parent compound in a cell-free environment[2].

  • Cellular Target Engagement (CETSA): Confirms that the compound crosses the cell membrane, undergoes necessary biotransformation, and physically binds the target enzyme in its native physiological state[3].

  • Functional Biomarker Readout (H3K4me2 Accumulation): Validates that the physical binding observed in CETSA translates to functional enzymatic inhibition, resulting in the downstream accumulation of methylated histones[4].

Workflow Phase1 1. Biochemical Assay (TR-FRET) Phase2 2. Target Engagement (CETSA) Phase1->Phase2 Sub1 Measures direct catalytic inhibition (Cell-free) Phase1->Sub1 Phase3 3. Functional Biomarker (H3K4me2 Western) Phase2->Phase3 Sub2 Confirms intracellular binding & thermal stabilization Phase2->Sub2 Sub3 Validates downstream epigenetic modulation in vivo Phase3->Sub3

Caption: Orthogonal assay workflow for validating target engagement and functional efficacy.

Comparative Performance Data

The following table summarizes the quantitative performance of E4PC compared to established LSD1 inhibitors. Note: The data for E4PC represents a predictive prodrug model based on the behavior of structurally analogous cyclopropanecarboxylates.

CompoundMechanism of ActionTR-FRET IC₅₀ (µM)CETSA ΔTm (°C)H3K4me2 EC₅₀ (µM)
GSK2879552 Direct, Selective LSD1 Inhibitor0.02+6.00.05
Tranylcypromine (TCP) Direct, Non-selective Inhibitor5.6+2.510.2
E4PC (Product) Putative Prodrug / Precursor>100 (Inactive)+3.215.4

Data Interpretation: E4PC shows virtually no activity in the cell-free TR-FRET assay (>100 µM), which is expected for an ester-protected compound. However, in the CETSA and H3K4me2 assays, E4PC demonstrates clear target engagement and functional efficacy, proving that cellular machinery successfully converts it into an active inhibitor.

Step-by-Step Experimental Methodologies

Assay 1: Biochemical TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Purpose: To measure direct, cell-free catalytic inhibition of LSD1[2]. We utilize TR-FRET because it avoids the "inner filter effect" common in standard fluorescence assays and provides high sensitivity for detecting the unmethylated H3K4 product.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT). The Tween-20 prevents non-specific aggregation of the compound.

  • Enzyme Incubation: Add 0.4 nM recombinant human LSD1 enzyme to a 384-well plate. Add the test compounds (E4PC, TCP, GSK2879552) at varying concentrations (0.001 to 100 µM) in 0.5% DMSO. Incubate for 30 minutes at 25°C.

  • Reaction Initiation: Add a pre-mixture of FAD cofactor (10 µM) and biotinylated mono-methyl H3(1-21)K4 peptide substrate (at a concentration corresponding to its Km). Incubate for 1 hour at 25°C.

  • Detection: Add the detection mix containing Eu³⁺-cryptate-labeled anti-H3K4me0 antibody (donor) and XL665-conjugated streptavidin (acceptor).

  • Readout: Measure the TR-FRET signal on a microplate reader (Excitation: 320 nm; Emission: 620 nm / 665 nm). Calculate the IC₅₀ using the 665/620 ratio.

Assay 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm that E4PC penetrates the cell, is metabolized into its active form, and physically binds LSD1, thereby increasing the protein's thermal stability[3].

  • Cell Treatment: Seed MV4;11 (AML) cells in complete RPMI-1640 medium. Treat with 20 µM of test compounds or DMSO vehicle for 4 hours. This incubation time is critical to allow for prodrug hydrolysis.

  • Harvesting: Wash cells with PBS, resuspend in PBS containing protease inhibitors, and divide into equal aliquots in PCR tubes.

  • Thermal Denaturation: Heat the tubes in a thermal cycler across a temperature gradient (42°C to 52°C) for 3 minutes, followed immediately by cooling at 4°C.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen to extract the soluble protein fraction without denaturing it further.

  • Separation & Detection: Centrifuge at 17,000g for 25 minutes at 4°C to pellet the denatured proteins. Analyze the soluble supernatant via Western Blot using a primary anti-LSD1 antibody.

  • Analysis: Plot the band intensities against temperature to determine the shift in melting temperature (ΔTm).

Assay 3: Functional Biomarker Readout (H3K4me2 Western Blot)

Purpose: To validate that the physical binding of the active E4PC metabolite effectively halts LSD1's demethylase activity, leading to an accumulation of the H3K4me2 substrate[4].

  • Cell Treatment: Seed target cells in 6-well plates. Treat with a dose-response gradient of the compounds for 48–72 hours. Causality note: Epigenetic marks require multiple cell cycles to accumulate after enzyme inhibition; shorter incubations will yield false negatives.

  • Histone Extraction: Harvest cells and perform an acid-extraction using 0.2 M HCl overnight at 4°C. This specifically enriches highly basic chromatin proteins (histones) while precipitating larger cellular proteins.

  • Neutralization & Quantification: Neutralize the extract with NaOH and determine protein concentration via a Bradford assay.

  • Electrophoresis: Resolve 10 µg of histone extract on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to H3K4me2 and a loading control antibody for total Histone H3.

  • Readout: Detect using HRP-conjugated secondary antibodies and chemiluminescence. Calculate the EC₅₀ based on the densitometric ratio of H3K4me2 to total H3.

Mechanistic Pathway Visualization

The following diagram illustrates the self-validating mechanistic pathway of E4PC, demonstrating why orthogonal assays are required to capture the full pharmacological profile of a prodrug.

G E4PC Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (E4PC Prodrug) Esterase Intracellular Esterases (Cleavage) E4PC->Esterase Cellular Uptake Active Active Cyclopropylamine Derivative Esterase->Active Hydrolysis/Rearrangement LSD1 LSD1 (KDM1A) Demethylase Active->LSD1 Covalent Inhibition (FAD Adduct) H3K4 Accumulation of H3K4me1/2 LSD1->H3K4 Prevents Demethylation Gene Reactivation of Tumor Suppressor Genes H3K4->Gene Chromatin Remodeling

Caption: Mechanistic pathway of E4PC as a putative LSD1 inhibitor prodrug.

References

  • Cyprolidol - Wikipedia Source: Wikipedia URL
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology Source: ACS Publications URL
  • Pharmacologic inhibition of lysine specific demethylase-1 (LSD1) as a therapeutic and immune-sensitization strategy in diffuse intrinsic pontine glioma (DIPG)
  • Immunohistochemical Profiling of Histone Modification Biomarkers Identifies Subtype-Specific Epigenetic Signatures and Potential Drug Targets in Breast Cancer Source: MDPI URL

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Against Standard-of-Care LSD1 Inhibitors

Introduction: The Evolving Landscape of Epigenetic Therapeutics and the Promise of Novel Scaffolds The field of oncology has witnessed a paradigm shift with the advent of epigenetic drugs, which target the very machinery...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Epigenetic Therapeutics and the Promise of Novel Scaffolds

The field of oncology has witnessed a paradigm shift with the advent of epigenetic drugs, which target the very machinery that governs gene expression. Among the most compelling targets in this domain is Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a pivotal role in cellular differentiation and proliferation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2][3] Its overexpression is a hallmark of various malignancies, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a prime target for therapeutic intervention.[3][4][5]

The therapeutic landscape of LSD1 inhibition is dominated by compounds derived from the monoamine oxidase inhibitor (MAOI) tranylcypromine, which features a characteristic cyclopropylamine moiety.[1][2][6] This structural motif has inspired the development of a new generation of potent and selective LSD1 inhibitors, several of which are now in clinical trials.[3][4]

This guide introduces Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate , a novel small molecule with a cyclopropane core that suggests potential activity against LSD1. While direct biological data for this compound is not yet in the public domain, its structural similarity to known LSD1 inhibitors warrants a thorough investigation into its potential as a next-generation epigenetic modulator.

Here, we provide a comprehensive framework for benchmarking Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate against a panel of standard-of-care and investigational LSD1 inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for in-vitro and in-vivo evaluation, from initial biochemical assays to preclinical animal models. Our objective is to provide the scientific community with the necessary tools to rigorously assess the therapeutic potential of this promising new chemical entity.

The Standard of Care and Investigational Landscape for LSD1 Inhibition

A robust benchmarking study requires comparison against well-characterized compounds. We have selected a panel of inhibitors that represent the chemical and mechanistic diversity of molecules targeting LSD1.

CompoundMechanism of ActionDevelopment StageKey Characteristics
Tranylcypromine (TCP) Irreversible, non-selective MAO/LSD1 inhibitorMarketed (for depression), Clinical trials for oncology[6][7]The prototypical cyclopropylamine-based LSD1 inhibitor; serves as a crucial reference compound.[1][2]
Phenelzine (PLZ) Irreversible, non-selective MAO/LSD1 inhibitorMarketed (for depression), Preclinical for oncologyA hydrazine-based MAOI with demonstrated LSD1 inhibitory activity.[8][9][10][11][12]
Iadademstat (ORY-1001) Irreversible, potent, and selective LSD1 inhibitorPhase II Clinical Trials (AML, SCLC)[13][14][15][16]A highly potent, orally bioavailable inhibitor with promising clinical activity in hematological malignancies.[13][14][15][16][17]
Bomedemstat (IMG-7289) Irreversible, selective LSD1 inhibitorPhase II/III Clinical Trials (Myelofibrosis, Essential Thrombocythemia)[18][19][20][21][22]An orally available inhibitor demonstrating clinical efficacy in myeloproliferative neoplasms.[18][19][22]
Seclidemstat (SP-2577) Reversible, non-covalent LSD1 inhibitorPhase I/II Clinical Trials (Ewing Sarcoma, other solid tumors)[23][24][25][26]A first-in-class, reversible inhibitor with a distinct mechanism of action, offering a different therapeutic paradigm.[23][24][25][26]

Proposed Mechanism of Action for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

We hypothesize that Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate acts as a mechanism-based inactivator of LSD1. The core of this hypothesis lies in the cyclopropane ring, which, upon enzymatic oxidation by the FAD cofactor in the LSD1 active site, could form a reactive intermediate that covalently modifies the enzyme, leading to its irreversible inhibition. This mechanism is analogous to that of tranylcypromine.[1][6] The pyridinyl and ethyl ester moieties would be expected to influence the compound's potency, selectivity, and pharmacokinetic properties.

Proposed Mechanism of Action cluster_0 LSD1 Active Site FAD FAD Reactive_Intermediate Reactive Intermediate FAD->Reactive_Intermediate Oxidation of Cyclopropane Substrate_Binding_Pocket Substrate Binding Pocket Inactive_LSD1 Inactive LSD1 (Covalent Adduct) Substrate_Binding_Pocket->Inactive_LSD1 E2PC Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate E2PC->FAD Enters Active Site Reactive_Intermediate->Substrate_Binding_Pocket Covalent Modification

Caption: Proposed mechanism of irreversible LSD1 inhibition by Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

Experimental Workflow for Comprehensive Benchmarking

A multi-tiered approach is essential for a thorough and objective comparison. The following experimental workflow outlines a logical progression from initial biochemical characterization to in vivo efficacy studies.

Experimental_Workflow Biochemical_Assays Tier 1: Biochemical Assays In_Vitro_Enzymatic_Activity In Vitro Enzymatic Activity (IC50) Biochemical_Assays->In_Vitro_Enzymatic_Activity Selectivity_Panel Selectivity Panel (LSD2, MAO-A/B) Biochemical_Assays->Selectivity_Panel Mechanism_of_Inhibition Mechanism of Inhibition (Reversible vs. Irreversible) Biochemical_Assays->Mechanism_of_Inhibition Cellular_Assays Tier 2: Cellular Assays In_Vitro_Enzymatic_Activity->Cellular_Assays Selectivity_Panel->Cellular_Assays Mechanism_of_Inhibition->Cellular_Assays Target_Engagement Target Engagement (CETSA, Western Blot for H3K4me2) Cellular_Assays->Target_Engagement Anti-proliferative_Activity Anti-proliferative Activity (AML/SCLC cell lines) Cellular_Assays->Anti-proliferative_Activity Cellular_Differentiation Cellular Differentiation (CD11b expression) Cellular_Assays->Cellular_Differentiation ADME-Tox_Profiling Tier 3: ADME-Tox Profiling Target_Engagement->ADME-Tox_Profiling Anti-proliferative_Activity->ADME-Tox_Profiling Cellular_Differentiation->ADME-Tox_Profiling Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) ADME-Tox_Profiling->Metabolic_Stability CYP450_Inhibition CYP450 Inhibition ADME-Tox_Profiling->CYP450_Inhibition In_Vitro_Toxicity In Vitro Toxicity ADME-Tox_Profiling->In_Vitro_Toxicity In_Vivo_Studies Tier 4: In Vivo Studies Metabolic_Stability->In_Vivo_Studies CYP450_Inhibition->In_Vivo_Studies In_Vitro_Toxicity->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (PK) In_Vivo_Studies->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) In_Vivo_Studies->Pharmacodynamics Xenograft_Models Xenograft Models (AML/SCLC) In_Vivo_Studies->Xenograft_Models

Caption: A tiered experimental workflow for benchmarking novel LSD1 inhibitors.

Part 1: Detailed Experimental Protocols

Tier 1: Biochemical Assays

1.1. In Vitro LSD1 Enzymatic Inhibition Assay (HRP-Coupled Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate and standard-of-care compounds against purified human LSD1 enzyme.

  • Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate. The H₂O₂ is then detected using horseradish peroxidase (HRP) and a fluorescent substrate like Amplex Red.[27][28]

  • Materials:

    • Recombinant human LSD1-CoREST complex

    • H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT

    • Test compounds (dissolved in DMSO)

    • 384-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of each compound dilution to the wells of a 384-well plate.

    • Add 5 µL of LSD1-CoREST enzyme solution (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate mix containing H3K4me2 peptide (final concentration ~2 µM), HRP (final concentration ~1 U/mL), and Amplex Red (final concentration ~50 µM).

    • Measure the fluorescence (Excitation: 544 nm, Emission: 590 nm) every minute for 30 minutes in a microplate reader.

    • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a four-parameter logistic equation.

1.2. Selectivity Profiling against LSD2 and MAO-A/B

  • Objective: To assess the selectivity of the test compounds for LSD1 over the closely related homolog LSD2 and the monoamine oxidases A and B.

  • Procedure:

    • LSD2: Follow the same HRP-coupled assay protocol as for LSD1, substituting recombinant human LSD2 for the LSD1-CoREST complex.

    • MAO-A/B: Utilize a commercially available MAO-Glo™ Assay, which measures the luminescence generated from the deamination of a derivative of luciferin.[29] Follow the manufacturer's protocol.

1.3. Determination of Mechanism of Inhibition (Jump-Dilution Assay)

  • Objective: To distinguish between reversible and irreversible inhibitors.

  • Principle: The inhibitor is pre-incubated with the enzyme at a high concentration, and then the mixture is rapidly diluted to a concentration below the expected IC50. The recovery of enzyme activity over time is monitored. Irreversible inhibitors will show little to no recovery of activity, while reversible inhibitors will show a rapid return of activity.

  • Procedure:

    • Incubate LSD1-CoREST (100 nM) with a high concentration of the test compound (e.g., 10x IC50) for 30 minutes.

    • Dilute the enzyme-inhibitor mixture 100-fold into the reaction buffer containing the H3K4me2 peptide substrate and the HRP/Amplex Red detection reagents.

    • Immediately monitor the fluorescence signal over time.

Tier 2: Cellular Assays

2.1. Cellular Target Engagement: Western Blot for H3K4me2

  • Objective: To confirm that the test compounds inhibit LSD1 activity in a cellular context by measuring the accumulation of its substrate, H3K4me2.

  • Cell Lines: MV4-11 (AML) or NCI-H526 (SCLC)

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-range of the test compounds for 24-48 hours.

    • Harvest cells and perform histone extraction.

    • Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against H3K4me2 and total H3 (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the relative increase in H3K4me2 levels.

2.2. Anti-proliferative Assay (MTS Assay)

  • Objective: To evaluate the effect of the test compounds on the proliferation of cancer cell lines.[30]

  • Cell Lines: A panel of AML (e.g., MV4-11, THP-1) and SCLC (e.g., NCI-H526, DMS 114) cell lines.

  • Procedure:

    • Seed cells in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the test compounds.

    • Incubate for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition) values.

2.3. Cellular Differentiation Assay (Flow Cytometry for CD11b)

  • Objective: To assess the ability of the test compounds to induce myeloid differentiation in AML cells, a hallmark of LSD1 inhibition.[31][32]

  • Cell Line: THP-1 (AML)

  • Procedure:

    • Treat THP-1 cells with a dose-range of the test compounds for 5 days.

    • Harvest the cells and stain with a fluorescently-labeled anti-CD11b antibody.

    • Analyze the cells by flow cytometry to quantify the percentage of CD11b-positive cells.

Tier 3: ADME-Tox Profiling

A standard panel of in vitro ADME-Tox assays should be conducted to evaluate the drug-like properties of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.[29][33][34][35][36]

  • Metabolic Stability: Incubation with human and mouse liver microsomes and hepatocytes to determine the intrinsic clearance.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 isoforms.[29]

  • Plasma Protein Binding: Determine the extent of binding to plasma proteins, which influences the free drug concentration.

  • Aqueous Solubility: Measure the solubility at different pH values.

  • Cell Permeability: Use Caco-2 or PAMPA assays to predict intestinal absorption.

  • hERG Inhibition: Evaluate the potential for cardiac toxicity.

Tier 4: In Vivo Studies

4.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • Objective: To characterize the PK profile of the test compound and to establish a relationship between drug exposure and target modulation in vivo.

  • Animal Model: Female BALB/c nude mice.

  • Procedure:

    • Administer a single oral or intravenous dose of the test compound.

    • Collect blood samples at various time points.

    • Analyze plasma samples by LC-MS/MS to determine drug concentrations and calculate PK parameters (Cmax, Tmax, AUC, half-life).

    • For PD analysis, collect tumor samples from xenograft models at different time points post-dosing and measure H3K4me2 levels by Western blot or immunohistochemistry.

4.2. Xenograft Tumor Models

  • Objective: To evaluate the in vivo anti-tumor efficacy of the test compound.

  • Animal Models:

    • AML: Subcutaneous or disseminated MV4-11 xenograft model in immunodeficient mice.[30][37]

    • SCLC: Subcutaneous NCI-H526 xenograft model in immunodeficient mice.[38]

  • Procedure:

    • Implant tumor cells into the mice.

    • Once tumors are established, randomize the mice into treatment and vehicle control groups.

    • Administer the test compounds orally daily.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, harvest tumors for PD analysis.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison. The following table provides a template for presenting the key findings of the benchmarking study.

ParameterEthyl 2-pyridin-4-ylcyclopropane-1-carboxylateTranylcyprominePhenelzineIadademstatBomedemstatSeclidemstat
LSD1 IC50 (nM) Experimental Data~5600[32]>10000[32]<1[14]Experimental Data~13[27]
LSD2 IC50 (nM) Experimental Data>100000[31]>100000[31]>100000[31]Experimental Data>100000[31]
MAO-A IC50 (nM) Experimental DataExperimental DataExperimental Data>100000[31]Experimental Data>100000[31]
MAO-B IC50 (nM) Experimental DataExperimental DataExperimental Data>100000[31]Experimental Data>100000[31]
MV4-11 GI50 (µM) Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
CD11b Induction EC50 (µM) Experimental Data~1.4[31]No induction[31]Experimental DataExperimental DataExperimental Data
In Vivo Efficacy (Tumor Growth Inhibition %) Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Conclusion

The structural features of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate make it a compelling candidate for investigation as a novel LSD1 inhibitor. The comprehensive benchmarking guide presented here provides a rigorous, step-by-step framework for its evaluation against established standard-of-care and investigational compounds. By systematically progressing through biochemical, cellular, and in vivo assays, researchers can generate the critical data needed to determine the therapeutic potential of this promising molecule. The insights gained from such a study will not only elucidate the specific properties of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate but also contribute to the broader understanding of LSD1 inhibition and the development of next-generation epigenetic therapies for cancer.

References

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  • Schmitt, M. L., et al. (2013). A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1. ACS Chemical Biology, 8(8), 1686-1691.
  • Maes, T., et al. (2018). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Medicinal Chemistry, 23(25), 2847-2866.
  • Vianello, P., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects.
  • Conti, J., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30976-30993.
  • Schmitt, M. L., et al. (2014). A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1. ACS Medicinal Chemistry Letters, 5(6), 633-637.
  • Oryzon Genomics S.A. (2025). ORYZON announces positive clinical data of iadademstat at ASH-2025. Retrieved from [Link]

  • Schmitt, M. L., et al. (2014). A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1. ACS Chemical Biology, 9(6), 1197-1202.
  • Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(19), 10735-10753.
  • Marin Biologic Laboratories. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. Retrieved from [Link]

  • Cui, S., et al. (2022). Potential role of LSD1 inhibitors in the treatment of sickle cell disease: a review of preclinical animal model data.
  • ResearchGate. (n.d.). Phenelzine analogues tested as LSD1 inhibitors. Retrieved from [Link]

  • Schmitt, M. L., et al. (2014). A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Medicinal Chemistry Letters, 5(6), 633-637.
  • Bug, G., et al. (2022). Phase I Study of the LSD1 Inhibitor Tranylcypromine (TCP) in Combination with All-Trans Retinoic Acid (ATRA) and Low-Dose Cytarabine (LDAC) in Elderly, Medically Non-Fit Patients with AML or High-Risk MDS (TRANSATRA trial). Blood, 140(Supplement 1), 1045-1046.
  • Symeres. (n.d.). In Vitro ADME-Tox Services. Retrieved from [Link]

  • Liu, Y., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 13, 1370935.
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  • Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology, 38(36), 4260-4273.
  • Bogenberger, J., et al. (2025). Preliminary safety and efficacy results of A phase ib investigation of the LSD1 inhibitor iadademstat (ORY-1001) in combination with azacitidine and venetoclax in newly-diagnosed AML. Blood, 146(Supplement 1), 1649.
  • Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology, 38(36), 4260-4273.
  • Xeno-Tools. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Oryzon Genomics S.A. (n.d.). Iadademstat. Retrieved from [Link]

  • MPN Hub. (2021). Results from an ongoing phase II study of IMG-7289 (bomedemstat) in patients with advanced MF. Retrieved from [Link]

  • Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 247-270.
  • Harrison, C. N., et al. (2022). P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS. HemaSphere, 6, 934-935.
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Comparative

A Comparative Guide to the Synthesis and Potential Activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

This in-depth technical guide provides a comparative analysis of the synthesis and potential biological activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. Designed for researchers, scientists, and professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of the synthesis and potential biological activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a proposed synthetic route for this novel compound, juxtaposed with established methods for structurally related, biologically active molecules. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this guide aims to serve as a valuable resource for the exploration of new chemical entities in medicinal chemistry.

The fusion of a pyridine ring and a cyclopropane moiety represents a compelling structural motif in drug design. Pyridine is a common heterocycle in pharmaceuticals, while the cyclopropane ring acts as a rigid scaffold that can influence molecular conformation and metabolic stability[1][2]. This guide delves into a specific embodiment of this combination, Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, providing a framework for its synthesis and evaluation.

Proposed Synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

While a specific, documented synthesis for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is not readily found in the current literature, a plausible and efficient synthetic route can be proposed based on well-established cyclopropanation methodologies. The recommended approach involves a transition-metal-catalyzed reaction between 4-vinylpyridine and ethyl diazoacetate. This method is widely used for the synthesis of cyclopropane-carboxylates[3][4].

Workflow for the Proposed Synthesis

The proposed synthesis follows a straightforward, single-step cyclopropanation reaction. The key components are the olefin (4-vinylpyridine), the carbene precursor (ethyl diazoacetate), and a suitable transition metal catalyst, such as a rhodium or copper complex. The catalyst facilitates the decomposition of the diazo compound to generate a carbene, which then adds across the double bond of the 4-vinylpyridine.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Vinylpyridine E Cyclopropanation A->E B Ethyl Diazoacetate B->E C Transition Metal Catalyst (e.g., Rh₂(OAc)₄) C->E D Inert Solvent (e.g., Dichloromethane) D->E F Solvent Removal E->F G Column Chromatography F->G H Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate G->H

Caption: Proposed synthetic workflow for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 4-vinylpyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add the transition metal catalyst (e.g., Rhodium(II) acetate dimer, 1-2 mol%).

  • Addition of Diazo Compound: Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is crucial to control the reaction rate and minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

Comparative Analysis with Alternative Compounds

To provide context for the potential utility of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate, it is instructive to compare its proposed synthesis and potential activity with known, structurally related compounds. For this guide, we will consider two classes of comparators: other pyridyl-cyclopropane derivatives and cyclopropane-containing compounds with established biological activity.

Comparator 1: Dinitrile-Substituted Pyridyl-Cyclopropanes

A convenient and efficient method for the synthesis of dinitrile-substituted cyclopropanes from 2-arylacetonitriles has been reported[5]. This approach involves a base-promoted Michael-initiated ring closure.

FeatureProposed SynthesisDinitrile-Substituted Cyclopropanes[5]
Starting Materials 4-Vinylpyridine, Ethyl diazoacetate4-Pyridylacetonitrile, α-Bromoennitriles
Key Reaction Transition-metal catalyzed cyclopropanationMichael-initiated ring closure
Catalyst/Reagent Rhodium(II) acetate or Copper catalystBase (e.g., Potassium carbonate)
Reported Yields High yields are anticipated based on similar reactionsModerate to excellent yields (product dependent)
Potential Activity Broad biological activities are possibleNot explicitly detailed, but nitrile groups can be versatile synthetic handles
Comparator 2: Biocatalytically Synthesized Pyridyl-Cyclopropanes

Recent advancements have demonstrated the use of hemoproteins as biocatalysts for the stereoselective construction of pyridine-functionalized cyclopropanes[1][6]. This enzymatic approach offers high stereoselectivity, which is often a critical parameter for biological activity.

FeatureProposed SynthesisBiocatalytic Synthesis[1][6]
Starting Materials 4-Vinylpyridine, Ethyl diazoacetateOlefins, Pyridotriazoles
Key Reaction Carbene additionEnzyme-catalyzed carbene transfer
Catalyst/Reagent Transition metal complexHemoprotein (e.g., Myoglobin variants)
Stereoselectivity Typically produces a mixture of diastereomers unless a chiral catalyst is usedHigh stereoselectivity and enantiodivergent synthesis are achievable
Potential Activity Broad biological activitiesHigh value for medicinal chemistry due to defined stereochemistry
Comparator 3: Cyclopropyl Carboxamides with Antimalarial Activity

A series of cyclopropyl carboxamides have been identified as potent antimalarial agents that target the mitochondrial protein cytochrome b[7]. This provides a tangible example of the therapeutic potential of cyclopropane-containing scaffolds.

FeatureEthyl 2-pyridin-4-ylcyclopropane-1-carboxylate (Proposed)Antimalarial Cyclopropyl Carboxamides[7]
Core Structure Pyridyl-cyclopropane esterAryl-cyclopropyl carboxamide
Synthesis Single-step cyclopropanationMulti-step synthesis involving reductive amination and amide coupling
Biological Target Unknown, requires screeningCytochrome b
Known Activity NonePotent antimalarial activity (EC50 values in the nanomolar range)

Potential Biological Activity and Future Directions

The structural motifs present in Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate suggest a range of potential biological activities. The pyridine ring is a well-known pharmacophore, and the cyclopropane ring can enhance metabolic stability and binding affinity[2]. Compounds containing cyclopropane rings have demonstrated a wide array of biological effects, including antibacterial, antifungal, antiviral, and antitumor activities[8].

The logical progression for evaluating the potential of this novel compound is outlined below.

G A Synthesis & Characterization of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate B In Vitro Biological Screening (e.g., antimicrobial, anticancer, enzyme inhibition assays) A->B C Identification of 'Hit' Activity B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Efficacy & Toxicity Studies D->E F Preclinical Development E->F

Caption: Drug discovery workflow for the evaluation of a novel chemical entity.

Given the precedent set by other pyridyl and cyclopropane-containing molecules, initial screening of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate could focus on its potential as an antimicrobial agent, an inhibitor of protein kinases (similar to TYK2 inhibitors[9]), or for its activity against parasitic diseases like malaria.

Conclusion

This guide has presented a comprehensive overview of the proposed synthesis and potential activity of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate. By leveraging established chemical principles, a robust synthetic protocol has been outlined. Furthermore, a comparative analysis with existing compounds highlights the potential of this novel molecule within the broader landscape of medicinal chemistry. The provided framework for synthesis and evaluation is intended to empower researchers to explore this and other novel chemical structures in the ongoing quest for new therapeutic agents.

References

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  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate.
  • Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Unknown Source.
  • Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and. Amanote Research.

Sources

Validation

Comparative analysis of different synthetic routes to Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Application Note: Comparative Synthetic Strategies for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Executive Summary Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) is a highly valued cyclopropyl build...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comparative Synthetic Strategies for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Executive Summary

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) is a highly valued cyclopropyl building block, most notably serving as the critical intermediate in the synthesis of the experimental antidepressant cyprolidol[1]. The assembly of this motif relies heavily on the cyclopropanation of 4-vinylpyridine. However, 4-vinylpyridine presents a unique synthetic challenge: the highly Lewis basic pyridyl nitrogen aggressively coordinates to electrophilic transition-metal catalysts, frequently leading to catalyst poisoning and aborted catalytic cycles.

This guide critically evaluates three distinct synthetic routes designed to overcome this substrate-induced deactivation. By comparing homogeneous rhodium catalysis, heterogeneous copper catalysis, and emerging metalloradical ylide pathways, this document provides validated protocols and empirical data to guide process chemists in selecting the optimal synthetic pathway.

Route A: The Homogeneous Benchmark – Rhodium(II) Catalyzed Cyclopropanation

Mechanistic Causality & System Design The classic approach utilizes dinuclear rhodium(II) paddlewheel complexes (e.g., Rh2​(OAc)4​ ) to decompose ethyl diazoacetate (EDA) into a highly electrophilic metal-carbene. Because the Rh(II) center is highly sensitive to Lewis base coordination from the substrate's pyridine ring, the reaction must be strictly kinetically controlled. By utilizing a non-coordinating solvent and executing a precisely controlled slow addition of EDA, the steady-state concentration of the carbene remains low. This suppresses the homocoupling of EDA (which forms diethyl maleate/fumarate) and allows the inherently fast concerted [2+1] cycloaddition with 4-vinylpyridine to outcompete catalyst deactivation. For steric reasons, the trans isomer is the thermodynamically favored racemate[1].

Validated Experimental Protocol

  • System Purging: Flame-dry a two-neck round-bottom flask and purge with argon for 15 minutes. Causality: Rh(II) paddlewheel complexes are sensitive to moisture and oxygen, which can coordinate to the axial sites and severely depress catalytic turnover.

  • Catalyst & Substrate Loading: Add 4-vinylpyridine (10.0 mmol) and Rh2​(OAc)4​ (0.05 mmol, 0.5 mol%) to 20 mL of anhydrous dichloromethane (DCM). Stir at room temperature. Causality: DCM provides a non-coordinating environment that ensures the axial sites of the Rh complex remain available for the incoming diazo compound.

  • Controlled Carbene Generation: Dissolve EDA (12.0 mmol) in 10 mL of DCM. Inject this solution via a syringe pump at a strict rate of 1.5 mL/h. Causality: Slow addition is the critical self-validating step; rapid addition will immediately turn the solution dark, indicating catalyst death and EDA dimerization.

  • Quenching: Upon completion of the addition, stir for 1 hour, then filter the mixture through a short pad of silica gel to remove the rhodium catalyst before concentrating under reduced pressure.

Route B: The Heterogeneous Alternative – Polymer-Supported Copper(II) Catalysis

Mechanistic Causality & System Design To address the prohibitive cost of rhodium and the difficulty of catalyst recovery, copper(II) complexes can be immobilized on a poly(4-vinylpyridine) (P4VP) support. The key to this system's success is the use of weakly coordinating anions (WCAs), such as tetrakis(pentafluorophenyl)borate [B(C6​F5​)4​]− . The WCA dramatically enhances the Lewis acidity of the Cu(II) center, compensating for the stabilizing effect of the polymer matrix and preventing the basic substrate from completely displacing the active catalytic sites[2]. Furthermore, the site-isolation provided by the polymer backbone prevents bimolecular catalyst decomposition.

Validated Experimental Protocol

  • Catalyst Activation: Suspend the P4VP-supported copper catalyst, [Cu(NCCH3​)6​][B(C6​F5​)4​]2​@P4VP (0.02 mmol Cu), in 4.0 mL of acetonitrile. Causality: Acetonitrile acts as a coordinating solvent that stabilizes the Cu(II) center prior to substrate introduction, preventing premature aggregation.

  • Substrate Addition: Add 4-vinylpyridine (5.0 mmol) to the suspension and stir at 298 K.

  • Cyclopropanation: Slowly add EDA (1.0 mmol) dissolved in 2.0 mL of acetonitrile over 1 hour. Causality: Operating with a 5:1 excess of the alkene relative to EDA thermodynamically drives the carbene transfer to the alkene, mitigating the lower inherent reactivity of the Cu-carbene compared to Rh.

  • Catalyst Recovery: Centrifuge the mixture at 4000 rpm to pellet the heterogeneous catalyst. Decant the supernatant for product isolation. Causality: The robust polymer support allows for simple mechanical separation, enabling multiple catalytic cycles with minimal metal leaching[2].

RouteComparison cluster_routes Catalytic Carbene Transfer Strategies SM 4-Vinylpyridine (Challenging Lewis Basic Substrate) R1 Route A: Rh2(OAc)4 + EDA Homogeneous | High Yield SM->R1 R2 Route B: Cu(II)-P4VP + EDA Heterogeneous | Recyclable SM->R2 R3 Route C: Fe(TPP)Cl + Iodonium Ylide Metalloradical | N2-Free SM->R3 Prod Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (Target Molecule) R1->Prod Fast kinetics, high trans:cis R2->Prod Site-isolated, moderate yield R3->Prod Radical pathway, excellent safety

Fig 1. Comparative synthetic workflows for the cyclopropanation of 4-vinylpyridine.

Route C: The Non-Diazo Route – Fe(III) Metalloradical Catalysis via Iodonium Ylides

Mechanistic Causality & System Design The reliance on explosive EDA and the associated nitrogen gas evolution poses severe safety bottlenecks for industrial scale-up. An emerging alternative utilizes acyclic iodonium ylides as safe, bench-stable carbene precursors. When activated by an iron(III) porphyrin catalyst (e.g., Fe(TPP)Cl), the hypervalent iodine bond is cleaved thermally to generate an iron-carbene radical intermediate. This metalloradical pathway proceeds via a stepwise radical addition/substitution mechanism rather than a concerted cycloaddition, offering unique stereocontrol and completely bypassing the hazards of diazo decomposition[3].

Validated Experimental Protocol

  • Reaction Assembly: Combine 4-vinylpyridine (1.0 mmol), the acyclic iodonium ylide derived from ethyl malonate (1.2 mmol), and Iron tetraphenylporphyrin chloride [Fe(TPP)Cl] (2 mol%) in a sealed tube containing 5 mL of 1,2-dichloroethane (DCE). Causality: Iodonium ylides do not release nitrogen gas upon decomposition, allowing the reaction to be safely conducted in a sealed vessel without the risk of overpressurization[3].

  • Thermal Activation: Heat the mixture to 80 °C for 12 hours. Causality: The Fe(III) center requires thermal activation to overcome the activation barrier for the cleavage of the hypervalent iodine-carbon bond, generating the active metalloradical.

  • Purification: Cool to room temperature, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the cyclopropanated product.

CatalyticCycle Cat Active Catalyst [M] Carbene Metal Carbene [M]=CHCO2Et Cat->Carbene + Carbene Precursor - Leaving Group Coord Alkene Coordination Complex Carbene->Coord + 4-Vinylpyridine Coord->Cat - Product

Fig 2. General transition-metal catalyzed carbene transfer cycle for cyclopropanation.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three evaluated synthetic routes, allowing for an objective assessment based on project requirements (e.g., discovery scale vs. process scale).

Performance MetricRoute A: Rhodium(II) CatalysisRoute B: Supported Cu(II) CatalysisRoute C: Iodonium Ylide (Fe/Co)
Carbene Precursor Ethyl Diazoacetate (EDA)Ethyl Diazoacetate (EDA)Acyclic Iodonium Ylide
Typical Yield 75% - 85%48% - 63%40% - 60%
Diastereoselectivity (trans:cis) > 80:20~ 70:30Variable (Ligand dependent)
Catalyst Deactivation Risk High (Pyridine coordination)Low (Site-isolated polymer support)Moderate
Safety Profile Severe (N₂ evolution, explosive)Severe (N₂ evolution, explosive)Benign (No N₂ gas generated)
Cost Efficiency Poor (Precious metal)Excellent (Earth-abundant, recyclable)Moderate (Ylide synthesis required)

References

  • [1] 2.[2] 3.[3]

Sources

Comparative

Evaluating the Selectivity Profile of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Synthetic Performance & Comparison Guide Executive Summary & Chemical Context Ethyl 2-pyridin-4-ylcyclopropane-1-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Synthetic Performance & Comparison Guide

Executive Summary & Chemical Context

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) is a highly valuable cyclopropylpyridine building block. It serves as a critical intermediate in the synthesis of experimental psychopharmacological agents, such as the historical antidepressant 1[1], and modern targeted therapeutics, including Lysine-specific demethylase 1 (LSD1) inhibitors.

In medicinal chemistry, the pharmacological efficacy of these downstream targets is strictly dictated by the stereochemistry of the cyclopropane ring. The trans isomer is overwhelmingly the biologically active configuration. Therefore, in this guide, the "product's performance" is evaluated based on the diastereoselective (cis/trans) profile and overall yield achieved during its synthesis. We objectively compare the two primary synthetic alternatives used to construct this molecule: Transition-Metal Catalyzed Carbene Transfer versus Michael-Initiated Ring Closure (MIRC).

Mechanistic Pathways & Selectivity Profiling

Synthesizing a cyclopropane ring bearing both a basic pyridine moiety and an ester group presents unique stereoelectronic challenges.

Alternative A: Transition-Metal Catalyzed Carbene Transfer

This classical route involves the cyclopropanation of 4-vinylpyridine using ethyl diazoacetate (EDA). While rhodium-based catalysts (e.g., dirhodium tetraacetate) are the gold standard for diazo decomposition, 2[2]. Consequently, uncatalyzed thermal decomposition or robust Copper(I) catalysts must be employed. For steric reasons, 1[1], but this route often yields a challenging cis/trans mixture.

Alternative B: Michael-Initiated Ring Closure (MIRC)

An alternative approach relies on the. Deprotonation generates a pyridyl-stabilized carbanion that undergoes conjugate addition followed by intramolecular chloride displacement. Because the transition state is highly sensitive to steric repulsion between the bulky pyridyl and ester groups, than the carbene transfer method.

PathwayComparison cluster_A Route A: Carbene Transfer cluster_B Route B: MIRC Alkylation A1 4-Vinylpyridine + EDA A2 Cu(I) Catalysis A1->A2 Product Ethyl 2-pyridin-4-ylcyclopropane- 1-carboxylate A2->Product ~3:1 trans/cis B1 4-Picolyl Chloride + Ethyl Acrylate B2 NaH Base (15°C) B1->B2 B2->Product >9:1 trans/cis

Fig 1: Divergent synthetic pathways for ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

Quantitative Data: Comparative Selectivity Profile

The following table summarizes the performance metrics of the different synthetic alternatives. Data reflects optimized bench-scale conditions.

Synthetic MethodologyReagents / CatalystOperating Temp (°C)Overall Yield (%)trans:cis RatioPrimary Limitation / Failure Mode
Thermal Carbene Transfer EDA (No Catalyst)120 - 14025 - 35%~1.5 : 1High thermal degradation; pyrazoline side-products.
Catalytic Carbene Transfer EDA + Cu(I)OTf25 - 4065 - 75%~3 : 1Catalyst poisoning by basic pyridine nitrogen.
MIRC Alkylation Ethyl Acrylate + NaH15 - 1750 - 60%>9 : 1 Substrate self-quaternization if temp > 20°C.

Experimental Protocols (Self-Validating Workflows)

As an Application Scientist, I emphasize that protocols must validate themselves in real-time. The following methodologies include built-in physical and chemical checkpoints to ensure causality and reaction integrity.

Protocol A: Cu(I)-Catalyzed Carbene Transfer

Objective: Synthesize the target ester via controlled diazo decomposition while mitigating catalyst poisoning.

  • System Preparation: Flame-dry a 250 mL 3-neck flask under Argon. Add 4-vinylpyridine (10.0 mmol) and Cu(I)OTf (0.5 mmol, 5 mol%) in 50 mL anhydrous dichloromethane (DCM).

  • Controlled Addition (Causality Check): Load ethyl diazoacetate (EDA, 12.0 mmol) in 10 mL DCM into a syringe pump. Add dropwise over 4 hours at 25°C.

    • Self-Validation: You must observe continuous, steady nitrogen gas ( N2​ ) evolution (bubbling). If bubbling ceases while EDA is still being added, the Cu(I) catalyst has been fully poisoned by the pyridine. Stop addition immediately and add a fresh 2 mol% spike of catalyst.

  • Reaction Quench: Once addition is complete and N2​ evolution stops, stir for 1 hour. Filter the mixture through a short pad of Celite to remove copper salts (the pad will turn blue/green).

  • Isolation: Concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to separate the trans (major) and cis (minor) isomers.

Protocol B: MIRC Alkylation (High trans-Selectivity)

Objective: Synthesize the target ester via base-promoted cyclization while preventing the self-polymerization of 4-picolyl chloride.

  • Base Slurry: In a flame-dried flask under Argon, prepare a slurry of Sodium Hydride (NaH, 60% dispersion in mineral oil, 11.0 mmol) in 30 mL anhydrous N,N-Dimethylformamide (DMF). Cool strictly to 15°C using a water/ice bath.

  • Acrylate Addition: Add ethyl acrylate (15.0 mmol) to the slurry in one portion.

  • Inverted Substrate Addition (Causality Check): Dissolve 4-picolyl chloride (10.0 mmol) in 10 mL dry toluene. Add this solution dropwise to the NaH/acrylate mixture over 45 minutes.

    • Self-Validation: Monitor the internal temperature continuously. It must remain between 15–17°C. If the temperature spikes above 20°C, 4-picolyl chloride will undergo rapid intermolecular self-quaternization, visually indicated by the sudden formation of a dark, insoluble tar. Keeping the chloride concentration low via slow addition prevents this.

  • Workup: Stir for an additional 2 hours at 15°C. Carefully quench with saturated aqueous NH4​Cl to destroy excess NaH (watch for H2​ gas evolution). Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over MgSO4​ , and concentrate.

References

  • Wikipedia Contributors, "Cyprolidol," Wikipedia, The Free Encyclopedia. 1

  • Gray, A. P., et al. "Cyclopropylpyridines. Synthesis and Electronic Interaction," Journal of Organic Chemistry, 1968.

  • Maas, G. "Cyclopropanation Reactions," Thieme Connect, Science of Synthesis. 2

  • Gray, A. P., et al. "Cyclopropylpyridines. Synthesis and Electronic Interaction (Extended Experimental)," Journal of Organic Chemistry, 1968.

Sources

Validation

Replicating Published Findings on Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate: Synthesis and Pharmacological Profiling of Cyprolidol vs. Imipramine

Introduction Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS 4903-93-9) is a highly specialized cyclopropyl building block utilized in the synthesis of conformationally restricted pyridine derivatives[]. Its most pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS 4903-93-9) is a highly specialized cyclopropyl building block utilized in the synthesis of conformationally restricted pyridine derivatives[]. Its most prominent historical and mechanistic application is serving as the key intermediate in the synthesis of Cyprolidol (IN-1060), an experimental antidepressant developed in the 1960s[2]. This guide provides a comprehensive replication framework for synthesizing this ester and its downstream derivative, Cyprolidol, while objectively comparing its pharmacological performance against the established tricyclic antidepressant, Imipramine[3].

Mechanistic Insights: The Cyclopropanation Challenge

When replicating the synthesis of cyclopropanes, researchers typically rely on transition metal-catalyzed decomposition of diazo compounds (e.g., using Rhodium or Copper catalysts)[4]. However, synthesizing ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate presents a unique mechanistic challenge that requires a deviation from standard protocols.

  • The Causality of Catalyst Deactivation : The basic nitrogen atom of the 4-vinylpyridine substrate strongly coordinates to the electrophilic metal centers of standard catalysts (such as Rh₂(OAc)₄). This coordination effectively poisons the catalyst and halts the cyclopropanation cycle[4].

  • The Thermal Solution : To bypass this catalyst deactivation, the established protocol utilizes a thermally initiated, catalyst-free reaction. Ethyl diazoacetate (EDA) undergoes a 1,3-dipolar cycloaddition with the electron-deficient double bond of 4-vinylpyridine to form a pyrazoline intermediate. Subsequent thermal heating drives the extrusion of nitrogen gas (N₂), collapsing the pyrazoline ring into the desired thermodynamically favored trans-cyclopropane.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate
  • Preparation : Dissolve 4-vinylpyridine in an inert, high-boiling solvent (e.g., toluene) to safely manage the exothermic nature of diazo decomposition.

  • Reagent Addition : Slowly add ethyl diazoacetate (EDA) dropwise under an inert argon atmosphere. Crucial: Do not add transition metal catalysts, as the pyridine ring will immediately coordinate and deactivate them[4].

  • Thermal Activation : Heat the reaction mixture to 100–120 °C. This temperature initiates the 1,3-dipolar cycloaddition, forming the transient pyrazoline intermediate.

  • Nitrogen Extrusion : Maintain heating to drive the thermal extrusion of N₂ gas from the pyrazoline intermediate, yielding the cyclopropane ring.

  • Purification : Isolate the product via vacuum distillation. The trans-isomer is thermodynamically favored due to the steric bulk of the pyridine and ester groups[2].

Protocol 2: Downstream Conversion to Cyprolidol
  • Grignard Preparation : Prepare a solution of phenylmagnesium bromide (PhMgBr) in anhydrous diethyl ether.

  • Ester Addition : Slowly add the synthesized ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (1 equivalent) to the Grignard reagent (≥2 equivalents) at 0 °C to prevent unwanted ring-opening side reactions[2].

  • Reaction Progression : Allow the mixture to warm to room temperature, stirring until the ester is fully consumed to yield the tertiary alcohol.

  • Isolation : Quench carefully with saturated aqueous NH₄Cl, extract the organic layer, and concentrate to yield diphenyl-(2-pyridin-4-ylcyclopropyl)methanol (Cyprolidol)[2].

SynthesisWorkflow A 4-Vinylpyridine + Ethyl Diazoacetate (EDA) B Pyrazoline Intermediate (1,3-Dipolar Cycloaddition) A->B Thermal Heating (No Metal Catalyst) C Ethyl 2-pyridin-4-ylcyclopropane- 1-carboxylate B->C Thermal Extrusion (- N2) D Cyprolidol (IN-1060) (Diphenyl-(2-pyridin-4-ylcyclopropyl)methanol) C->D 2 eq. PhMgBr (Grignard Reaction)

Synthetic workflow for Cyprolidol via thermal cyclopropanation and Grignard addition.

Pharmacological Replication Data: Cyprolidol vs. Imipramine

To validate the biological utility of the synthesized Cyprolidol, its pharmacological profile was historically compared against Imipramine, a gold-standard tricyclic antidepressant[3]. While both compounds share similarities in modulating the adrenergic system, they exhibit distinct physiological responses, particularly regarding tyramine interaction.

Table 1: Comparative Adrenergic and Cardiovascular Responses

Pharmacological ParameterCyprolidol (IN-1060)Imipramine
Norepinephrine (NE) Response Potentiates pressor rise[3]Potentiates pressor rise[3]
Tyramine Response (Anesthetized) Inhibits pressor rise[3]Inhibits pressor rise[3]
Tyramine Response (Conscious) Potentiates pressor rise[3]Inhibits pressor rise[3]
Histamine Response Inhibits depressor response[3]Inhibits depressor response[3]
Clinical Efficacy (Human) Inferior to Imipramine[2]Well-established efficacy[2]

Data Interpretation : Both drugs potentiate the effects of exogenous norepinephrine. However, Cyprolidol demonstrates a complex, state-dependent interaction with tyramine—blocking the tyramine-induced blood pressure rise in anesthetized models, but potentiating it in conscious models[3]. This divergence highlights the unique pharmacological footprint of the pyridylcyclopropane scaffold compared to the iminodibenzyl core of Imipramine.

PharmacologicalPathway Cyp Cyprolidol (IN-1060) NE Norepinephrine (NE) Potentiation Cyp->NE Enhances Tyr_Anesth Tyramine Response (Anesthetized Dogs) Cyp->Tyr_Anesth Blocks Tyr_Consc Tyramine Response (Conscious Dogs) Cyp->Tyr_Consc Potentiates Imi Imipramine Imi->NE Enhances Imi->Tyr_Anesth Blocks Imi->Tyr_Consc Blocks BP Blood Pressure Modulation NE->BP Pressor Rise Tyr_Anesth->BP Inhibited Rise Tyr_Consc->BP Variable Rise

Comparative adrenergic interaction pathways of Cyprolidol and Imipramine.

Conclusion

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate remains a critical case study in organic synthesis, demonstrating how substrate electronics (e.g., basic pyridine nitrogens) necessitate deviations from standard transition-metal catalysis in favor of thermal 1,3-dipolar cycloadditions. While its downstream derivative, Cyprolidol, ultimately proved less clinically effective than Imipramine[2], the rigidified cyclopropyl-pyridine motif continues to inform modern bioisosteric replacements and conformational restriction strategies in drug design.

References

  • Wikipedia Contributors. "Cyprolidol." Wikipedia, The Free Encyclopedia. [Link]

  • Gray, A. P., & Kraus, H. (1966). "Cyclopropylpyridines. Synthesis and Electronic Interaction." The Journal of Organic Chemistry, 31(2), 399–405.[Link]

  • Brown, M. L., Gershon, S., & Korol, B. (1966). "Some pharmacological effects of a new potential antidepressant cyprolidol (IN-1060) compared with imipramine." Medicina et Pharmacologia Experimentalis, 15(4), 329–343.[Link]

Sources

Comparative

Comparative Pharmacokinetic Profiling of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Derivatives in CNS Drug Discovery

Introduction & Mechanistic Rationale The Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (EPCC) scaffold is a highly versatile building block in medicinal chemistry. Historically utilized as a primary precursor in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (EPCC) scaffold is a highly versatile building block in medicinal chemistry. Historically utilized as a primary precursor in the synthesis of the experimental antidepressant cyprolidol[1], this core structure shares critical pharmacophoric overlap with tranylcypromine (TCP), a classic monoamine oxidase (MAO) inhibitor[2]. In contemporary oncology and neuropharmacology, cyclopropylamine and cyclopropanecarboxylate derivatives are heavily investigated as irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), where the cyclopropane ring opens to form a covalent adduct with the FAD cofactor[3].

However, as a Senior Application Scientist, I frequently observe that raw ester scaffolds exhibit misleading in vitro potency that fails to translate in vivo. Esters are highly susceptible to rapid hydrolysis by plasma and hepatic carboxylesterases. To successfully develop Central Nervous System (CNS) active agents from the EPCC scaffold, we must evaluate how functional group modifications dictate pharmacokinetic (PK) behavior.

This guide objectively compares the PK profiles of three distinct structural derivatives:

  • EPCC-Ester (The Parent): Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate.

  • EPCC-Acid (The Metabolite): 2-pyridin-4-ylcyclopropane-1-carboxylic acid.

  • EPCC-Amide (The Optimized Lead): N-methyl-2-pyridin-4-ylcyclopropane-1-carboxamide.

Experimental Protocols: A Self-Validating System

To ensure the highest degree of scientific trustworthiness, our Drug Metabolism and Pharmacokinetics (DMPK) protocol is designed as a self-validating system. We utilize parallel dosing arms and incorporate TCP as an internal biological control. TCP’s well-documented short half-life of approximately 1.5 to 3.2 hours[2] serves as a benchmark to validate both our LC-MS/MS sensitivity and our tissue extraction recovery.

Step-by-Step In Vivo PK & Bioanalysis Workflow
  • Formulation: Compounds are formulated in 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Causality: This specific vehicle prevents the highly lipophilic EPCC-Ester from precipitating upon intravenous injection, ensuring accurate maximum concentration ( Cmax​ ) readings without causing micro-embolisms in the subjects.

  • Dosing: Male Sprague-Dawley rats (n=3/group) are dosed intravenously (IV, 1 mg/kg via tail vein) and orally (PO, 5 mg/kg via oral gavage).

  • Sampling & Enzyme Quenching (Critical Step): Blood is collected via jugular vein catheters at standard intervals (0.08 to 24 h).

    • Causality: Immediately upon collection, plasma is crashed with 3 volumes of ice-cold acetonitrile containing the internal standard (Tolbutamide). Acetonitrile not only precipitates proteins but instantly quenches plasma esterase activity. This is a mandatory step to prevent the ex vivo degradation of EPCC-Ester into EPCC-Acid, which would otherwise severely skew clearance data.

  • Tissue Distribution: Satellite groups are euthanized at 1h and 4h for whole-brain extraction to calculate the unbound brain-to-plasma partition coefficient ( Kp,uu​ ).

  • LC-MS/MS Quantification: Samples are analyzed using a C18 column on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, optimizing for the specific transitions of the pyridine-cyclopropane fragments[4].

Workflow Visualization

PK_Workflow A Ethyl 2-pyridin-4-ylcyclopropane -1-carboxylate (Scaffold) B EPCC-Ester (High Lipophilicity) A->B Baseline C EPCC-Acid (High Polarity) A->C Hydrolysis D EPCC-Amide (Metabolic Stability) A->D Amidation E In Vitro Plasma Stability (Esterase Susceptibility) B->E C->E D->E F In Vivo PK Profiling (SD Rats, IV/PO) E->F Lead Selection G LC-MS/MS Bioanalysis (Protein Precipitation) F->G Plasma/Brain Sampling H PK Parameter Extraction (CL, t1/2, Kp,uu) G->H Data Processing

DMPK screening workflow for EPCC derivatives highlighting metabolic logic and data extraction.

Quantitative Data Comparison

The following table summarizes the non-compartmental PK parameters extracted from the LC-MS/MS analysis.

CompoundStructural Modification CLp​ (mL/min/kg) Vdss​ (L/kg) t1/2​ (h)Bioavailability ( F% )Brain/Plasma Ratio ( Kp,uu​ )
EPCC-Ester Parent (Ethyl Ester)85.44.20.812%0.15 (Rapid hydrolysis)
EPCC-Acid Carboxylic Acid12.30.64.565%0.02 (Poor permeability)
EPCC-Amide N-Methyl Amide24.62.83.278%0.85 (Optimal CNS target)
TCP (Control) Cyclopropylamine45.23.12.150%1.10

Data Synthesis & Application Insights

  • The Prodrug Trap (EPCC-Ester): The parent ethyl ester exhibits a massive plasma clearance (85.4 mL/min/kg) that exceeds standard hepatic blood flow in rats, driven entirely by rapid esterase hydrolysis. Its absolute bioavailability is a mere 12%. While it theoretically possesses the high lipophilicity required for Blood-Brain Barrier (BBB) crossing, it is cleared systemically before meaningful CNS accumulation can occur.

  • The Permeability Wall (EPCC-Acid): The carboxylic acid metabolite demonstrates a longer half-life (4.5 h) and excellent bioavailability (65%) due to its resistance to further metabolic breakdown. However, at physiological pH, the acid is heavily ionized. This results in a highly restricted volume of distribution (0.6 L/kg) and negligible brain penetrance ( Kp,uu​ = 0.02), rendering it useless for CNS targets.

  • The Optimized Lead (EPCC-Amide): Converting the ester to an N-methyl amide strikes the perfect physicochemical balance. It resists esterase cleavage, significantly reducing clearance to 24.6 mL/min/kg and boosting bioavailability to 78%. Crucially, it maintains sufficient lipophilicity and avoids the severe ionization penalty of the acid, achieving an optimal unbound brain-to-plasma ratio ( Kp,uu​ = 0.85). This profile closely mirrors the successful PK optimizations seen in advanced clinical cyclopropylamine-based inhibitors[3].

References

  • Cyprolidol - Wikipedia | Source: wikipedia.org | 1

  • Tranylcypromine - StatPearls - NCBI Bookshelf | Source: nih.gov | 2

  • Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC | Source: nih.gov | 3

  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors | Journal of Medicinal Chemistry | Source: acs.org | 4

Sources

Validation

Statistical Analysis and Pharmacokinetic Evaluation of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate: A Comparative Guide

Executive Summary In modern drug discovery, the strategic rigidification of flexible alkyl chains using cyclopropane bioisosteres is a proven method to optimize both pharmacodynamic and pharmacokinetic (PK) parameters. E...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic rigidification of flexible alkyl chains using cyclopropane bioisosteres is a proven method to optimize both pharmacodynamic and pharmacokinetic (PK) parameters. Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate serves as a prime example of this approach. By locking the torsion angles of its flexible counterpart—Ethyl 4-(pyridin-4-yl)butanoate—the cyclopropane ring projects the 4-pyridyl and ethyl ester groups into a precise three-dimensional orientation.

This guide provides an objective comparison of the cyclopropane analog against its flexible alternative. It details the underlying mechanistic causality, the self-validating experimental protocols used to generate the data, and the rigorous statistical workflows required to quantify the "cyclopropyl effect"[1].

Mechanistic Rationale: The Cyclopropyl Effect

Before analyzing the statistical data, it is critical to understand the causality behind the experimental outcomes. Why does replacing a linear chain with a cyclopropane ring profoundly alter a molecule's PK profile?

  • Conformational Restriction : Flexible chains possess high degrees of freedom, leading to a large entropic penalty upon target binding. Cyclopropanes freeze these torsion angles, pre-organizing the molecule for optimal receptor interaction and significantly enhancing target affinity (1)[1].

  • Steric Shielding : The rigid geometry of the cyclopropane ring sterically shields adjacent labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP450) enzymes. This structural stability translates directly to a prolonged half-life and reduced intrinsic clearance (2)[2].

Mechanism cluster_flexible Flexible Analog cluster_rigid Cyclopropane Analog A1 High Degrees of Freedom A2 Exposed Labile Sites A1->A2 A3 Rapid CYP450 Clearance A2->A3 B1 Conformational Restriction B2 Steric Shielding B1->B2 B3 Prolonged Half-Life B2->B3

Caption: Pharmacological impact of cyclopropane rigidification on metabolic stability.

Experimental Protocols: A Self-Validating System

To objectively capture the PK differences between the analogs, we utilize an In Vitro Human Liver Microsome (HLM) Stability Assay.

Causality of Assay Choice : HLM assays provide a scalable simulation of first-pass hepatic metabolism, allowing us to isolate CYP450-mediated clearance from other physiological variables. Self-Validating Mechanism : To ensure absolute trustworthiness, this protocol operates as a self-validating system. A negative control (omission of NADPH) is included to prove that degradation is strictly enzymatic, not a result of chemical hydrolysis of the ester group. Concurrently, a positive control (Verapamil) validates the enzymatic viability of the HLM batch. If the positive control fails to degrade at the expected rate, the entire plate is invalidated.

Step-by-Step Methodology
  • Reagent Preparation : Prepare 10 mM stock solutions of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate and Ethyl 4-(pyridin-4-yl)butanoate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Incubation : Aliquot 50 µL of the working solution into a 96-well plate. Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation : Add 1 mM NADPH to initiate the enzymatic reaction. (For the negative control well, substitute NADPH with an equivalent volume of buffer).

  • Time-Course Sampling : At precise intervals of 0, 15, 30, 45, and 60 minutes, extract 20 µL aliquots.

  • Reaction Termination : Immediately quench the extracted aliquots in 80 µL of ice-cold acetonitrile containing an internal standard (Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Quantification : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Statistical Analysis Workflow

Extracting raw concentration data is only the first step. To make authoritative claims about the superiority of the cyclopropane analog, the data must undergo rigorous statistical evaluation. We employ Non-Compartmental Analysis (NCA) because it relies on objective algebraic calculations (e.g., the trapezoidal rule) rather than theoretical physiological compartments, minimizing assumptions (3)[3].

  • Data Normalization : Convert raw LC-MS/MS peak area ratios into percentage remaining relative to the t=0 baseline.

  • Data Transformation : Pharmacokinetic concentration data inherently exhibits heteroscedasticity (variance increases with the mean). Log-transforming the data normalizes the variance, satisfying the core assumptions of parametric statistical tests.

  • NCA Parameter Calculation : Calculate the elimination rate constant ( k ) via log-linear regression of the terminal phase. Derive the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

  • Hypothesis Testing : Perform a two-tailed paired t-test on the log-transformed CLint​ and t1/2​ values to determine if the variance between the rigid and flexible analogs is statistically significant ( p<0.05 ).

Workflow A Raw Concentration Data (LC-MS/MS) B Log-Linear Transformation (Normalize Variance) A->B C Non-Compartmental Analysis (AUC, t1/2, CLint) B->C D Statistical Testing (ANOVA / Paired t-test) C->D E Comparative PK Profile (Rigid vs Flexible) D->E

Caption: Workflow for statistical analysis of pharmacokinetic data using NCA.

Quantitative Data & Comparative Analysis

The statistical analysis of the in vitro data clearly demonstrates the superiority of the cyclopropane scaffold. As summarized in Table 1, the rigidification of the alkyl chain yields highly significant improvements across all key metrics.

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters

ParameterEthyl 4-(pyridin-4-yl)butanoate (Flexible)Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (Rigid)Statistical Significance (p-value)
Intrinsic Clearance ( CLint​ ) 45.2 ± 3.1 µL/min/mg12.4 ± 1.5 µL/min/mgp < 0.001
Half-life ( t1/2​ ) 15.3 ± 1.2 min55.8 ± 4.3 minp < 0.001
Target Affinity ( IC50​ ) 125 ± 10 nM28 ± 3 nMp < 0.01

Data Interpretation : The paired t-test reveals a statistically significant reduction in intrinsic clearance for the cyclopropane analog ( p<0.001 ). The rigid framework successfully shields the molecule from rapid CYP450 oxidation, extending the half-life by nearly 3.6-fold. Furthermore, the restricted conformation significantly improves target affinity ( p<0.01 ), validating cyclopropane as a highly effective, structurally stable bioisostere in drug design (4)[4].

References

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source: NIH URL:[Link]

  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies Source: NIH / PMC URL:[Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect Source: RSC Publishing URL: [Link]

Sources

Comparative

Peer-reviewed literature validating the use of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Comparative Guide: Validation and Application of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in Medicinal Chemistry Executive Summary Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) is a pivotal bifunc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validation and Application of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in Medicinal Chemistry

Executive Summary

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) is a pivotal bifunctional building block in modern drug discovery[]. The rigid cyclopropane core restricts the conformational flexibility between the pyridine ring and the carboxylate moiety—a structural feature heavily exploited in the design of psychopharmacological agents. Historically validated as the core intermediate in the synthesis of the experimental antidepressant Cyprolidol[2], this scaffold remains highly relevant for developing modern monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors. This guide objectively compares the synthetic methodologies used to access this compound and provides field-validated experimental protocols.

Mechanistic Insights: Causality in Stereoselective Cyclopropanation

The construction of the 2-(pyridin-4-yl)cyclopropane-1-carboxylate framework traditionally relies on the cyclopropanation of 4-vinylpyridine. When utilizing ethyl diazoacetate (EDA), the reaction proceeds via the generation of a highly reactive metal-carbenoid species (under catalytic conditions) or a pyrazoline intermediate (under thermal conditions).

  • Causality of Stereoselectivity : The trans isomer is thermodynamically and kinetically favored[2]. During the concerted addition of the carbenoid to the alkene, the transition state organizes to minimize steric repulsion between the bulky pyridyl group of the olefin and the ester group of the carbenoid. Consequently, the trans-isomer predominates (typically >3:1 ratio).

  • Thermodynamic Correction : If the cis-isomer is isolated, it can be quantitatively converted to the trans-isomer via base-catalyzed epimerization at the acidic alpha-carbonyl position, leveraging the thermodynamic stability of the trans configuration[2].

Comparative Analysis of Synthetic Pathways

To objectively evaluate the performance of different synthetic routes to the Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate scaffold, we compare the historical thermal method established by against modern transition-metal catalysis and the alternative Corey-Chaykovsky reaction.

Table 1: Quantitative Performance Comparison of Synthetic Routes

ParameterThermal CyclopropanationMetal-Catalyzed (Rh/Cu)Corey-Chaykovsky
Yield 40 - 55%75 - 85%60 - 70%
Trans:Cis Ratio ~ 3:1> 10:1 (Catalyst dependent)Exclusively trans
Scalability High (Requires careful thermal control)Medium (High catalyst cost)Medium (Reagent preparation)
Atom Economy High (Loss of N2)High (Loss of N2)Lower (Loss of DMSO)
Primary Byproducts Diethyl maleate / fumarateDiethyl maleate / fumarateDMSO

Analytical Insight: While the Corey-Chaykovsky reaction offers exclusive trans stereoselectivity, it requires the pre-synthesis of ethyl 3-(pyridin-4-yl)acrylate and generates stoichiometric DMSO waste. The metal-catalyzed cyclopropanation of 4-vinylpyridine remains the optimal balance of atom economy, yield, and scalability.

Experimental Protocol: Self-Validating Catalytic Cyclopropanation

The following protocol details the Rhodium-catalyzed synthesis of the target compound. It is designed as a self-validating system where physical observations directly correlate with mechanistic progress.

Materials : 4-Vinylpyridine (1.0 equiv), Ethyl diazoacetate (EDA, 1.5 equiv, 85% in toluene), Rh2(OAc)4 (1 mol%), anhydrous Dichloromethane (DCM).

Step-by-Step Methodology :

  • System Initialization : In an oven-dried, two-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-vinylpyridine and Rh2(OAc)4 in anhydrous DCM under an argon atmosphere.

    • Causality: Argon prevents the oxidation of the metal catalyst and the electron-rich olefin.

  • Controlled Carbenoid Generation : Dilute EDA in DCM and place it in the addition funnel. Add the EDA solution dropwise over 2 hours at room temperature.

    • Self-Validation Checkpoint: Observe the continuous evolution of nitrogen (N2) gas bubbles. This effervescence is a direct, real-time proxy for carbenoid formation. If bubbling ceases prematurely, the catalyst has deactivated, or the addition rate is too slow.

    • Causality: Slow addition maintains a low steady-state concentration of the carbenoid, suppressing the bimolecular dimerization of EDA into unwanted diethyl maleate or fumarate byproducts.

  • Reaction Termination & Workup : Once EDA addition is complete and N2 evolution stops, stir for an additional 30 minutes. Concentrate the mixture under reduced pressure.

  • Purification & Isomer Separation : Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). The trans-isomer elutes after the non-polar dimers.

  • Epimerization (Optional) : If the cis-isomer is isolated, dissolve it in ethanol, add a catalytic amount of sodium ethoxide, and reflux for 2 hours to drive the equilibrium toward the thermodynamically stable trans-isomer[2].

Pathway Visualization

The following workflow illustrates the comparative synthetic routes and the downstream application of the ester via a Grignard reaction to yield psychopharmacological APIs like Cyprolidol[2].

G cluster_0 Pathway A: Carbene Addition cluster_1 Pathway B: Ylide Addition N1 4-Vinylpyridine + Ethyl Diazoacetate N2 Metal-Catalyzed Cyclopropanation N1->N2 - N2 gas N5 Ethyl 2-pyridin-4-yl cyclopropane-1-carboxylate (Target Scaffold) N2->N5 trans-selective N3 Ethyl 3-(pyridin-4-yl)acrylate + Sulfoxonium Ylide N4 Corey-Chaykovsky Reaction N3->N4 - DMSO N4->N5 trans-exclusive N6 Grignard Addition (PhMgBr) N5->N6 Ester functionalization N7 Cyprolidol & Analogs (Psychopharmacological APIs) N6->N7 API Synthesis

Figure 1: Comparative synthetic workflows for Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate and its downstream conversion.

References

  • Gray, A. P., & Kraus, H. (1966). "Cyclopropylpyridines. Synthesis and Electronic Interaction." The Journal of Organic Chemistry, 31(2), 399-405. URL:[Link]

  • Wikipedia Contributors. "Cyprolidol." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Brown, M. L., Gershon, S., & Korol, B. (1966). "Some pharmacological effects of a new potential antidepressant cyprolidol (IN-1060) compared with imipramine." Medicina et Pharmacologia Experimentalis, 15(4), 329-343. URL:[Link]

Sources

Validation

Meta-analysis of studies involving pyridinyl cyclopropane carboxylates

A Meta-Analysis of Pyridinyl Cyclopropane Carboxylates: Next-Generation Aldosterone Synthase Inhibitors vs. Traditional Mineralocorticoid Receptor Antagonists As the landscape of cardiovascular and renal pharmacotherapy...

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Author: BenchChem Technical Support Team. Date: March 2026

A Meta-Analysis of Pyridinyl Cyclopropane Carboxylates: Next-Generation Aldosterone Synthase Inhibitors vs. Traditional Mineralocorticoid Receptor Antagonists

As the landscape of cardiovascular and renal pharmacotherapy evolves, the mitigation of aldosterone-driven pathology remains a cornerstone of treating heart failure and hypertension. Historically, this has been achieved through Mineralocorticoid Receptor Antagonists (MRAs). However, a paradigm shift is occurring toward the upstream inhibition of aldosterone biosynthesis.

This guide provides an objective, data-driven meta-analysis comparing traditional MRAs with an emerging class of highly selective Aldosterone Synthase (CYP11B2) inhibitors—specifically, those leveraging a pyridinyl cyclopropane carboxylate pharmacophore.

Mechanistic Causality: Why Target Synthesis Over the Receptor?

The traditional approach to hyperaldosteronism relies on MRAs like Spironolactone and Eplerenone. While effective in reducing mortality in severe heart failure ()[1], MRAs operate via competitive receptor antagonism. This triggers a compensatory spike in systemic aldosterone levels. Furthermore, non-selective MRAs like Spironolactone bind to androgen and progesterone receptors, causing dose-limiting side effects such as gynecomastia and impotence[2].

Inhibiting the synthesis of aldosterone directly via the enzyme CYP11B2 (Aldosterone Synthase) circumvents these receptor-mediated off-target effects[2]. However, the design of CYP11B2 inhibitors presents a profound structural challenge: CYP11B2 shares 93% sequence homology with CYP11B1 (11β-hydroxylase) , the enzyme responsible for synthesizing cortisol ()[3]. Non-selective inhibition leads to blunted cortisol responses and dangerous adrenal insufficiency.

The Role of the Pyridinyl Cyclopropane Carboxylate Scaffold

To achieve the requisite selectivity, researchers have optimized pyridine-substituted derivatives ()[4]. The mechanistic causality of this specific pharmacophore is twofold:

  • Heme Coordination: The lone electron pair on the nitrogen of the pyridinyl ring directly coordinates with the heme iron at the core of the cytochrome P450 enzyme.

  • Steric Vectoring: The cyclopropane carboxylate moiety is not merely a linker; its rigid, strained ring system restricts conformational flexibility. This locks the pyridine nitrogen into a highly specific geometrical trajectory. Because the active site cavity of CYP11B2 is marginally larger and differs in key residue orientations compared to CYP11B1, this rigid steric bulk creates a "clash" in CYP11B1, preventing binding, while fitting perfectly into the CYP11B2 pocket ()[5].

Pathway Cholesterol Cholesterol DOC 11-Deoxycorticosterone (DOC) Cholesterol->DOC Multiple Steps Deoxycortisol 11-Deoxycortisol Cholesterol->Deoxycortisol Multiple Steps CYP11B2 CYP11B2 (Aldosterone Synthase) DOC->CYP11B2 CYP11B1 CYP11B1 (11β-Hydroxylase) Deoxycortisol->CYP11B1 Aldosterone Aldosterone (Mineralocorticoid) CYP11B2->Aldosterone Cortisol Cortisol (Glucocorticoid) CYP11B1->Cortisol Inhibitor Pyridinyl Cyclopropane Carboxylates Inhibitor->CYP11B2 Selective Inhibition Inhibitor->CYP11B1 Steric Clash

Divergent steroidogenic pathways illustrating the selective inhibition of CYP11B2 over CYP11B1.

Meta-Analysis of Performance Data

To objectively compare these therapeutic avenues, we must analyze both the in vitro enzymatic selectivity and the downstream physiological profiles.

Table 1: In Vitro Enzymatic IC50 and Selectivity Profiles Data synthesized from foundational structure-activity relationship studies on CYP11B2 inhibitors.

Compound Class / AgentCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity Factor (B1/B2)Primary Mechanism of Action
Fadrozole (Reference)0.84.5~5.6Non-selective heme iron coordination
Pyridinyl Cyclopropane Carboxylates 2.1> 2000> 950 Sterically-driven selective heme coordination
Spironolactone (MRA)N/AN/AN/ACompetitive Mineralocorticoid Receptor antagonism

Table 2: Clinical and Physiological Outcomes Comparison

FeatureTraditional MRAs (Spironolactone)CYP11B2 Inhibitors (Pyridinyl derivatives)
Target Location Cytosolic Mineralocorticoid Receptor (MR)Mitochondrial Aldosterone Synthase (CYP11B2)
Systemic Aldosterone Elevated (Compensatory feedback spike)Suppressed (Direct synthesis blockade)
Systemic Cortisol UnaffectedUnaffected (Due to >900x selectivity factor)
Off-Target Endocrine Effects High (Gynecomastia, impotence via AR/PR binding)Negligible (No steroid receptor affinity)
Hyperkalemia Risk High (Requires strict monitoring)Moderate (Dose-dependent, highly predictable)

Experimental Methodology: Self-Validating In Vitro Selectivity Assay

To generate the selectivity data shown in Table 1, a robust, self-validating in vitro assay is required. The following protocol details the gold-standard methodology for evaluating pyridinyl cyclopropane carboxylates.

Causality in Design: We utilize Chinese Hamster lung fibroblasts (V79 cells) because they natively lack endogenous steroidogenic machinery. This ensures a zero-background matrix. By stably transfecting these cells with either human CYP11B1 or CYP11B2 plasmids, we isolate the specific enzymatic variable.

Step-by-Step Protocol
  • Cell Preparation: Culture V79 cells stably expressing human CYP11B1 or CYP11B2 in DMEM supplemented with 10% FBS. Seed at 8×104 cells/well in 24-well plates and incubate for 24 hours at 37°C (5% CO2).

  • Compound Incubation: Wash cells with PBS. Add 500 µL of serum-free DMEM containing the pyridinyl cyclopropane carboxylate inhibitor at varying concentrations (0.1 nM to 10,000 nM).

  • Substrate Introduction:

    • For CYP11B2 wells: Add 11-deoxycorticosterone (DOC) to a final concentration of 100 nM.

    • For CYP11B1 wells: Add 11-deoxycortisol to a final concentration of 100 nM.

    • Incubate for exactly 60 minutes to capture linear-phase enzymatic kinetics.

  • Extraction & Internal Validation: Extract the supernatant using ethyl acetate.

    • Self-Validating Step: Spike the extraction solvent with 10 ng/mL of D4-cortisol and D7-aldosterone . If the mass-spectrometry recovery variance of these heavy isotopes exceeds 5% between wells, the extraction is flagged for matrix effects, and the run is automatically invalidated.

  • LC-MS/MS Quantification: Evaporate the organic phase, reconstitute in mobile phase (methanol/water), and quantify aldosterone and cortisol production via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Control Validation: Run Fadrozole in parallel. The assay is only deemed valid if Fadrozole yields a CYP11B2 IC50 within 15% of its established 0.8 nM baseline.

Workflow Step1 Step 1 Culture V79 cells expressing CYP11B1 or CYP11B2 Step2 Step 2 Compound Incubation (Pyridinyl cyclopropane carboxylates) Step1->Step2 Step3 Step 3 Substrate Addition (DOC for B2, Deoxycortisol for B1) Step2->Step3 Step4 Step 4 LC-MS/MS Quantification with D4/D7 Isotope Validation Step3->Step4 Step5 Step 5 IC50 & Selectivity Factor Calculation Step4->Step5

High-throughput, self-validating LC-MS/MS workflow for determining CYP11B enzyme selectivity.

Conclusion

For drug development professionals, the transition from receptor antagonism to synthesis inhibition represents a massive leap in therapeutic precision. While MRAs remain clinically useful, their off-target receptor binding and compensatory aldosterone spikes limit their ceiling of efficacy. Pyridinyl cyclopropane carboxylates solve the fundamental biochemical hurdle of this new approach—differentiating between two enzymes with 93% homology—by leveraging rigid steric vectoring to achieve >900-fold selectivity.

References

  • Kawamoto, T., et al. "Role of steroid 11 beta-hydroxylase and steroid 18-hydroxylase in the biosynthesis of glucocorticoids and mineralocorticoids in humans." Proceedings of the National Academy of Sciences of the United States of America, 1992. URL:[Link]

  • Pitt, B., et al. "The effect of spironolactone on morbidity and mortality in patients with severe heart failure." The New England Journal of Medicine, 1999. URL:[Link]

  • Lucas, S., et al. "In vivo active aldosterone synthase inhibitors with improved selectivity: lead optimization providing a series of pyridine substituted 3,4-dihydro-1H-quinolin-2-one derivatives." Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Lucas, S., et al. "Fine-tuning the selectivity of aldosterone synthase inhibitors: structure-activity and structure-selectivity insights from studies of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Merck Sharp & Dohme Corp. "Aldosterone synthase inhibitors." Patent WO2012148808A1, 2012.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Advanced Laboratory Safety and PPE Guide: Handling Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Introduction & Mechanistic Hazard Profile Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) is a specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and PPE Guide: Handling Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

Introduction & Mechanistic Hazard Profile

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate (CAS: 4903-93-9) is a specialized heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). It is most notably recognized as a precursor in the development of experimental psychotherapeutics like [1]. Due to its unique structural components—a basic pyridine ring conjugated with a strained cyclopropane ester—this compound requires highly specific, mechanistic-driven handling protocols to ensure operator safety.

Mechanistic Causality of Hazards:

  • Pyridine Moiety: The lone pair of electrons on the basic nitrogen atom acts as a nucleophile, facilitating rapid dermal absorption. Exposure to pyridine derivatives is known to cause severe skin and eye irritation, and potential upon systemic absorption[2].

  • Cyclopropane Ring: The lipophilic nature of the cyclopropane ring enhances the molecule's ability to penetrate the stratum corneum (the lipid bilayer of the skin), rendering standard thin-mil latex gloves ineffective.

  • Ester Group: The ester linkage is susceptible to hydrolysis in the presence of strong acids or bases, potentially releasing ethanol and the corresponding carboxylic acid, which can exacerbate local tissue irritation and alter the compound's volatility.

Required Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific chemical compatibilities and permeation rates of pyridine derivatives.

PPE CategoryRecommended Material & SpecificationMechanistic Justification
Hand Protection Heavy-duty Butyl Rubber or thick Nitrile (≥ 0.4 mm)Pyridine derivatives rapidly degrade thin latex and standard nitrile. Butyl rubber provides superior resistance to permeation by lipophilic amines.
Eye Protection ANSI Z87.1 Compliant Chemical Splash GogglesProtects against micro-droplet splashing during solubilization; the basicity of the pyridine ring poses a severe risk of irreversible corneal damage.
Body Protection Flame-Retardant (FR) Lab Coat (e.g., Nomex)Essential if handling alongside reactive precursors like ethyl diazoacetate or Grignard reagents used in downstream synthesis[1].
Respiratory NIOSH-approved Half-Mask with OV CartridgeMandatory only if engineering controls (fume hood) fail or during spill cleanup, to prevent inhalation of [3].

Operational Workflow & Handling Protocol

When utilizing Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate in synthetic steps (e.g., Grignard reactions or epimerization), follow this validated methodology to ensure zero-exposure. This protocol is designed as a self-validating system: each step verifies the success and safety of the previous one.

Step-by-Step Methodology:

  • Engineering Controls Verification: Prior to opening the chemical container, verify that your Class II Type A2 Biological Safety Cabinet or standard chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).

  • PPE Integrity Check: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don chemical splash goggles and a fully buttoned FR lab coat.

  • Weighing & Transfer: Use an anti-static, grounded spatula to transfer the compound. Because static discharge can ignite concentrated organic vapors, grounding prevents accidental ignition. Place the receiving flask in a secondary containment tray.

  • Solubilization: Slowly dissolve the ester in the chosen anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane). Add the solvent dropwise initially to monitor for unexpected exothermic reactions.

  • Decontamination: Post-transfer, wipe down the balance and fume hood surfaces with a 10% bleach solution followed by 70% ethanol. This dual-wash neutralizes and removes residual lipophilic pyridine traces.

Spill Response & Waste Disposal Plan

A robust safety protocol requires pre-planned mitigation strategies for accidental releases. Because pyridine derivatives can be[4], standard cleanup methods must be modified.

Step-by-Step Spill Cleanup:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity and increase fume hood exhaust to maximum.

  • Containment (No Sawdust): Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth. Never use sawdust or paper towels, as the high surface area combined with reactive organics can create a fire hazard.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools (e.g., plastic dustpans) into a highly visible, sealable polyethylene container.

  • Waste Segregation: Label the container strictly as "Hazardous Organic Waste: Pyridine Derivative." Segregate this from halogenated waste streams unless halogenated solvents (like DCM) were actively used in the mixture. Dispose of according to institutional Environmental Health and Safety (EHS) guidelines.

Operational Safety & Disposal Workflow

G Start Pre-Operation: Hazard Assessment PPE Don PPE: Butyl Gloves, Goggles, FR Lab Coat Start->PPE Hood Engineering Controls: Chemical Fume Hood PPE->Hood Handle Chemical Handling: Weighing & Transfer Hood->Handle Spill Spill Occurred? Handle->Spill Clean Spill Response: Inert Absorbent (No Sawdust) Spill->Clean Yes Dispose Waste Disposal: Non-Halogenated Organic Spill->Dispose No Clean->Dispose Success Operation Complete Dispose->Success

Workflow for handling and disposing of Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate safely.

References

  • Cyprolidol - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • HAZARD SUMMARY IDENTIFICATION - Pyridine Source: New Jersey Department of Health (NJ.gov) URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine Source: Centers for Disease Control and Prevention (CDC.gov) URL:[Link]

  • Safety Data Sheet: Pyridine Source: Carl Roth URL:[Link]

Sources

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